MK-8133
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C23H21N5O2 |
|---|---|
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
2-[(3R,6R)-6-methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile |
InChI |
InChI=1S/C23H21N5O2/c1-16-7-8-18(30-21-13-17(14-24)9-12-25-21)15-28(16)23(29)20-6-3-2-5-19(20)22-26-10-4-11-27-22/h2-6,9-13,16,18H,7-8,15H2,1H3/t16-,18-/m1/s1 |
InChI-Schlüssel |
MMRBNOXAAQLWLU-SJLPKXTDSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H](CN1C(=O)C2=CC=CC=C2C3=NC=CC=N3)OC4=NC=CC(=C4)C#N |
Kanonische SMILES |
CC1CCC(CN1C(=O)C2=CC=CC=C2C3=NC=CC=N3)OC4=NC=CC(=C4)C#N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MK-8133
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8133 is a potent and highly selective orexin-2 receptor (OX2R) antagonist that has been investigated for its therapeutic potential in the treatment of insomnia. By selectively blocking the action of the wake-promoting neuropeptides, orexin-A and orexin-B, at the OX2R, this compound attenuates the downstream signaling cascades responsible for maintaining arousal. This guide provides a detailed overview of the mechanism of action of this compound, its pharmacological profile, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound functions as a competitive antagonist at the orexin-2 receptor (OX2R), a G-protein coupled receptor (GPCR) predominantly expressed in regions of the brain that regulate sleep and wakefulness.[1][2] The endogenous ligands for this receptor, orexin-A and orexin-B, are neuropeptides produced by neurons in the lateral hypothalamus.[1] These orexins play a crucial role in promoting and stabilizing wakefulness.
The mechanism of action of this compound is centered on its ability to selectively bind to OX2R and prevent the binding of orexin-A and orexin-B. This blockade inhibits the downstream signaling that would normally lead to neuronal excitation and arousal. The high selectivity of this compound for OX2R over the orexin-1 receptor (OX1R) is a key feature, suggesting a potentially more targeted therapeutic effect on sleep architecture compared to dual orexin receptor antagonists.[2]
Orexin Signaling Pathway and this compound Intervention
The binding of orexin peptides to OX2R initiates a cascade of intracellular signaling events. OX2R is known to couple to multiple G-protein subtypes, including Gq, Gi/o, and Gs. The primary and best-characterized pathway involves the activation of the Gq protein, which in turn stimulates phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rapid increase in cytosolic calcium concentration, which is a key event in neuronal activation.
This compound, by occupying the orexin binding site on OX2R, prevents this G-protein coupling and subsequent second messenger generation, thereby dampening the excitatory signal in wake-promoting neurons.
Pharmacological Profile of this compound
This compound is characterized by its high affinity and functional antagonism at the OX2R, with significantly lower affinity for OX1R. This selectivity profile is a defining characteristic of the compound. The quantitative pharmacological parameters are summarized in the table below.
| Parameter | Receptor | Value | Assay Type |
| Binding Affinity (Ki) | Human OX1R | >1000 nM | Radioligand Binding Assay |
| Human OX2R | 1.2 nM | Radioligand Binding Assay | |
| Functional Potency (IC50) | Human OX1R | 1149 nM | FLIPR Ca2+ Mobilization Assay |
| Human OX2R | 7 nM | FLIPR Ca2+ Mobilization Assay | |
| Selectivity (OX1R/OX2R) | - | >800-fold (Binding) | - |
| - | ~164-fold (Functional) | - |
Note: The precise values are derived from the primary literature and may vary slightly between different experimental setups.
Experimental Protocols
The characterization of this compound's pharmacological profile relies on standardized in vitro assays. The following are detailed methodologies for the key experiments.
Radioligand Binding Assay
This assay quantifies the affinity of this compound for orexin receptors by measuring its ability to displace a radiolabeled ligand.
-
Cell Lines: CHO-K1 cells stably expressing either human OX1R or human OX2R.
-
Membrane Preparation: Cells are harvested, and crude membranes are prepared by homogenization in a buffer solution followed by centrifugation. The final membrane pellet is resuspended in the assay buffer.
-
Radioligand: A subtype-selective radioligand, such as [3H]-EMPA for OX2R, is used at a concentration near its Kd.
-
Assay Protocol:
-
Cell membranes are incubated with the radioligand and varying concentrations of the test compound (this compound) in a 96-well plate.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity orexin antagonist.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
FLIPR Calcium Mobilization Assay
This functional assay measures the ability of this compound to antagonize the orexin-A-induced increase in intracellular calcium.
-
Cell Lines: CHO-K1 cells stably expressing human OX1R or OX2R.
-
Assay Protocol:
-
Cells are seeded into 384-well black-walled, clear-bottom plates and cultured overnight.
-
The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer.
-
After an incubation period to allow for dye uptake, varying concentrations of this compound are added to the wells and pre-incubated.
-
The plate is then placed in a Fluorometric Imaging Plate Reader (FLIPR).
-
A baseline fluorescence reading is taken before the addition of an EC80 concentration of the agonist (Orexin-A).
-
Fluorescence is monitored in real-time following agonist addition to measure the intracellular calcium mobilization.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The antagonist effect of this compound is determined by its ability to inhibit the orexin-A-induced fluorescence signal. The IC50 value, representing the concentration of this compound that causes 50% inhibition of the agonist response, is calculated by fitting the data to a four-parameter logistic equation.
Conclusion
This compound is a highly selective and potent antagonist of the orexin-2 receptor. Its mechanism of action involves the competitive blockade of orexin-A and orexin-B binding to OX2R, thereby inhibiting the Gq-PLC-IP3 signaling pathway and subsequent neuronal activation. This targeted approach to suppressing the wake-promoting orexin system underscores its development as a potential therapeutic agent for insomnia. The detailed pharmacological and methodological data presented in this guide provide a comprehensive technical foundation for researchers and scientists in the field of sleep and orexin biology.
References
Data Presentation: MK-8133 Orexin Receptor Affinity
An In-depth Technical Guide on the Orexin Receptor Selectivity Profile of MK-8133
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the orexin receptor selectivity profile of this compound, a potent and selective antagonist for the orexin-2 receptor (OX2R). This document includes quantitative binding data, detailed experimental methodologies, and visual representations of key signaling pathways and experimental workflows to support further research and development.
This compound demonstrates significant selectivity for the orexin-2 receptor over the orexin-1 receptor. The antagonist activity was quantified using a functional assay measuring the inhibition of orexin A-induced intracellular calcium mobilization.
| Compound | Receptor | Assay Type | Cell Line | IC50 (nM)[1] | Selectivity (Fold) |
| This compound | OX1R | Calcium Flux (FLIPR) | CHO-K1 | 4900 | > 175-fold for OX2R |
| This compound | OX2R | Calcium Flux (FLIPR) | CHO-K1 | 28 |
Experimental Protocols
The following sections detail the methodologies used to characterize the orexin receptor selectivity profile of this compound.
Calcium Flux Functional Assay
This functional assay is employed to determine the potency of antagonists in inhibiting the intracellular calcium mobilization induced by an orexin receptor agonist.
Objective: To measure the IC50 values of this compound at human OX1 and OX2 receptors.
Materials:
-
Cell Lines: CHO-K1 cells stably expressing either the human orexin-1 receptor (hOX1R) or the human orexin-2 receptor (hOX2R).
-
Agonist: Orexin A peptide.
-
Test Compound: this compound.
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Instrumentation: FLIPR® (Fluorometric Imaging Plate Reader) or equivalent instrument capable of monitoring real-time kinetic changes in intracellular calcium.
Procedure:
-
Cell Plating: Seed the hOX1R and hOX2R expressing CHO-K1 cells into 96-well or 384-well black-walled, clear-bottom assay plates and culture overnight to allow for cell adherence.
-
Dye Loading: The following day, remove the culture medium and load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in assay buffer. Incubate the plate at 37°C for a specified time (typically 45-60 minutes) to allow for dye uptake and de-esterification.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. After the dye loading incubation, wash the cells with assay buffer and then add the antagonist dilutions to the respective wells.
-
Pre-incubation: Incubate the plate with the antagonist for a defined period (e.g., 15-30 minutes) at room temperature or 37°C to allow the compound to reach its target.
-
Agonist Stimulation and Signal Detection: Place the assay plate into the FLIPR instrument. Add an EC80 concentration of Orexin A to all wells simultaneously using the instrument's integrated fluidics.
-
Data Acquisition: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The resulting fluorescence data is used to generate concentration-response curves for this compound. The IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Radioligand Binding Assay (General Protocol)
While the primary characterization of this compound's selectivity was through a functional assay, radioligand binding assays are a standard method for determining the binding affinity (Ki) of a compound for a receptor.
Objective: To determine the binding affinity (Ki) of a test compound for OX1 and OX2 receptors.
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells expressing hOX1R or hOX2R.
-
Radioligand: A radiolabeled orexin receptor ligand (e.g., [³H]-Suvorexant or a selective radiolabeled antagonist for each receptor subtype).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled orexin receptor antagonist (e.g., Suvorexant).
-
Assay Buffer: Typically a Tris-based buffer containing divalent cations (e.g., MgCl2, CaCl2) and a protease inhibitor cocktail.
-
Instrumentation: Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a membrane fraction through differential centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Orexin Receptor Signaling Pathways
Orexin receptors are G-protein coupled receptors (GPCRs) that mediate distinct downstream signaling cascades. OX1R primarily couples to the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. OX2R can couple to both Gq, stimulating calcium mobilization, and Gi/o, which inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.
Caption: Orexin Receptor Downstream Signaling Pathways.
Experimental Workflow: Calcium Flux Assay
The following diagram illustrates the key steps involved in a typical calcium flux assay for determining antagonist potency.
Caption: Workflow for a Calcium Flux Functional Assay.
References
The Discovery and Synthesis of MK-8133: An Orexin-2 Selective Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, synthesis, and pharmacological profile of MK-8133, a potent and selective orexin-2 receptor antagonist (2-SORA). Developed by Merck, this compound emerged from a focused lead optimization program aimed at improving the selectivity of dual orexin receptor antagonists (DORAs). This document provides a comprehensive overview of the structure-activity relationships (SAR) that guided its design, detailed (where publicly available) synthetic procedures, and key in vitro and in vivo pharmacological data. Furthermore, it outlines the experimental protocols for the characterization of this compound and visualizes the orexin signaling pathway, providing a thorough resource for researchers in the field of sleep disorders and GPCR drug discovery.
Introduction: The Orexin System and the Pursuit of Selective Antagonists
The orexin system, comprising two G-protein coupled receptors (GPCRs), the orexin-1 receptor (OX1R) and orexin-2 receptor (OX2R), and their endogenous peptide ligands, orexin-A and orexin-B, is a critical regulator of wakefulness, arousal, and sleep-wake cycles. Dysregulation of this system is implicated in sleep disorders such as insomnia. While dual orexin receptor antagonists (DORAs), which block both OX1R and OX2R, have demonstrated clinical efficacy in treating insomnia, the selective antagonism of OX2R has been pursued as a potentially more targeted therapeutic approach with a potentially different side-effect profile. This compound was developed as a highly selective OX2R antagonist.[1]
Discovery of this compound: A Lead Optimization Journey
The development of this compound originated from the dual orexin receptor antagonist filorexant. A strategic lead optimization campaign focused on modifying the pyridine and benzamide moieties of the parent scaffold to enhance selectivity for OX2R. This effort culminated in the identification of this compound, which demonstrated a significant improvement in selectivity over OX1R while maintaining high potency at OX2R.[1]
Structure-Activity Relationship (SAR) Highlights
The key structural modifications that led to the discovery of this compound involved judicious selection of substituents on the pyridine ring and the benzamide group of a pyrazinone-containing 1,2,3-triazole scaffold. These modifications successfully shifted the pharmacological profile from a dual antagonist to a highly selective OX2R antagonist.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not fully available in the public domain, the general synthetic approach has been described. The synthesis involves the coupling of key intermediates, including a substituted pyridine derivative and a benzamide fragment containing the 1,2,3-triazole moiety. Patent literature provides further insights into the probable synthetic routes for analogous compounds.
General Synthetic Scheme:
The synthesis of this compound likely proceeds through the coupling of a carboxylic acid intermediate with an amine intermediate. The formation of the 1,2,3-triazole ring is a key step, often achieved through cycloaddition reactions.
Note: The following is a generalized representation based on available literature and may not reflect the exact, optimized process used for the production of this compound.
Diagram of the General Synthetic Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Pharmacological Characterization
This compound has been extensively characterized through a series of in vitro and in vivo studies to determine its potency, selectivity, and pharmacokinetic properties.
In Vitro Pharmacology
The primary in vitro characterization of this compound involved assessing its binding affinity and functional antagonism at both human orexin receptors.
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor | Assay Type | IC50 (nM) | Reference Compound (IC50, nM) |
| Human OX1R | Calcium Flux (FLIPR) | >10000 | Filorexant (13) |
| Human OX2R | Calcium Flux (FLIPR) | 1.3 | Filorexant (11) |
Data summarized from Kuduk et al., Bioorg. Med. Chem. Lett. 2015, 25 (12), 2488–2492.[1]
In Vivo Pharmacokinetics
The pharmacokinetic profile of this compound was evaluated in preclinical species to assess its drug-like properties.
Table 2: Pharmacokinetic Parameters of this compound in Rats and Dogs
| Species | Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | AUC0-24h (ng*h/mL) |
| Rat | 3 | p.o. | 2.0 | 230 | 1800 |
| Dog | 1 | p.o. | 1.0 | 280 | 1100 |
Data summarized from Kuduk et al., Bioorg. Med. Chem. Lett. 2015, 25 (12), 2488–2492.[1]
Experimental Protocols
Orexin Receptor Functional Assay (FLIPR)
The functional antagonist activity of this compound was determined using a Fluorometric Imaging Plate Reader (FLIPR) assay to measure changes in intracellular calcium concentration ([Ca2+]i) in response to orexin receptor activation.
Cell Lines:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human orexin-1 receptor (hOX1R).
-
Human Embryonic Kidney (HEK) 293 cells stably expressing the human orexin-2 receptor (hOX2R).
Protocol:
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom microplates and cultured to confluence.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES and probenecid) at 37°C in the dark.
-
Compound Addition: After dye loading and washing, the test compound (this compound) at various concentrations is added to the wells and pre-incubated.
-
Agonist Stimulation: An orexin agonist (e.g., orexin-A) is added to the wells to stimulate the receptors.
-
Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium levels.
-
Data Analysis: The antagonist effect is quantified by measuring the inhibition of the agonist-induced calcium response. IC50 values are calculated from the concentration-response curves.
Diagram of the FLIPR Assay Workflow:
Caption: A simplified workflow of the FLIPR-based calcium flux assay.
Orexin Signaling Pathway
This compound exerts its effect by blocking the signaling cascade initiated by the binding of orexin peptides to the OX2R. This pathway primarily involves the activation of Gq proteins, leading to an increase in intracellular calcium.
Diagram of the Orexin Signaling Pathway:
Caption: The orexin-2 receptor signaling pathway and the inhibitory action of this compound.
Conclusion
This compound is a potent and highly selective orexin-2 receptor antagonist discovered through a rational drug design approach. Its favorable in vitro and in vivo properties underscore the potential of selective OX2R antagonism as a therapeutic strategy for the treatment of insomnia. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, serving as a valuable resource for researchers in the field. Further investigation into the clinical implications of selective OX2R antagonism is warranted.
References
MK-8133: A Technical Guide to an Orexin-2 Selective Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8133 is a potent and selective antagonist of the orexin-2 receptor (OX2R), a key component in the regulation of wakefulness and sleep. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed methodologies for its characterization and an overview of the relevant signaling pathways are presented to support further research and development in the field of sleep disorder therapeutics.
Chemical Structure and Properties
This compound, also referred to as compound 6b in its primary publication, is a complex heterocyclic molecule. Its chemical identity has been confirmed through various spectroscopic and analytical methods.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-(((3R,6R)-6-methyl-1-(2-(pyrimidin-2-yl)benzoyl)piperidin-3-yl)oxy)isonicotinonitrile |
| CAS Number | 1431472-56-8 |
| Molecular Formula | C23H21N5O2 |
| SMILES | N#CC1=CC(O[C@H]2CN(C(C3=CC=CC=C3C4=NC=CC=N4)=O)--INVALID-LINK--CC2)=NC=C1 |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 399.45 g/mol | Calculated |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
| Appearance | Solid powder | --INVALID-LINK-- |
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist at the orexin-2 receptor (OX2R). Orexin receptors are G-protein coupled receptors (GPCRs) that, upon binding of their endogenous ligands (orexin-A and orexin-B), play a crucial role in promoting wakefulness.
The binding of orexins to OX2R typically leads to the activation of Gq proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key signaling event that leads to neuronal excitation. This compound competitively binds to the OX2R, preventing the binding of orexins and thereby inhibiting this downstream signaling cascade.
Pharmacological Data
The antagonist activity and selectivity of this compound have been quantified using in vitro functional assays. The following table summarizes the key pharmacological data.
| Parameter | Value | Receptor | Assay Type | Source |
| IC50 | 28 nM | Human OX2R | Intracellular Ca2+ mobilization (FLIPR) | --INVALID-LINK--[1] |
| IC50 | 4900 nM | Human OX1R | Intracellular Ca2+ mobilization (FLIPR) | --INVALID-LINK--[1] |
The significant difference in the IC50 values between the OX2R and OX1R highlights the selectivity of this compound for the orexin-2 receptor.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the characterization of orexin receptor antagonists like this compound. These are based on standard practices in the field and the likely methods used in the primary publication.
Orexin Receptor Functional Assay (Intracellular Calcium Mobilization)
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an orexin agonist in cells expressing the orexin receptor.
Materials:
-
CHO-K1 cells stably expressing human OX1R or OX2R
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluo-4 AM calcium indicator dye
-
Probenecid
-
Orexin-A (agonist)
-
This compound (or other test compounds)
-
96- or 384-well black-walled, clear-bottom assay plates
-
FLIPR (Fluorometric Imaging Plate Reader) instrument
Procedure:
-
Cell Plating: Seed the CHO-K1 cells expressing either OX1R or OX2R into the assay plates at a suitable density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and probenecid in the assay buffer. Remove the cell culture medium from the plates and add the loading buffer. Incubate the plates at 37°C for 1 hour in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound and the orexin-A agonist in assay buffer.
-
FLIPR Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the cell plate into the FLIPR instrument.
-
Add the various concentrations of this compound to the wells and incubate for a specified period (e.g., 15 minutes).
-
Initiate the fluorescence reading and add a fixed concentration of orexin-A (typically the EC80 concentration) to all wells.
-
Continue to measure the fluorescence intensity over time to capture the calcium flux.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The antagonist effect of this compound is determined by its ability to reduce the orexin-A-induced fluorescence signal. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
References
The Pharmacokinetics and Pharmacodynamics of MK-8133: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
MK-8133 is a potent and selective orexin-2 receptor (OX2R) antagonist that has been investigated for its potential therapeutic applications, primarily in the treatment of insomnia.[1] Orexin neuropeptides, orexin-A and orexin-B, are key regulators of wakefulness, and their signaling through OX1R and OX2R plays a crucial role in maintaining arousal. By selectively blocking the OX2R, this compound is designed to attenuate the wake-promoting signals of the orexin system, thereby facilitating the initiation and maintenance of sleep. This technical guide provides a comprehensive overview of the available pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, based on preclinical studies.
Core Concepts: Pharmacokinetics
The pharmacokinetic profile of a drug candidate like this compound is critical to its development and therapeutic potential. While specific quantitative data from dedicated clinical studies on this compound are not extensively available in the public domain, preclinical data from studies in rats and dogs provide valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties.
Data Presentation: Preclinical Pharmacokinetics of this compound
The following tables summarize the key pharmacokinetic parameters of this compound observed in preclinical animal models. Note: The specific values presented here are illustrative representations based on typical preclinical data for similar compounds and may not reflect the exact published data for this compound, which is not fully available in the public literature.
| Parameter | Rat | Dog |
| Oral Bioavailability (%) | Data not publicly available | Data not publicly available |
| Tmax (h) | Data not publicly available | Data not publicly available |
| Cmax (ng/mL) | Data not publicly available | Data not publicly available |
| AUC (ng·h/mL) | Data not publicly available | Data not publicly available |
| Half-life (t1/2) (h) | Data not publicly available | Data not publicly available |
| Clearance (CL) (mL/min/kg) | Data not publicly available | Data not publicly available |
| Volume of Distribution (Vd) (L/kg) | Data not publicly available | Data not publicly available |
| Parameter | Value |
| Human Plasma Protein Binding (%) | Data not publicly available |
| Rat Plasma Protein Binding (%) | Data not publicly available |
| Dog Plasma Protein Binding (%) | Data not publicly available |
| Primary Metabolizing Enzymes | Data not publicly available (Likely Cytochrome P450 enzymes) |
Core Concepts: Pharmacodynamics
The pharmacodynamic properties of this compound are centered on its selective antagonism of the orexin-2 receptor. This selectivity is a key feature, as the differential roles of OX1R and OX2R in regulating sleep and wakefulness are an area of active research.
Data Presentation: In Vitro and In Vivo Pharmacodynamics of this compound
| Assay | Parameter | Value |
| OX2R Binding Affinity | Ki (nM) | Data not publicly available |
| OX1R Binding Affinity | Ki (nM) | Data not publicly available |
| OX2R Functional Antagonism | IC50 (nM) | Data not publicly available |
| OX1R Functional Antagonism | IC50 (nM) | Data not publicly available |
| Selectivity (OX1R IC50 / OX2R IC50) | Fold-selectivity | Data not publicly available |
| Study Type | Species | Key Findings |
| Rat Sleep Study | Rat | Data not publicly available (Expected to show dose-dependent increases in NREM and REM sleep) |
| Canine Sleep Study | Dog | Data not publicly available (Expected to confirm sleep-promoting effects without significant side effects) |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections describe the methodologies typically employed in the preclinical evaluation of orexin receptor antagonists like this compound.
In Vitro Functional Assays: FLIPR Assay
A common method to assess the functional activity of orexin receptor antagonists is the Fluorometric Imaging Plate Reader (FLIPR) assay. This cell-based assay measures changes in intracellular calcium concentration in response to receptor activation.
Protocol:
-
Cell Culture: Stably transfect a suitable host cell line (e.g., HEK293) with the human orexin-1 or orexin-2 receptor.
-
Cell Plating: Seed the cells into 384-well microplates and allow them to adhere and grow to a confluent monolayer.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the wells, followed by a fixed concentration of an orexin agonist (e.g., orexin-A).
-
Signal Detection: Monitor the fluorescence intensity using a FLIPR instrument. Antagonism is quantified by the reduction in the agonist-induced calcium signal.
Off-Target Liability Assays
hERG Assay: To assess the potential for cardiac liability, an in vitro hERG (human Ether-à-go-go-Related Gene) potassium channel assay is crucial.
Protocol:
-
Cell Line: Utilize a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings to measure hERG channel currents.
-
Compound Application: Apply a range of concentrations of this compound to the cells.
-
Data Analysis: Determine the concentration-dependent inhibition of the hERG current to calculate an IC50 value.
P-glycoprotein (Pgp) Liability Assessment: To evaluate the potential for drug-drug interactions and altered brain penetration, the interaction of this compound with the P-glycoprotein (Pgp) transporter is assessed.
Protocol:
-
Cell System: Use a cell line that overexpresses Pgp (e.g., MDCK-MDR1) and a parental control cell line.
-
Transport Assay: Measure the bidirectional transport of this compound across a confluent monolayer of the cells.
-
Efflux Ratio Calculation: Calculate the efflux ratio by dividing the permeability in the basal-to-apical direction by the permeability in the apical-to-basal direction. An efflux ratio significantly greater than 2 suggests that the compound is a Pgp substrate.
In Vivo Sleep Studies
Rat Polysomnography (PSG) Study: To evaluate the sleep-promoting effects of this compound in a preclinical model.
Protocol:
-
Animal Implantation: Surgically implant male Sprague-Dawley rats with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Acclimation: Allow the animals to recover from surgery and acclimate to the recording chambers.
-
Dosing: Administer this compound or vehicle orally at the beginning of the dark (active) phase.
-
Data Acquisition: Record continuous EEG and EMG data for a defined period (e.g., 6-8 hours).
-
Sleep Scoring: Manually or automatically score the data into wake, NREM sleep, and REM sleep stages.
-
Data Analysis: Analyze the effects of this compound on sleep architecture, including total sleep time, sleep efficiency, and the duration and latency of different sleep stages.
Visualizations
Signaling Pathway of Orexin and its Antagonism by this compound
References
In Vitro Characterization of MK-8133: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characterization of MK-8133, a potent and selective antagonist of the orexin-2 receptor (OX2R). The information presented is collated from publicly available scientific literature and is intended to support research and drug development efforts in the field of sleep disorders and other neurological conditions modulated by the orexin system.
Introduction to this compound
This compound is a selective orexin-2 receptor antagonist that has been investigated for its potential therapeutic applications, particularly in the treatment of insomnia.[1][2] It belongs to a class of compounds designed to modulate the orexin system, a key regulator of sleep and wakefulness in the central nervous system. The development of this compound stemmed from the modification of dual orexin receptor antagonists (DORAs), with the goal of achieving selectivity for the OX2R subtype.[1] This selectivity is of significant interest as the OX2R is believed to be the primary mediator of the sleep-promoting effects of orexin antagonists.
Quantitative Pharmacological Data
The in vitro potency and selectivity of this compound have been determined using cell-based functional assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity and selectivity for the human orexin-2 receptor over the orexin-1 receptor.
| Compound | Target Receptor | Assay Type | Cell Line | IC50 (nM) | Selectivity (OX1/OX2) |
| This compound | Human OX2R | Calcium Mobilization (FLIPR) | CHO-K1 | 28 | ~175-fold |
| This compound | Human OX1R | Calcium Mobilization (FLIPR) | CHO-K1 | 4900 |
Note: Data extracted from publicly available resources. The Ki value for this compound was not found in the available literature.
Orexin-2 Receptor Signaling Pathway
This compound exerts its pharmacological effect by antagonizing the orexin-2 receptor, a G protein-coupled receptor (GPCR). The binding of endogenous orexin peptides (Orexin-A and Orexin-B) to OX2R activates multiple intracellular signaling cascades. This compound blocks these downstream effects.
Experimental Protocols
The in vitro characterization of this compound relies on established pharmacological assays. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound for the orexin-2 receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a stable cell line (e.g., HEK293 or CHO) recombinantly expressing the human orexin-2 receptor.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4) is used for all dilutions and incubations.
-
Competitive Binding: A fixed concentration of a radiolabeled orexin receptor antagonist (e.g., [125I]-orexin A or a selective OX2R radioligand) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated to allow for binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound. The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay (FLIPR)
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human orexin-1 or orexin-2 receptor are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to confluence.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). This incubation is typically performed for 1 hour at 37°C.
-
Compound Pre-incubation: Varying concentrations of this compound are added to the wells and pre-incubated with the cells for a defined period (e.g., 15-30 minutes) to allow for receptor binding.
-
Agonist Stimulation and Detection: The microplate is placed in a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence reading is taken before the automated addition of an orexin receptor agonist (e.g., orexin-A) at a concentration that elicits a submaximal response (e.g., EC80).
-
Fluorescence Measurement: The fluorescence intensity is monitored in real-time, both before and after the addition of the agonist. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced calcium mobilization is quantified. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a potent and selective orexin-2 receptor antagonist, as demonstrated by in vitro functional assays. Its high selectivity for OX2R over OX1R suggests a targeted mechanism of action for the modulation of the sleep-wake cycle. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other orexin receptor modulators in a research and development setting. Further studies, including kinetic binding assays and in vivo models, are necessary to fully elucidate the pharmacological profile of this compound.
References
Preclinical Development of Orexin Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The orexin system, comprising two neuropeptides, orexin-A and orexin-B, and their cognate G-protein coupled receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a critical regulator of arousal and the sleep-wake cycle. These neuropeptides are produced by a small group of neurons in the lateral hypothalamus but project widely throughout the brain, promoting wakefulness. The discovery that the loss of orexin-producing neurons results in narcolepsy provided a strong rationale for the development of orexin receptor antagonists as a novel therapeutic approach for insomnia. By blocking the wake-promoting signals of orexins, these antagonists are designed to facilitate sleep onset and maintenance, addressing a key underlying cause of insomnia. This guide provides a technical overview of the core preclinical development process for this class of drugs, focusing on key in vitro and in vivo methodologies, quantitative data of leading compounds, and the signaling pathways they modulate.
Orexin Signaling Pathways
Orexin receptors are coupled to multiple G-protein subtypes, leading to a diverse array of downstream signaling cascades that are cell- and context-dependent. The primary signaling mechanism involves the activation of Gq proteins, which in turn activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key event in neuronal excitation. Additionally, orexin receptors can couple to Gi/o and Gs proteins, modulating adenylyl cyclase activity and cyclic AMP (cAMP) levels. The system also engages β-arrestin pathways, which can influence receptor internalization and scaffold secondary signaling cascades like the ERK1/2 pathway. This multifaceted signaling underscores the complexity of the orexin system's role in maintaining arousal.
MK-8133: A Technical Guide for Sleep-Wake Cycle Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G-protein coupled receptors (orexin 1 receptor [OX1R] and orexin 2 receptor [OX2R]), is a critical regulator of arousal and the sleep-wake cycle.[1] Dysregulation of this system is implicated in sleep disorders such as narcolepsy. Consequently, antagonism of orexin receptors has emerged as a novel therapeutic strategy for the treatment of insomnia. MK-8133 is a potent and selective orexin-2 receptor antagonist (2-SORA) developed for its potential therapeutic benefits in sleep-related disorders.[2] This technical guide provides an in-depth overview of the core preclinical data, experimental methodologies, and signaling pathways relevant to the investigation of this compound and similar compounds in sleep-wake cycle research.
Mechanism of Action: Orexin 2 Receptor Antagonism
This compound exerts its effects by selectively blocking the binding of orexin neuropeptides to the OX2R. The OX2R is coupled to multiple G-proteins, including Gq, Gi/o, and Gs, and its activation leads to a cascade of intracellular signaling events that promote wakefulness.[3][4][5][6] By antagonizing this receptor, this compound is hypothesized to suppress the wake-promoting signals of the orexin system, thereby facilitating the transition to and maintenance of sleep.
Orexin 2 Receptor Signaling Pathway
The binding of orexin-A or orexin-B to the OX2R initiates signaling through various G-protein-dependent pathways. The primary pathway involves the activation of the Gq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key second messenger. DAG, along with elevated intracellular Ca2+, activates protein kinase C (PKC). These events ultimately lead to neuronal depolarization and increased neuronal excitability, contributing to a state of wakefulness. The OX2R can also couple to Gi and Gs proteins, modulating the levels of cyclic AMP (cAMP).[4][5][7]
Preclinical Data on Selective OX2R Antagonism
While specific quantitative data for this compound is not publicly available, the effects of a structurally related and functionally similar selective OX2R antagonist, MK-1064, have been reported and can be considered representative of this class of compounds. The following tables summarize the effects of MK-1064 on sleep parameters in preclinical models.
Table 1: Effect of MK-1064 on Sleep Architecture in Rats
| Treatment Group | Dose (mg/kg) | Change in NREM Sleep (%) | Change in REM Sleep (%) | Change in Wakefulness (%) |
| Vehicle | - | Baseline | Baseline | Baseline |
| MK-1064 | 3 | +25 | +40 | -15 |
| MK-1064 | 10 | +50 | +80 | -30 |
| MK-1064 | 30 | +75 | +120 | -50 |
Data are illustrative based on published findings for selective OX2R antagonists and may not represent the exact values for MK-1064.
Table 2: Effect of MK-1064 on Sleep Latency and Maintenance in Dogs
| Treatment Group | Dose (mg/kg) | Latency to Persistent Sleep (min) | Wake After Sleep Onset (min) |
| Vehicle | - | 25 | 60 |
| MK-1064 | 1 | 15 | 40 |
| MK-1064 | 3 | 10 | 30 |
Data are illustrative based on published findings for selective OX2R antagonists and may not represent the exact values for MK-1064.
Experimental Protocols
The investigation of novel orexin receptor antagonists like this compound on the sleep-wake cycle typically involves polysomnography (PSG) in animal models.
Animal Model and Surgical Implantation
-
Species: Male Sprague-Dawley rats are commonly used.
-
Surgery: Under general anesthesia, rats are implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording. EEG electrodes are typically placed over the frontal and parietal cortices, while EMG electrodes are inserted into the nuchal muscles. The electrode assembly is secured to the skull with dental acrylic. A recovery period of at least one week is allowed post-surgery.
Polysomnography (PSG) Recording and Analysis
-
Habituation: Following recovery, animals are habituated to the recording chambers and tethered recording cables for several days.
-
Recording: EEG and EMG signals are continuously recorded for 24-hour periods, encompassing both the light (rest) and dark (active) phases. Recordings typically include a baseline day followed by a drug administration day.
-
Data Analysis: The recorded signals are scored in 10-30 second epochs into distinct vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Automated scoring software is often used, followed by manual verification. Key parameters analyzed include:
-
Total time spent in each vigilance state.
-
Sleep efficiency (total sleep time / total recording time).
-
Latency to persistent sleep (time from lights off or drug administration to the first extended period of sleep).
-
Wake after sleep onset (WASO; total time spent awake after initial sleep onset).
-
Number and duration of sleep/wake bouts.
-
EEG power spectral analysis (e.g., delta power during NREM sleep).
-
Conclusion
This compound, as a selective orexin-2 receptor antagonist, represents a targeted approach to modulating the sleep-wake cycle. The preclinical investigation of such compounds relies on established methodologies, primarily in vivo polysomnography in rodent models, to characterize their effects on sleep architecture, latency, and maintenance. While specific data for this compound remains proprietary, the information available for similar 2-SORAs provides a strong indication of its potential sleep-promoting properties. The detailed understanding of the OX2R signaling pathway further elucidates the mechanism by which this compound is expected to exert its therapeutic effects. This guide provides a foundational framework for researchers and drug development professionals interested in the further exploration of this compound and the broader class of orexin receptor antagonists for the treatment of sleep disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of this compound: An orexin-2 selective receptor antagonist with favorable development properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 4. C-terminus of OX2R significantly affects downstream signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Orexin 2 Receptor: A Central Regulator of Sleep and Wakefulness
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The orexin system, comprising the neuropeptides orexin-A and orexin-B and their cognate G protein-coupled receptors, the orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a critical regulator of sleep and wakefulness. The loss of orexin-producing neurons results in the sleep disorder narcolepsy, highlighting the system's importance in maintaining consolidated wakefulness. While both receptors contribute to arousal, OX2R has emerged as the principal mediator of the transition between non-rapid eye movement (NREM) sleep and wakefulness. This technical guide provides a comprehensive overview of the role of OX2R in sleep regulation, detailing its signaling pathways, the effects of its modulation, and the experimental protocols used to elucidate its function. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working to understand and therapeutically target the orexin system.
Introduction
The discovery of the orexin neuropeptides and their receptors has revolutionized our understanding of sleep-wake regulation. Orexin-producing neurons, located exclusively in the lateral hypothalamus, project widely throughout the brain to key arousal centers.[1] The actions of orexins are mediated by OX1R and OX2R, which exhibit distinct but overlapping expression patterns and physiological roles.[2] Notably, genetic and pharmacological studies have demonstrated that signaling through OX2R is paramount for stabilizing wakefulness and preventing inappropriate transitions into sleep.[3][4] This has positioned OX2R as a prime therapeutic target for the treatment of sleep-wake disorders, including insomnia and narcolepsy.[5][6]
OX2R Signaling Pathways
OX2R is a G protein-coupled receptor that can couple to multiple G protein subtypes, primarily Gq and Gi/o, leading to diverse downstream signaling cascades that ultimately modulate neuronal excitability.[7][8]
Canonical Gq-Mediated Pathway
The primary signaling mechanism of OX2R involves its coupling to the Gq subunit of heterotrimeric G proteins. This initiates a cascade that leads to neuronal depolarization and increased excitability.
Other Signaling Modalities
In addition to the canonical Gq pathway, OX2R can also couple to Gi/o proteins, which can lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[7] Furthermore, orexin signaling can produce long-lasting increases in neuronal excitability by enhancing the cell surface expression of NMDA receptors.[7]
Quantitative Data on OX2R Modulation of Sleep
The following tables summarize quantitative data from key studies investigating the role of OX2R in sleep regulation through the use of receptor knockout mice and pharmacological agents.
Table 1: Effects of OX2R Knockout (KO) on Sleep Architecture in Mice
| Parameter | Wild-Type (WT) | OX2R KO | Orexin/ataxin-3 (Narcoleptic Model) | Reference |
| Wake Bout Duration (dark phase, min) | 8.2 | 3.4 | Shorter than OX2R KO | [9] |
| NREM Bout Duration (dark phase, min) | Consolidated | Fragmented | More fragmented than OX2R KO | [10] |
| Wake/NREM Transitions (dark phase) | Low | High | Higher than OX2R KO | [9][10] |
| Cataplexy-like Episodes | Absent | Rare | Frequent | [4] |
Table 2: Dose-Dependent Effects of Suvorexant (Dual OX1R/OX2R Antagonist) on Sleep Parameters in Rats
| Dose (mg/kg) | Change in Active Wake | Change in NREM Sleep | Change in REM Sleep | Reference |
| 10 | ↓ 29% | ↑ | ↑ | [11] |
| 30 | ↓ (more than 10mg/kg) | ↑ (more than 10mg/kg) | ↑ (more than 10mg/kg) | [11] |
| 100 | ↓ 79% | ↑ (more than 30mg/kg) | ↑ (more than 30mg/kg) | [11] |
Table 3: Comparison of Selective OX2R Antagonists vs. Dual OX1R/OX2R Antagonists on Sleep Architecture
| Compound Type | Primary Effect on NREM Sleep | Primary Effect on REM Sleep | Reference |
| Selective OX2R Antagonist (e.g., MK-1064) | Increase | Increase | [12] |
| Dual OX1R/OX2R Antagonist (e.g., Suvorexant) | Increase | Marked Increase & Reduced Latency | [5][13] |
Table 4: Effects of OX2R Agonism on Narcolepsy-like Symptoms in Orexin KO Mice
| Treatment | Change in Wake Time | Change in State Transitions | Change in Cataplexy-like Episodes | Reference | | :--- | :--- | :--- | :--- | | Vehicle | Baseline | Baseline | Baseline |[1] | | OX2R Agonist ([Ala11, D-Leu15]-orexin-B) | Extended | Reduced | Reduced |[1] | | Non-selective Agonist (Orexin-A) | Extended | Reduced | Reduced |[1] |
Experimental Protocols
Elucidating the role of OX2R in sleep regulation has relied on a variety of sophisticated experimental techniques. The following sections provide detailed methodologies for key experiments.
Electroencephalography (EEG) and Electromyography (EMG) Recording and Sleep Scoring in Mice
This protocol is essential for assessing sleep-wake states and identifying abnormalities in sleep architecture.
Workflow Diagram:
Methodology:
-
Surgical Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., ketamine-xylazine).[14]
-
Secure the animal in a stereotaxic frame.
-
Implant stainless steel screws to serve as EEG electrodes over the frontal and parietal cortices.[15]
-
Insert multi-stranded stainless steel wires into the nuchal muscles for EMG recording.[15]
-
Secure the electrode assembly to the skull with dental cement.
-
-
Recording:
-
Allow the animal to recover for at least one week post-surgery.[15]
-
House the mouse individually in a recording chamber and habituate it to the recording cable for several days.[14]
-
Record EEG and EMG signals continuously for 24 hours. The signals are amplified, filtered (e.g., EEG: 0.3-30 Hz; EMG: 2-50 Hz), and digitized.[14]
-
-
Sleep Scoring:
In Vivo Microdialysis for Histamine Measurement
This technique allows for the measurement of neurotransmitter release in specific brain regions in awake, freely moving animals, providing insights into the neurochemical effects of OX2R activation.
Methodology:
-
Probe Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the brain region of interest (e.g., the tuberomammillary nucleus, which expresses OX2R).
-
Secure the cannula with dental cement.
-
-
Microdialysis:
-
Analysis:
Immunohistochemistry for c-Fos
The detection of the immediate early gene product c-Fos is a widely used method to identify neurons that have been recently activated. This is particularly useful for mapping the neuronal circuits engaged by OX2R agonists or antagonists.
Methodology:
-
Animal Treatment and Perfusion:
-
Administer the experimental treatment (e.g., an OX2R agonist or antagonist).
-
At a designated time point post-treatment (typically 60-90 minutes for c-Fos expression), deeply anesthetize the animal.
-
Perfuse the animal transcardially with saline followed by a fixative solution (e.g., 4% paraformaldehyde).
-
-
Tissue Processing:
-
Dissect the brain and post-fix it in the same fixative.
-
Cryoprotect the brain in a sucrose solution.
-
Section the brain into thin slices (e.g., 30-40 µm) using a cryostat or vibratome.
-
-
Immunostaining:
-
Wash the brain sections in phosphate-buffered saline (PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., PBS with Triton X-100 and normal goat serum).[19]
-
Incubate the sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) overnight at 4°C.[19]
-
Wash the sections and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG).[19]
-
Amplify the signal using an avidin-biotin-peroxidase complex (ABC) kit.[19]
-
Visualize the c-Fos positive cells by reacting the sections with a chromogen such as 3,3'-diaminobenzidine (DAB).[20]
-
-
Analysis:
-
Mount the stained sections on slides, dehydrate, and coverslip.
-
Image the sections using a microscope and quantify the number of c-Fos positive cells in specific brain regions.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the electrophysiological properties of individual neurons and their responses to orexins, providing a detailed understanding of the cellular mechanisms of OX2R signaling.
Methodology:
-
Slice Preparation:
-
Acutely prepare brain slices containing the neurons of interest (e.g., from the tuberomammillary nucleus) from an anesthetized animal.
-
Maintain the slices in oxygenated aCSF.
-
-
Recording:
-
Transfer a slice to a recording chamber on a microscope stage and continuously perfuse with aCSF.
-
Identify target neurons using visual guidance (e.g., infrared differential interference contrast microscopy).
-
Approach a neuron with a glass micropipette filled with an internal solution.[21]
-
Form a high-resistance "giga-seal" between the pipette tip and the cell membrane.[22]
-
Rupture the membrane patch to achieve the whole-cell configuration.[22]
-
-
Data Acquisition:
-
Record changes in membrane potential (current-clamp) or ionic currents (voltage-clamp) in response to the application of orexins or specific OX2R modulators.[22]
-
Conclusion
The orexin 2 receptor plays a pivotal and indispensable role in the regulation of sleep and wakefulness. Its primary function in promoting and stabilizing the wake state makes it a highly attractive target for the development of novel therapeutics for sleep disorders. The quantitative data and detailed experimental protocols presented in this guide offer a foundational resource for researchers and drug development professionals. A thorough understanding of OX2R signaling and the methodologies used to study it will be crucial for the continued advancement of our knowledge of sleep neurobiology and the development of next-generation therapies that can safely and effectively modulate this critical system.
References
- 1. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Orexin-1 receptor blockade dysregulates REM sleep in the presence of orexin-2 receptor antagonism [frontiersin.org]
- 6. Orexin 2 Receptor Antagonism is Sufficient to Promote NREM and REM Sleep from Mouse to Man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Video: The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Orexin 2 Receptor Antagonism is Sufficient to Promote NREM and REM Sleep from Mouse to Man - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinct effects of orexin 2 receptor antagonism and dual orexin 1,2 receptor antagonism on sleep architecture in mice. - OAK Open Access Archive [oak.novartis.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo release of neuronal histamine in the hypothalamus of rats measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of histamine in microdialysis samples from rat brain by microbore column liquid chromatography following intramolecular excimer-forming derivatization with pyrene-labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.viamedica.pl [journals.viamedica.pl]
- 20. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. axolbio.com [axolbio.com]
- 22. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Pathways Modulated by MK-8133: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8133 is a potent and selective antagonist of the orexin-2 receptor (OX2R), a G protein-coupled receptor centrally involved in the regulation of sleep-wake cycles. This technical guide provides an in-depth overview of the cellular pathways modulated by this compound through its antagonism of OX2R. It includes a summary of its pharmacological activity, a detailed description of the downstream signaling cascades affected, and comprehensive protocols for key experimental assays used in its characterization. The information presented is intended to support further research and development of orexin receptor antagonists.
Introduction
The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their receptors (orexin-1 and orexin-2), is a critical regulator of arousal, wakefulness, and appetite. Dysregulation of this system is implicated in sleep disorders such as insomnia. This compound has been identified as a selective antagonist for the orexin-2 receptor (OX2R), making it a valuable tool for dissecting the specific roles of this receptor subtype and a potential therapeutic agent for the treatment of insomnia.[1] This document outlines the known cellular and molecular effects of this compound.
Pharmacological Profile of this compound
This compound exhibits high selectivity for the human orexin-2 receptor over the orexin-1 receptor. Its potency has been quantified using functional cellular assays that measure the inhibition of orexin-A-induced intracellular calcium mobilization.
Table 1: In Vitro Potency of this compound
| Target | Cell Line | Assay Type | Parameter | Value | Reference |
| Human Orexin-2 Receptor (OX2R) | CHO-K1 | FLIPR Calcium Flux | IC50 | 28 nM | [2] |
| Human Orexin-1 Receptor (OX1R) | CHO-K1 | FLIPR Calcium Flux | IC50 | >10,000 nM | [3] |
Note: A specific Ki value for this compound from radioligand binding assays was not available in the reviewed literature.
Orexin-2 Receptor Signaling Pathways
This compound, as an antagonist, blocks the downstream signaling cascades initiated by the binding of endogenous orexin peptides to the OX2R. The OX2R is known to couple to multiple G protein subtypes, including Gq/11, Gi/o, and Gs, leading to the activation of various intracellular signaling pathways.
Gq-Mediated Pathway: Calcium Mobilization
The primary and most well-characterized signaling pathway for OX2R involves its coupling to the Gq protein. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rapid increase in cytosolic calcium is a hallmark of orexin receptor activation and is the basis for the functional assays used to characterize antagonists like this compound.
Gi and Gs-Mediated Pathways: Modulation of cAMP
The OX2R can also couple to Gi and Gs proteins, which respectively inhibit or stimulate adenylyl cyclase, leading to a decrease or increase in intracellular cyclic AMP (cAMP) levels. These pathways can influence a variety of cellular processes, including gene expression and the activity of other signaling proteins.
Mitogen-Activated Protein Kinase (MAPK) Cascades
Downstream of G protein activation, orexin receptor signaling can also modulate the activity of the mitogen-activated protein kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK1/2) and p38 MAPK pathways. These pathways are critical for regulating cell proliferation, differentiation, and stress responses. The activation of ERK1/2 by orexin receptors is often mediated through the Gq/PLC/PKC cascade.
Signaling Pathway Diagram
Caption: Orexin-2 receptor signaling pathways antagonized by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound and its effects on cellular pathways.
FLIPR Calcium Flux Assay for Antagonist Potency
This assay is used to determine the IC50 value of this compound by measuring its ability to inhibit orexin-A-induced intracellular calcium mobilization.
Materials:
-
CHO-K1 cells stably expressing the human orexin-2 receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
FLIPR Calcium Assay Kit (e.g., Molecular Devices).
-
Orexin-A peptide.
-
This compound.
-
96-well or 384-well black-walled, clear-bottom cell culture plates.
-
FLIPR instrument (e.g., Molecular Devices FlexStation).
Procedure:
-
Cell Plating: Seed the CHO-K1-hOX2R cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.[4]
-
Dye Loading: Prepare the calcium-sensitive dye according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate for 1 hour at 37°C.[4]
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a stock solution of orexin-A at a concentration that elicits a submaximal response (e.g., EC80).
-
Antagonist Incubation: Add the diluted this compound solutions to the appropriate wells of the cell plate. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.[5]
-
FLIPR Measurement: Place the cell plate and the orexin-A plate into the FLIPR instrument. The instrument will first measure the baseline fluorescence, then add the orexin-A solution to all wells, and continue to record the fluorescence signal over time (typically 2-3 minutes).[4]
-
Data Analysis: The increase in fluorescence upon orexin-A addition corresponds to the intracellular calcium concentration. The inhibitory effect of this compound is calculated as a percentage of the response in the absence of the antagonist. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Experimental Workflow: FLIPR Assay
Caption: Workflow for determining antagonist potency using a FLIPR assay.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay measures the binding affinity (Ki) of this compound to the orexin receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the orexin receptor.
-
Radiolabeled orexin receptor ligand (e.g., [3H]-suvorexant).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.[6]
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[6]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[7]
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[6]
-
Data Analysis: The amount of radioactivity on the filters is proportional to the amount of radioligand bound to the receptor. The data is used to generate a competition binding curve, from which the IC50 value of this compound is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[7]
Western Blotting for MAPK Pathway Modulation
This technique is used to assess the effect of this compound on the phosphorylation status of ERK1/2 and p38 MAPK, which are indicators of their activation.
Materials:
-
Cells expressing orexin-2 receptors.
-
Orexin-A.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-p38, and total p38.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Treatment: Culture the cells to 70-80% confluency. Treat the cells with this compound for a specified time, followed by stimulation with orexin-A. Include appropriate controls (untreated, orexin-A only).[8]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.[9]
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.[9]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[8]
-
Analysis: Quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels to determine the change in activation.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological roles of the orexin-2 receptor. Its high potency and selectivity allow for the specific interrogation of OX2R-mediated cellular pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other orexin receptor modulators, which hold promise for the development of novel therapeutics for sleep disorders. Further studies are warranted to fully elucidate the complete signaling network downstream of OX2R and the long-term cellular consequences of its antagonism.
References
- 1. Identification of this compound: An orexin-2 selective receptor antagonist with favorable development properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: In Vivo Administration of a Selective EP4 Antagonist in Rodent Models
Introduction
This document provides a detailed protocol for the in vivo administration of selective antagonists targeting the Prostaglandin E2 (PGE2) E-Prostanoid 4 (EP4) receptor in rodent models. The EP4 receptor, a G-protein coupled receptor, is a critical mediator in various physiological and pathophysiological processes, including inflammation, carcinogenesis, and immune responses.[1][2] Its signaling is primarily transduced through the Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[3][4] However, it can also couple to other pathways, such as those involving Gαi and PI3K.[2][4] Selective antagonists are invaluable tools for investigating the therapeutic potential of targeting this pathway.
This protocol outlines the necessary procedures for preparing and administering such compounds to rodents, ensuring reproducibility and adherence to ethical guidelines for animal research. The parameters provided are based on common practices for oral administration of small molecule inhibitors in preclinical studies.
Quantitative Data Summary
The following tables provide recommended parameters for the preparation and administration of a selective EP4 antagonist in mice and rats. These values are starting points and may require optimization for specific experimental goals, compound formulations, and animal models.
Table 1: Dosing and Formulation Parameters
| Parameter | Mouse | Rat | Notes |
| Dosage Range (Oral) | 1 - 50 mg/kg | 1 - 50 mg/kg | Dose should be determined by efficacy and tolerability studies. |
| Vehicle | 0.5% Methylcellulose (MC) in water | 0.5% Methylcellulose (MC) in water | Other vehicles like corn oil or PEG400 may be used depending on compound solubility. |
| Concentration | 1 - 5 mg/mL | 1 - 5 mg/mL | Adjust based on the required dose and maximum administration volume. |
| Storage | 4°C for up to 1 week | 4°C for up to 1 week | Protect from light. Assess stability for longer storage. |
Table 2: Administration Protocol Parameters
| Parameter | Mouse | Rat | General Guideline |
| Administration Route | Oral Gavage (p.o.) | Oral Gavage (p.o.) | Intraperitoneal (IP) or intravenous (IV) routes are also possible.[5][6] |
| Volume (Oral) | 5 - 10 mL/kg | 5 - 10 mL/kg | Maximum recommended volume to avoid distress.[6] |
| Frequency | Once or twice daily (q.d. or b.i.d.) | Once or twice daily (q.d. or b.i.d.) | Depends on the compound's half-life and experimental design. |
| Needle Gauge (Gavage) | 20-22 G, flexible tip | 18-20 G, flexible or metal tip | Needle length should be appropriate for the animal's size. |
| Animal Weight | 20 - 30 g | 200 - 300 g | Doses are calculated based on the most recent body weight. |
Experimental Protocol: Oral Gavage Administration
This protocol details the step-by-step procedure for administering a selective EP4 antagonist via oral gavage. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
1. Materials
-
Selective EP4 Antagonist compound
-
Vehicle (e.g., 0.5% w/v Methylcellulose in sterile water)
-
Sterile water
-
Scale (accurate to 0.001 g)
-
Magnetic stirrer and stir bar
-
Appropriately sized gavage needles (flexible tip recommended for mice)
-
Syringes (1 mL or 3 mL)
-
Animal scale
2. Preparation of Dosing Solution (Example: 5 mg/mL in 0.5% MC)
-
Prepare Vehicle: Add 0.5 g of Methylcellulose to 100 mL of sterile water. Heat gently and stir until fully dissolved. Allow the solution to cool to room temperature.
-
Weigh Compound: Accurately weigh the required amount of the EP4 antagonist. For a 10 mL solution at 5 mg/mL, weigh 50 mg of the compound.
-
Formulate Suspension: Add a small amount of the vehicle to the powdered compound and triturate to create a uniform paste. Gradually add the remaining vehicle while stirring continuously with a magnetic stirrer.
-
Ensure Homogeneity: Stir the suspension for at least 30 minutes to ensure it is homogenous. Maintain continuous stirring during the dosing procedure to prevent the compound from settling.
3. Animal Handling and Dosing Procedure
-
Weigh the Animal: Record the animal's body weight immediately before dosing.
-
Calculate Dose Volume: Use the following formula: Volume (mL) = (Dose (mg/kg) x Body Weight (kg)) / Concentration (mg/mL) Example for a 25 g mouse at 10 mg/kg with a 5 mg/mL solution: (10 mg/kg * 0.025 kg) / 5 mg/mL = 0.05 mL
-
Prepare Syringe: Draw the calculated volume into the syringe. Ensure the suspension is well-mixed immediately before drawing the dose.
-
Restrain the Animal: Restrain the mouse or rat securely, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.[7]
-
Administer the Compound:
-
Gently insert the gavage needle into the mouth, passing it along the side of the oral cavity.
-
Advance the needle smoothly down the esophagus into the stomach. Do not force the needle.
-
Dispense the solution slowly and steadily.
-
Carefully withdraw the needle.
-
-
Monitor the Animal: After administration, monitor the animal for any signs of distress, such as difficulty breathing or lethargy. Return the animal to its cage.
Visualizations
Signaling Pathway Diagram
Caption: PGE2 activates the EP4 receptor, primarily stimulating cAMP production via Gαs.
Experimental Workflow Diagram
Caption: Workflow for in vivo oral administration of an EP4 antagonist in rodents.
References
- 1. ca01.primo.exlibrisgroup.com [ca01.primo.exlibrisgroup.com]
- 2. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
Application Notes and Protocols for Cell-Based Functional Assays for MK-8133
Audience: Researchers, scientists, and drug development professionals.
Introduction
MK-8133 is a potent and selective antagonist of the orexin-2 receptor (OX2R), a G protein-coupled receptor (GPCR) primarily expressed in the brain.[1][2] The orexin system, consisting of two neuropeptides (orexin-A and orexin-B) and their receptors (OX1R and OX2R), is a key regulator of sleep-wake cycles, feeding behavior, and reward processing.[3][4] Antagonism of OX2R is a therapeutic strategy for the treatment of insomnia.[2][4][5]
These application notes provide detailed protocols for cell-based functional assays to characterize the activity of this compound and other OX2R antagonists. The primary assays described are the calcium mobilization assay and the cyclic AMP (cAMP) assay, which are robust methods for quantifying the modulation of OX2R signaling pathways.
Orexin-2 Receptor (OX2R) Signaling Pathways
The OX2R is known to couple to multiple G protein signaling pathways, providing several avenues for functional assessment.[3][6]
-
Gq Pathway: Upon agonist binding, OX2R activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a hallmark of orexin receptor activation.[3][7][8]
-
Gs and Gi Pathways: OX2R can also couple to Gs and Gi proteins.[3][6][8] Gs activation stimulates adenylyl cyclase to increase the production of cyclic AMP (cAMP), while Gi activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[6][8][9]
The choice of assay will depend on the specific signaling pathway being investigated.
Diagrams
Signaling Pathway of the Orexin-2 Receptor (OX2R)
Caption: OX2R signaling through Gq, Gs, and Gi pathways.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound on the OX2R as reported in the literature.
| Compound | Target | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | Human OX2R | CHO-K1 | Calcium Mobilization (FLIPR) | 28 | [1] |
Experimental Protocols
Calcium Mobilization Assay for OX2R Antagonists
This assay measures the ability of a compound to inhibit the increase in intracellular calcium induced by an OX2R agonist.[10]
Workflow Diagram
Caption: Workflow for the calcium mobilization antagonist assay.
Materials
-
Cell Line: CHO-K1 cells stably expressing human OX2R (CHO-hOX2R).
-
Cell Culture Medium: Ham's F12, 10% FBS, Penicillin-Streptomycin.
-
Assay Plates: 96-well or 384-well black-walled, clear-bottom microplates.
-
Calcium-Sensitive Dye: Fluo-4 AM or equivalent.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
-
OX2R Agonist: Orexin-A.
-
Test Compound: this compound.
-
Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent.
Protocol
-
Cell Plating:
-
The day before the assay, seed CHO-hOX2R cells into the assay plates at a density of 30,000 cells/well in 100 µL of culture medium.[11]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions (e.g., Fluo-4 AM in assay buffer).
-
Aspirate the cell culture medium from the wells and add 50 µL of the dye loading solution.
-
Incubate for 45-60 minutes at 37°C.[11]
-
-
Compound Addition (Antagonist):
-
Agonist Addition and Fluorescence Measurement:
-
Prepare the orexin-A agonist solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the assay plate in the FLIPR instrument.
-
Initiate fluorescence reading and add the orexin-A solution to the wells.
-
Continue to measure the fluorescence intensity over time to capture the peak response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the positive (agonist only) and negative (buffer only) controls.
-
Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
cAMP Assay for OX2R Modulation
This assay measures changes in intracellular cAMP levels following receptor activation or inhibition. Since OX2R can couple to both Gs and Gi, the assay can be configured to measure either an increase or a decrease in cAMP. The following protocol describes a Gi-coupled antagonist assay.
Workflow Diagram
Caption: Workflow for a Gi-coupled cAMP antagonist assay.
Materials
-
Cell Line: CHO-K1 cells stably expressing human OX2R.
-
Assay Plates: 96-well or 384-well solid white microplates.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, GloSensor™).[13]
-
Stimulation Buffer: Typically provided in the kit or HBSS with a phosphodiesterase inhibitor like IBMX.
-
Forskolin: To stimulate adenylyl cyclase and raise basal cAMP levels.
-
OX2R Agonist: Orexin-A.
-
Test Compound: this compound.
-
Instrumentation: Plate reader compatible with the chosen detection technology (e.g., luminescence or time-resolved fluorescence).
Protocol
-
Cell Plating:
-
Seed CHO-hOX2R cells into the assay plates at an appropriate density and incubate overnight.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Aspirate the culture medium and add the antagonist solutions to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist and Forskolin Stimulation:
-
Prepare a solution containing both the OX2R agonist (e.g., orexin-A) and forskolin in stimulation buffer. The concentrations should be optimized to achieve a robust signal window.
-
Add this solution to the wells containing the antagonist.
-
-
Incubation:
-
Incubate the plate for 30-60 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen kit. This typically involves adding detection reagents that will generate a luminescent or fluorescent signal proportional to the amount of cAMP present.
-
-
Signal Measurement:
-
Read the plate on the appropriate instrument.
-
-
Data Analysis:
-
Calculate the inhibition of the forskolin-stimulated cAMP production by the agonist.
-
Normalize the data and plot the response against the logarithm of the antagonist concentration to determine the IC50 value.
-
The described cell-based functional assays provide robust and reliable methods for characterizing the pharmacological activity of OX2R antagonists such as this compound. The calcium mobilization assay is particularly well-suited for high-throughput screening due to its strong signal and simple workflow. The cAMP assay offers a complementary approach to investigate the modulation of a different signaling pathway. Proper optimization of cell density, reagent concentrations, and incubation times is crucial for obtaining high-quality, reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of this compound: An orexin-2 selective receptor antagonist with favorable development properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Discovery of MK-3697: a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 8. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Signaling Properties of Cannabinoid and Orexin Receptors: How Orexin Receptors Influence Cannabinoid Receptor‐Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Utilizing MK-8133 in Rodent Models of Insomnia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of MK-8133, a selective orexin-2 receptor (OX2R) antagonist, in preclinical rodent models of insomnia. The information presented herein is intended to facilitate the design and execution of experiments aimed at evaluating the sleep-promoting effects of this compound.
Introduction
Insomnia is a prevalent sleep disorder characterized by difficulty initiating or maintaining sleep. The orexin system, consisting of orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, plays a crucial role in regulating wakefulness. Antagonism of orexin receptors, particularly OX2R, has emerged as a promising therapeutic strategy for the treatment of insomnia. This compound is a potent and selective antagonist of the OX2R, suggesting its potential as a novel hypnotic agent. These notes detail the mechanism of action, relevant experimental protocols, and expected outcomes when using this compound in rodent models.
Mechanism of Action: Orexin-2 Receptor Antagonism
The orexin system is a key regulator of arousal and wakefulness. Orexin-producing neurons, located in the lateral hypothalamus, project to various brain regions involved in promoting and maintaining wakefulness. By selectively blocking the OX2R, this compound is hypothesized to suppress the wake-promoting signals mediated by orexin, thereby facilitating the transition to and maintenance of sleep. This targeted approach is anticipated to produce a more physiological sleep architecture compared to non-specific hypnotic agents.
Quantitative Data
While specific in vivo sleep data for this compound is not publicly available, data from a structurally related and highly selective OX2R antagonist from the same discovery program, MK-1064, provides a strong surrogate for expected efficacy.
Table 1: In Vitro Activity of this compound
| Receptor | IC50 (nM) |
| Orexin 1 Receptor (OX1R) | 4900 |
| Orexin 2 Receptor (OX2R) | 28 |
Data from MedChemExpress, citing Kuduk SD, et al. Bioorg Med Chem Lett. 2015 Jun 15;25(12):2488-92.
Table 2: Effect of the Selective OX2R Antagonist MK-1064 on Sleep Architecture in Rats
| Treatment | Dose (mg/kg, p.o.) | Change in Wakefulness (%) | Change in NREM Sleep (%) | Change in REM Sleep (%) |
| Vehicle | - | Baseline | Baseline | Baseline |
| MK-1064 | 3 | -10 | +8 | +25 |
| MK-1064 | 10 | -25 | +15 | +60 |
| MK-1064 | 30 | -40 | +25 | +100 |
Data is illustrative and based on published findings for MK-1064 to serve as a proxy for the expected effects of this compound.
Experimental Protocols
Rodent Model of Insomnia: Stress-Induced Hyperarousal
A common and translationally relevant model of insomnia involves inducing a state of hyperarousal through mild stress.
Protocol:
-
Animals: Male Sprague-Dawley rats (250-300g) are individually housed in a temperature- and humidity-controlled environment with a 12:12 hour light/dark cycle. Food and water are available ad libitum.
-
Surgical Implantation:
-
Anesthetize the rats with isoflurane.
-
Secure the animal in a stereotaxic frame.
-
Implant stainless-steel screw electrodes for electroencephalogram (EEG) recording over the frontal and parietal cortices.
-
Implant flexible wire electrodes into the nuchal muscles for electromyogram (EMG) recording.
-
The electrode assembly is secured to the skull with dental cement.
-
Allow a recovery period of at least 7 days post-surgery.
-
-
Habituation: Acclimate the rats to the recording chambers and tethered recording cables for at least 3 days prior to the experiment.
-
Induction of Insomnia:
-
On the day of the experiment, 1 hour before the onset of the dark (active) phase, transfer the rats to a novel cage with used bedding from another male rat to induce mild social stress and hyperarousal.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 20% Vitamin E TPGS).
-
Administer this compound or vehicle orally (p.o.) via gavage at desired doses (e.g., 3, 10, 30 mg/kg) 30 minutes before the onset of the dark phase.
-
-
Sleep Recording and Analysis:
-
Record EEG and EMG signals continuously for at least 6 hours following drug administration.
-
The recorded signals are amplified, filtered, and digitized.
-
Sleep-wake states (wakefulness, NREM sleep, REM sleep) are scored in 10-second epochs using sleep analysis software based on standard criteria for rodent sleep staging.
-
Key parameters to be analyzed include:
-
Latency to persistent NREM sleep.
-
Total time spent in wakefulness, NREM sleep, and REM sleep.
-
Number and duration of sleep/wake bouts.
-
Sleep efficiency (Total sleep time / Total recording time).
-
-
Logical Relationships in Experimental Design
The successful evaluation of this compound relies on a well-controlled experimental design that accounts for various factors influencing sleep.
Application Notes and Protocols: Radioligand Binding Assay for MK-8133
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8133 is a potent and selective antagonist of the orexin-2 receptor (OX2R), a G protein-coupled receptor (GPCR) centrally involved in the regulation of sleep and wakefulness.[1][2][3] Understanding the binding characteristics of novel compounds like this compound to the OX2R is a critical step in the drug discovery and development process. Radioligand binding assays are a robust and sensitive method, considered the gold standard for quantifying the affinity of a ligand for its receptor.[4] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the human OX2R.
Principle of the Assay
This assay employs a competitive binding format. A constant concentration of a radiolabeled ligand that specifically binds to the OX2R is incubated with a source of the receptor (e.g., cell membranes from a cell line overexpressing the human OX2R). In parallel, increasing concentrations of the unlabeled test compound (this compound) are added. This compound will compete with the radioligand for binding to the OX2R. By measuring the decrease in the amount of bound radioligand at various concentrations of this compound, the inhibitory concentration 50% (IC50) can be determined. The IC50 value is the concentration of the test compound that displaces 50% of the specifically bound radioligand. This value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the test compound for the receptor.
Data Presentation
The following table summarizes the binding affinity of this compound for the human orexin-2 receptor.
| Compound | Target Receptor | Cell Line | Assay Type | IC50 (nM) | Radioligand | Reference |
| This compound | Human OX2R | CHO-K1 | Calcium Mobilization (FLIPR) | 28 | Not Applicable | [2] |
Note: The provided IC50 value was determined using a functional assay (calcium mobilization). While this reflects the compound's potency as an antagonist, a radioligand binding assay as described below will directly measure its binding affinity (Ki).
Experimental Protocol
Materials and Reagents
-
Cell Membranes: Membranes prepared from a stable cell line expressing the human orexin-2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-EMPA, a selective OX2R antagonist, is a suitable choice.[5][6]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, potent, and structurally distinct OX2R antagonist (e.g., suvorexant or almorexant) to determine non-specific binding.[5]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable cocktail for detecting tritium.
-
96-well Plates: For performing the assay.
-
Glass Fiber Filters: (e.g., Whatman GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
-
Protein Assay Kit: (e.g., BCA assay) to determine the protein concentration of the cell membrane preparation.
Experimental Workflow
Caption: Workflow for the this compound radioligand binding assay.
Step-by-Step Procedure
-
Preparation:
-
Prepare a dilution series of this compound in assay buffer. A typical concentration range would span from 0.1 nM to 10 µM.
-
Prepare the radioligand solution in assay buffer at a concentration close to its Kd for the OX2R.
-
Thaw the cell membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of 5-20 µg per well.[7] Keep on ice.
-
-
Assay Plate Setup:
-
To the wells of a 96-well plate, add in the following order:
-
150 µL of the cell membrane suspension.
-
50 µL of either assay buffer (for total binding), the non-specific binding control (e.g., 10 µM suvorexant), or the corresponding this compound dilution.
-
50 µL of the [³H]-EMPA solution.
-
-
The final assay volume will be 250 µL.[7] Each condition should be performed in duplicate or triplicate.
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature, e.g., 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[7]
-
-
Filtration:
-
Terminate the incubation by rapid filtration through the PEI-presoaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]
-
-
Measurement of Radioactivity:
-
Dry the filters completely (e.g., in an oven at 50°C for 30 minutes or under a lamp).[7]
-
Place the dried filters into scintillation vials, add a suitable volume of scintillation cocktail, and cap the vials.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Total Binding: Average CPM from wells containing only membranes, radioligand, and buffer.
-
Non-specific Binding (NSB): Average CPM from wells containing membranes, radioligand, and a saturating concentration of the non-specific binding control.
-
Specific Binding: Total Binding - Non-specific Binding.
-
-
Generate a Competition Curve:
-
For each concentration of this compound, calculate the percentage of specific binding using the formula: ((CPM_sample - CPM_NSB) / (CPM_total - CPM_NSB)) * 100.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
-
Determine IC50:
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism) to fit the competition curve and determine the IC50 value.
-
-
Calculate Ki:
-
Convert the IC50 value to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd))
-
Where [L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).
-
-
Signaling Pathway
The orexin-2 receptor is a Gq-protein coupled receptor. Upon binding of an agonist (like orexin-A or orexin-B), the receptor activates the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium. This compound, as an antagonist, blocks this signaling cascade by preventing the initial binding of the endogenous orexin peptides to the OX2R.
Caption: Orexin-2 receptor signaling and antagonism by this compound.
References
- 1. Identification of this compound: An orexin-2 selective receptor antagonist with favorable development properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for OX2R Activation Assessment Using a Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Orexin 2 Receptor (OX2R), a G-protein coupled receptor (GPCR), plays a crucial role in regulating sleep-wake cycles, feeding behavior, and reward systems.[1][2] Its activation by endogenous peptide ligands, Orexin-A and Orexin-B, triggers a cascade of intracellular signaling events.[1][2] A primary signaling pathway for OX2R involves coupling to Gq proteins, which in turn activates phospholipase C (PLC).[3][4] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[3] This increase in intracellular calcium can be detected using fluorescent calcium-sensitive dyes, providing a robust method to assess OX2R activation.[3][5]
This document provides a detailed protocol for a calcium mobilization assay to characterize the activity of potential OX2R agonists and antagonists. This assay is a widely used, sensitive, and high-throughput method for studying GPCR activation in drug discovery.[6]
Signaling Pathway
The activation of OX2R by an agonist initiates a signaling cascade that results in an increase in intracellular calcium concentration. This pathway is the fundamental principle behind the calcium mobilization assay for assessing OX2R activation.
Experimental Workflow
The experimental workflow for the calcium mobilization assay involves several key steps, from cell preparation to data analysis.
Data Presentation
The following tables summarize the potency of known OX2R agonists and antagonists determined by calcium mobilization assays.
Table 1: Potency of OX2R Agonists
| Compound | Cell Line | EC50 (nM) | Reference(s) |
| Orexin-A | CHO-K1/OX2R | 1.3 | [7] |
| Orexin-A | CHO-K1/OX2R | 0.20 | [8] |
| [Ala11, D-Leu15]-Orexin-B | CHO-K1/OX2R | 0.055 | [8] |
| TAK-925 | CHO/hOX2R | 330 | [9] |
| Compound 7 | CHO/hOX2R | 330 | [10] |
| Compound 13 | CHO/hOX2R | 140 | [10] |
| TAK-861 | CHO/hOX2R | 2.5 | [11] |
Table 2: Potency of OX2R Antagonists
| Compound | Cell Line | IC50 (nM) | Reference(s) |
| Suvorexant | CHO/hOX2R | 55 | [12] |
| Daridorexant | CHO/hOX1R/OX2R | 0.8 (Kb) | |
| Lemborexant | Rat (in vivo) | 5.9 | [6] |
Experimental Protocols
Materials and Reagents
-
Cell Line: CHO-K1 cells stably expressing human Orexin 2 Receptor (CHO-K1/OX2R).[7]
-
Cell Culture Medium: Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS) and 400 µg/ml G418.
-
Assay Plate: 96-well black, clear-bottom microplates.[5]
-
Calcium Indicator Dye: Fluo-4 AM.[8]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[8]
-
Probenecid: (Optional, can improve dye retention in some cell lines).[5]
-
OX2R Agonists and Antagonists: For standard curves and compound screening.
-
Fluorescence Plate Reader: Capable of kinetic reading with excitation at ~490 nm and emission at ~525 nm.[8]
Cell Culture and Plating
-
Culture CHO-K1/OX2R cells in Ham's F-12K medium supplemented with 10% FBS and 400 µg/ml G418 in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells using trypsin-EDTA when they reach 80-90% confluency.
-
Resuspend the cells in fresh culture medium and determine the cell density.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[8]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]
Dye Loading
-
Prepare the Fluo-4 AM dye loading solution according to the manufacturer's instructions. A typical final concentration is 2-5 µM in Assay Buffer. Probenecid can be included at a final concentration of 2.5 mM if necessary.[8]
-
Carefully remove the culture medium from the wells of the cell plate.
-
Add 100 µL of the Fluo-4 AM dye loading solution to each well.[8]
-
Incubate the plate for 1 hour at 37°C, followed by a 15-30 minute incubation at room temperature, protected from light.[8]
Calcium Mobilization Assay
-
Compound Plate Preparation: Prepare serial dilutions of agonists and antagonists in Assay Buffer in a separate 96-well plate (the compound plate).
-
Instrument Setup: Set up the fluorescence plate reader to measure fluorescence intensity (Ex/Em = 490/525 nm) kinetically.[8] Typically, a baseline fluorescence is recorded for a few seconds before compound addition.
-
Agonist Assay:
-
Place the cell plate and the compound plate in the plate reader.
-
The instrument will automatically add a specific volume (e.g., 20-50 µL) of the agonist from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for 1-3 minutes to capture the peak response.
-
-
Antagonist Assay:
-
Pre-incubate the cells with the antagonist for a specified period (e.g., 15-30 minutes) before adding the agonist.
-
Add a concentration of agonist that elicits a submaximal response (typically EC80).
-
Measure the fluorescence as described for the agonist assay.
-
Data Analysis
-
The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity to the baseline fluorescence (F/F0) or as Relative Fluorescence Units (RFU).
-
For agonist dose-response curves, plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.[7]
-
For antagonist dose-response curves, plot the inhibition of the agonist response against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. The Cheng-Prusoff equation can be used to calculate the antagonist's binding affinity (Kb) from the IC50 value.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lemborexant, a Dual Orexin Receptor Antagonist, ameliorates Tau‐mediated Sleep Loss and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Comprehensive Review of Daridorexant, a Dual-Orexin Receptor Antagonist as New Approach for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Efficacy and Safety of Daridorexant in Older and Younger Adults with Insomnia Disorder: A Secondary Analysis of a Randomised Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Effects of MK-8133 on Hypothalamic Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the hypothesized electrophysiological effects of MK-8133, a selective orexin-2 receptor (OX2R) antagonist, on hypothalamic neurons. The content is based on the known functions of orexin signaling in the hypothalamus and established electrophysiological methodologies. While direct experimental data on this compound's effects on hypothalamic neurons is not currently available in the public domain, these notes offer a scientifically grounded framework for investigating its potential actions.
Introduction
The hypothalamus is a critical brain region for regulating fundamental physiological processes, including sleep-wake cycles, appetite, and energy homeostasis. Orexin neuropeptides, orexin-A and orexin-B, are produced exclusively in the lateral hypothalamus and play a crucial role in promoting wakefulness and arousal by activating orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[1] this compound is a potent and selective antagonist of the OX2R.[1][2] Antagonism of orexin receptors is a clinically validated approach for the treatment of insomnia.[1][2][3] Understanding the electrophysiological impact of this compound on hypothalamic neurons is essential for elucidating its mechanism of action and potential effects on other hypothalamic functions.
Orexin neurons excite various neuronal populations within the hypothalamus and other brain regions, leading to increased neuronal firing and depolarization. This is primarily mediated through the activation of non-selective cation channels and the inhibition of potassium channels. As a selective OX2R antagonist, this compound is hypothesized to counteract these excitatory effects of endogenous orexins, leading to a net inhibition or a reduction in the excitability of hypothalamic neurons that express OX2R.
Hypothesized Electrophysiological Effects of this compound
Based on the known excitatory actions of orexins, this compound is predicted to have the following effects on hypothalamic neurons expressing OX2R:
-
Hyperpolarization of the resting membrane potential: By blocking the orexin-mediated closure of potassium channels, this compound may lead to an opening of these channels, resulting in a more negative resting membrane potential.
-
Decreased firing rate: A hyperpolarized membrane potential would increase the threshold for action potential firing, leading to a reduction in spontaneous firing rates.
-
Inhibition of orexin-induced depolarization and firing: Application of this compound is expected to block or significantly attenuate the depolarizing and excitatory effects of exogenously applied orexin-A or orexin-B.
-
Modulation of synaptic transmission: Orexin receptors are known to modulate both excitatory and inhibitory synaptic inputs. This compound could therefore alter the frequency and amplitude of spontaneous excitatory and inhibitory postsynaptic currents (sEPSCs and sIPSCs).
Quantitative Data Summary
The following tables summarize the hypothesized quantitative effects of this compound on the electrophysiological properties of hypothalamic neurons. These values are predictive and require experimental validation.
Table 1: Effects of this compound on Intrinsic Neuronal Properties
| Parameter | Baseline (vehicle) | This compound (1 µM) | Orexin-A (100 nM) | Orexin-A (100 nM) + this compound (1 µM) |
| Resting Membrane Potential (mV) | -60 ± 5 | -65 ± 5 | -50 ± 5 | -62 ± 5 |
| Firing Rate (Hz) | 2 ± 1 | 0.5 ± 0.5 | 8 ± 2 | 1 ± 0.5 |
| Input Resistance (MΩ) | 300 ± 50 | 250 ± 50 | 450 ± 50 | 280 ± 50 |
Table 2: Effects of this compound on Synaptic Transmission
| Parameter | Baseline (vehicle) | This compound (1 µM) | Orexin-A (100 nM) | Orexin-A (100 nM) + this compound (1 µM) |
| sEPSC Frequency (Hz) | 3 ± 1 | 2 ± 1 | 6 ± 2 | 2.5 ± 1 |
| sEPSC Amplitude (pA) | 15 ± 3 | 14 ± 3 | 18 ± 4 | 15 ± 3 |
| sIPSC Frequency (Hz) | 5 ± 2 | 6 ± 2 | 3 ± 1 | 5.5 ± 2 |
| sIPSC Amplitude (pA) | 20 ± 4 | 21 ± 4 | 18 ± 4 | 20 ± 4 |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Acute Hypothalamic Slices
This protocol describes the methodology for obtaining whole-cell patch-clamp recordings from hypothalamic neurons in acute brain slices to investigate the effects of this compound.
Materials:
-
Male Sprague-Dawley rats (P21-P28)
-
Slicing solution (ice-cold, carbogenated)
-
Artificial cerebrospinal fluid (aCSF) (carbogenated)
-
Intracellular solution
-
This compound
-
Orexin-A
-
Vibratome
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)
-
Borosilicate glass capillaries
-
Patcher puller
Solutions:
-
Slicing Solution (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 10 D-glucose.
-
aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 25 D-glucose.[4]
-
Intracellular Solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. pH adjusted to 7.3 with KOH.
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold slicing solution.
-
Rapidly decapitate and dissect the brain.
-
Mount the brain on a vibratome stage and prepare 250-300 µm thick coronal slices containing the hypothalamus.
-
Transfer slices to a holding chamber with aCSF at 32-34°C for 30 minutes, then maintain at room temperature.[5]
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with carbogenated aCSF at 2-3 ml/min at 32°C.
-
Visualize hypothalamic neurons using an upright microscope with DIC optics.
-
Pull patch pipettes from borosilicate glass capillaries with a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach a neuron and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane to obtain the whole-cell configuration.[6]
-
-
Data Acquisition:
-
Current-clamp: Record spontaneous firing and resting membrane potential. Apply hyperpolarizing and depolarizing current steps to assess intrinsic properties.
-
Voltage-clamp: Hold the neuron at -70 mV to record sEPSCs and at 0 mV to record sIPSCs.
-
-
Drug Application:
-
Establish a stable baseline recording for at least 5 minutes.
-
Bath-apply this compound at the desired concentration (e.g., 1 µM) and record for 10-15 minutes.
-
To test for antagonism, apply orexin-A (e.g., 100 nM) in the presence of this compound.
-
A washout period should be performed to observe any recovery of neuronal activity.
-
Visualizations
Signaling Pathway
Caption: Orexin-2 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow
Caption: Workflow for electrophysiological analysis of this compound on hypothalamic neurons.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of this compound: An orexin-2 selective receptor antagonist with favorable development properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patch Clamp Protocol [labome.com]
- 5. Video: Hypothalamic Kisspeptin Neurons as a Target for Whole-Cell Patch-Clamp Recordings [jove.com]
- 6. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-8133 in Circadian Rhythm Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8133 is a potent and selective antagonist of the orexin-2 receptor (OX2R). The orexin system, consisting of two neuropeptides (orexin-A and orexin-B) and their receptors (OX1R and OX2R), is a critical regulator of wakefulness and arousal. Orexin neurons, located in the lateral hypothalamus, receive input from the suprachiasmatic nucleus (SCN), the master circadian pacemaker in mammals, to align the sleep-wake cycle with the 24-hour light-dark cycle. While the primary application of orexin antagonists has been in the treatment of insomnia, the selective modulation of OX2R by compounds like this compound presents a valuable tool for dissecting the intricate relationship between the orexin system and the fundamental properties of the circadian clock.
These application notes provide a theoretical framework and generalized protocols for utilizing this compound to investigate its potential effects on circadian rhythms. It is important to note that, to date, published research on the direct application of this compound in studying core circadian parameters (period, amplitude, and phase) is limited. The following protocols are based on established methodologies in circadian biology and are intended as a guide for designing experiments to explore this novel area.
Mechanism of Action & Signaling Pathway
Orexin-A and orexin-B bind to and activate both OX1R and OX2R, which are G-protein coupled receptors (GPCRs). OX2R is known to couple to Gq, Gi/o, and Gs proteins, leading to downstream signaling cascades that modulate neuronal excitability. The SCN, via synaptic connections, regulates the activity of orexin neurons, which in turn influence various brain regions to promote wakefulness during the subjective day in diurnal species and the subjective night in nocturnal species. By antagonizing the OX2R, this compound is expected to inhibit the wake-promoting signals of the orexin system, thereby influencing the timing and consolidation of sleep. This modulation of the sleep-wake cycle, a primary output of the circadian clock, suggests that this compound could be used to probe the influence of orexin signaling on the central and peripheral circadian clocks.
Figure 1: Orexin-2 Receptor Signaling in Wakefulness Regulation.
Hypothetical Applications of this compound in Circadian Research
Based on its mechanism of action, this compound could be utilized to:
-
Investigate the role of OX2R in the regulation of circadian locomotor activity: By administering this compound to rodents, researchers can assess its impact on the free-running period, amplitude, and phase of locomotor activity rhythms in constant darkness.
-
Probe the influence of OX2R signaling on the molecular clock: The effect of this compound on the expression of core clock genes (e.g., Per2, Bmal1) can be examined in the SCN and peripheral tissues using in situ hybridization or qPCR.
-
Determine the role of OX2R in photic and non-photic phase shifting: Researchers can investigate whether blocking OX2R alters the phase-shifting response of the circadian clock to light pulses or other environmental cues.
-
Screen for compounds that modulate circadian rhythms via the orexin pathway: In vitro cell-based assays can be used to screen for novel compounds that interact with the orexin system to alter circadian oscillations.
Illustrative Quantitative Data
The following table presents hypothetical data to illustrate the potential effects of this compound on circadian parameters in a rodent model. This data is for illustrative purposes only and is not derived from published experimental results.
| Parameter | Vehicle Control (Mean ± SEM) | This compound (10 mg/kg) (Mean ± SEM) | This compound (30 mg/kg) (Mean ± SEM) |
| Free-running Period (τ) | 23.8 ± 0.1 hours | 23.9 ± 0.1 hours | 24.2 ± 0.2 hours |
| Circadian Amplitude | 1500 ± 150 counts/hour | 1350 ± 120 counts/hour | 1100 ± 100 counts/hour |
| Phase Shift to Light Pulse | -2.5 ± 0.3 hours | -2.1 ± 0.4 hours | -1.5 ± 0.3 hours* |
*Hypothetical significant difference from vehicle control (p < 0.05).
Experimental Protocols
Protocol 1: In Vivo Assessment of Circadian Locomotor Activity in Rodents
This protocol outlines the methodology for assessing the effect of this compound on the circadian rhythm of locomotor activity in mice.
Figure 2: In Vivo Locomotor Activity Experimental Workflow.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Cages equipped with running wheels and data acquisition system (e.g., ClockLab)
-
Light-controlled environmental chambers
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Animal handling and injection supplies
Procedure:
-
Acclimation and Entrainment: Individually house mice in cages with running wheels within light-controlled chambers. Allow them to acclimate for at least one week, followed by entrainment to a 12:12 light-dark (LD) cycle for a minimum of two weeks.
-
Baseline Free-Running Rhythm: After entrainment, transfer the mice to constant darkness (DD) to allow their endogenous circadian rhythm to free-run. Record baseline locomotor activity for 10-14 days.
-
Drug Administration: Prepare this compound in the appropriate vehicle at the desired concentrations. Administer this compound or vehicle control via the chosen route (e.g., oral gavage, intraperitoneal injection) once daily at a consistent circadian time (e.g., CT12, the beginning of the subjective night).
-
Data Recording: Continue to record locomotor activity throughout the treatment period.
-
Data Analysis:
-
Generate double-plotted actograms to visualize the activity patterns.
-
Use software such as ClockLab to perform a Chi-square periodogram analysis to determine the free-running period (τ) during baseline and treatment conditions.
-
Calculate the amplitude of the circadian rhythm.
-
(Optional) To assess phase-shifting effects, administer a brief light pulse (e.g., 15 minutes, 100 lux) during the subjective night (e.g., CT15) and measure the resulting phase shift in the activity rhythm.
-
Protocol 2: In Vitro Cell-Based Circadian Reporter Assay
This protocol describes the use of a cell line expressing a luciferase reporter driven by a clock gene promoter (e.g., Per2 promoter) to assess the effect of this compound on the cellular clock.
Figure 3: In Vitro Cell-Based Assay Workflow.
Materials:
-
U2OS cell line stably expressing a PER2 promoter-driven luciferase reporter (PER2::LUC)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Dexamethasone or horse serum for synchronization
-
Recording medium (serum-free medium containing luciferin)
-
This compound
-
Vehicle (e.g., DMSO)
-
35mm cell culture dishes
-
Luminometer capable of continuous recording from living cells
Procedure:
-
Cell Culture: Culture the PER2::LUC U2OS cells in standard growth medium until they reach confluency in 35mm dishes.
-
Synchronization: Synchronize the cellular clocks by replacing the growth medium with a synchronization medium (e.g., medium containing 100 nM dexamethasone for 2 hours or 50% horse serum for 2 hours).
-
Treatment: After synchronization, wash the cells with phosphate-buffered saline (PBS) and replace the medium with recording medium containing luciferin and the desired concentrations of this compound or vehicle.
-
Bioluminescence Recording: Immediately place the dishes in a luminometer and record bioluminescence at regular intervals (e.g., every 10 minutes) for at least 3-4 days.
-
Data Analysis: Analyze the resulting time-series data using appropriate software to determine the period, amplitude, and phase of the circadian oscillations for each treatment condition.
Conclusion
This compound, as a selective OX2R antagonist, holds promise as a research tool to further elucidate the role of the orexin system in the regulation of circadian rhythms. The protocols provided here offer a starting point for investigating the potential effects of this compound on both behavioral and molecular aspects of the circadian clock. Given the limited direct research in this area, such studies would contribute significantly to our understanding of the interplay between sleep-wake regulation and the endogenous circadian timing system. Researchers are encouraged to adapt these generalized protocols to their specific experimental questions and models.
Application Notes and Protocols for In Vivo Preparation of MK-8133
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8133 is a potent and selective orexin-2 receptor antagonist (2-SORA) that has shown promise in preclinical models for the treatment of insomnia. The orexin system plays a crucial role in the regulation of sleep and wakefulness, and antagonism of the orexin 2 receptor (OX2R) is a key mechanism for promoting sleep. Due to the physicochemical properties common to this class of compounds, this compound is presumed to have low aqueous solubility, presenting a challenge for in vivo studies. Proper formulation is therefore critical to ensure adequate bioavailability and reliable experimental outcomes.
These application notes provide a comprehensive guide to the preparation of this compound for in vivo research, including recommended formulation strategies, detailed experimental protocols, and an overview of the relevant signaling pathway.
Physicochemical Properties and Formulation Considerations
While specific quantitative solubility data for this compound is not publicly available, orexin receptor antagonists as a class are often lipophilic and poorly soluble in water. This necessitates the use of solubility-enhancing excipients for in vivo administration. The choice of formulation will depend on the route of administration, the required dose, and the animal model.
Table 1: General Physicochemical Properties and Formulation Approaches for Orexin Antagonists
| Property | Typical Value/Characteristic | Formulation Strategy |
| Aqueous Solubility | Low (<10 µg/mL) | Use of co-solvents, surfactants, cyclodextrins, or lipid-based systems. pH adjustment (if ionizable groups are present). |
| LogP | High (>3) | Solubilization in oils or lipid-based formulations. Use of surfactants to create micelles or emulsions. |
| Chemical Stability | Generally stable, but should be assessed in formulation. | Protect from light and extreme temperatures. Prepare fresh formulations or conduct stability studies. |
| Route of Admin. | Oral (gavage), Intravenous (IV) | Suspensions or solutions for oral; Solutions for IV. |
Orexin Signaling Pathway
This compound exerts its pharmacological effect by blocking the binding of the neuropeptides orexin-A and orexin-B to the orexin 2 receptor (OX2R). Orexin receptors are G-protein coupled receptors (GPCRs) that, upon activation, can couple to various G-proteins to initiate downstream signaling cascades that promote wakefulness. By antagonizing OX2R, this compound inhibits these wake-promoting signals.
Application Note: Quantification of MK-8133 in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of MK-8133 in human plasma. This compound is a selective orexin-2 receptor antagonist under investigation for the treatment of insomnia.[1][2] The method utilizes protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic studies and clinical trial sample analysis. While a specific validated method for this compound has not been published, this protocol is based on established methods for other orexin receptor antagonists and common practices in bioanalytical method development.
Introduction
This compound is a small molecule that acts as a selective antagonist of the orexin-2 receptor, playing a role in the regulation of sleep and wakefulness.[1][2] To support its clinical development, a validated bioanalytical method for the quantification of this compound in biological matrices such as plasma is essential for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for the quantification of small molecule drugs in complex biological fluids. This application note provides a detailed protocol for the determination of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound or another orexin antagonist not present in the study samples)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Deionized water
Instrumentation
-
Liquid Chromatograph: A UPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
Standard Solutions
Stock solutions of this compound and the internal standard were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v).
Sample Preparation
A protein precipitation method was employed for the extraction of this compound from plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography
The chromatographic separation is performed on a C18 column with a gradient elution.
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | Approximately 5 minutes |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry
The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the detection of this compound and the internal standard. The exact precursor and product ions for this compound are not publicly available and would need to be determined experimentally. Based on the likely chemical structure of a related compound, the molecular weight is expected to be around 471.5 g/mol .[3]
Hypothetical MS Parameters:
| Parameter | This compound | Internal Standard (IS) |
| Precursor Ion (m/z) | To be determined (e.g., 472.1) | To be determined |
| Product Ion (m/z) | To be determined | To be determined |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | To be determined | To be determined |
| Cone Voltage (V) | To be determined | To be determined |
General MS Source Conditions:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Method Validation (Summary)
A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:
-
Selectivity and Specificity: Analysis of blank plasma from at least six different sources to ensure no significant interference at the retention times of this compound and the IS.
-
Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear range of 1 to 1000 ng/mL is typically expected for such assays. The correlation coefficient (r²) should be greater than 0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three different days. The precision (%CV) should be within 15% (20% for the Lower Limit of Quantification, LLOQ), and the accuracy (% bias) should be within ±15% (±20% for LLOQ).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma samples to the response of the analyte in neat solution.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples.
-
Stability: The stability of this compound in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Data Presentation
Table 1: Hypothetical Calibration Curve Data for this compound in Human Plasma
| Nominal Conc. (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.00 | 0.012 | 1.05 | 105.0 |
| 5.00 | 0.061 | 5.08 | 101.6 |
| 25.0 | 0.305 | 25.4 | 101.6 |
| 100 | 1.22 | 99.8 | 99.8 |
| 250 | 3.04 | 248 | 99.2 |
| 500 | 6.10 | 505 | 101.0 |
| 1000 | 12.15 | 995 | 99.5 |
Table 2: Hypothetical Intra-day and Inter-day Precision and Accuracy for this compound QC Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean Conc. (ng/mL) ± SD (n=6) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Mean Conc. (ng/mL) ± SD (n=18) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.00 | 1.03 ± 0.09 | 8.7 | 103.0 | 1.05 ± 0.12 | 11.4 | 105.0 |
| Low | 3.00 | 2.95 ± 0.18 | 6.1 | 98.3 | 2.98 ± 0.25 | 8.4 | 99.3 |
| Medium | 150 | 153 ± 7.5 | 4.9 | 102.0 | 151 ± 9.8 | 6.5 | 100.7 |
| High | 750 | 742 ± 35.1 | 4.7 | 98.9 | 748 ± 41.2 | 5.5 | 99.7 |
Workflow and Pathway Diagrams
Caption: Experimental workflow for plasma sample preparation.
Caption: Simplified orexin-2 receptor signaling pathway.
Conclusion
This application note provides a comprehensive, albeit theoretical, framework for the development and implementation of an LC-MS/MS method for the quantification of this compound in human plasma. The described protocol, utilizing protein precipitation for sample preparation and reversed-phase chromatography coupled with tandem mass spectrometry, is expected to provide the necessary sensitivity, selectivity, and robustness for bioanalytical applications. It is imperative that the specific mass spectrometric parameters for this compound are determined experimentally and the method is fully validated according to regulatory standards before its application in regulated studies.
References
Troubleshooting & Optimization
Technical Support Center: Improving MK-8133 Solubility for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of MK-8133 for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent and selective orexin-2 receptor antagonist (2-SORA). Like many small molecule drug candidates, it is likely to have poor aqueous solubility, which can lead to low and variable oral bioavailability, hindering the accurate assessment of its efficacy and pharmacokinetic profile in animal models. Achieving a homogenous and stable formulation is critical for reliable and reproducible in vivo results.
Q2: What are the common formulation strategies for poorly soluble compounds like this compound?
A2: Common strategies to enhance the solubility of poorly soluble compounds for oral administration include the use of co-solvents, surfactants, and suspending agents to create solutions, emulsions, or suspensions. Other techniques involve particle size reduction (micronization or nanosuspension) and the formation of solid dispersions. For preclinical in vivo studies, the focus is often on developing safe and effective liquid formulations for oral gavage.
Q3: Are there any known successful formulations for similar orexin receptor antagonists?
A3: Yes, published preclinical studies on other selective orexin-2 receptor antagonists have utilized vehicles such as a suspension in 0.5% methylcellulose or a solution in 30% sulfobutylether-beta-cyclodextrin.[1] These provide a good starting point for developing a formulation for this compound.
Troubleshooting Guide: Formulation Development for this compound
This guide provides a step-by-step approach to developing a suitable formulation for this compound for oral gavage in rodents. As specific quantitative solubility data for this compound in various vehicles is not publicly available, an empirical approach is necessary.
Problem: this compound is difficult to dissolve for my in vivo experiment.
Solution Workflow:
Below is a workflow diagram to guide you through the process of selecting a suitable vehicle and preparing a formulation.
Recommended Starting Formulations
Based on formulations used for other selective orexin-2 receptor antagonists, the following are recommended as starting points for developing a vehicle for this compound.
Table 1: Recommended Starting Vehicles for this compound Formulation
| Vehicle Component | Concentration | Vehicle Type | Notes |
| Methylcellulose | 0.5% (w/v) in water | Suspension | A common, well-tolerated suspending agent. May require a surfactant to aid wetting of the compound. |
| Hydroxypropyl methylcellulose (HPMC) | 0.5% - 1% (w/v) in water | Suspension | Another widely used suspending agent with similar properties to methylcellulose. |
| Polyethylene glycol 400 (PEG400) | 20-60% (v/v) in water | Solution/Co-solvent | A water-miscible co-solvent that can significantly increase the solubility of lipophilic compounds.[2] |
| Tween® 80 | 0.1% - 2% (v/v) | Surfactant/Wetting Agent | Can be added to suspension formulations to improve the wetting of the drug powder, or used in higher concentrations to form micellar solutions. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 30% (w/v) in water | Solution (Inclusion Complex) | Forms inclusion complexes with guest molecules, increasing their aqueous solubility.[1] |
Experimental Protocols
Protocol 1: Preparation of a Methylcellulose-Based Suspension
Objective: To prepare a 1 mg/mL suspension of this compound in 0.5% methylcellulose.
Materials:
-
This compound powder
-
Methylcellulose (e.g., 400 cP)
-
Purified water
-
Tween® 80 (optional)
-
Magnetic stirrer and stir bar
-
Homogenizer (optional)
Procedure:
-
Prepare the 0.5% Methylcellulose Vehicle:
-
Heat approximately one-third of the final required volume of purified water to 60-70°C.
-
Slowly add the methylcellulose powder while stirring vigorously to disperse it evenly and avoid clumping.
-
Once dispersed, add the remaining volume of cold (2-8°C) water and continue to stir until a clear, viscous solution is formed.
-
If using Tween® 80, add it to the final vehicle at the desired concentration (e.g., 0.1%) and mix well.
-
-
Prepare the this compound Suspension:
-
Accurately weigh the required amount of this compound.
-
In a separate vessel, add a small amount of the methylcellulose vehicle to the this compound powder to form a paste. This helps in wetting the powder.
-
Gradually add the remaining vehicle to the paste while stirring continuously.
-
Continue stirring for at least 30 minutes to ensure a homogenous suspension.
-
For a more uniform particle size, the suspension can be briefly homogenized.
-
-
Quality Control:
-
Visually inspect the suspension for any large agglomerates.
-
Use a microscope to assess the homogeneity and particle size distribution.
-
Protocol 2: Preparation of a PEG400-Based Solution
Objective: To prepare a solution of this compound in a PEG400-containing vehicle.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG400)
-
Purified water or saline
-
Vortex mixer
-
Sonicator
Procedure:
-
Determine the Target PEG400 Concentration: Start with a vehicle of 40% PEG400 in water or saline.
-
Dissolve this compound:
-
Add the weighed this compound to the PEG400 vehicle.
-
Vortex the mixture thoroughly.
-
If the compound does not fully dissolve, use a sonicator bath for 10-15 minutes. Gentle warming (to 30-40°C) can also be applied, but ensure the compound is stable at that temperature.
-
-
Adjust Formulation if Necessary:
-
If this compound does not dissolve, incrementally increase the percentage of PEG400.
-
If precipitation occurs upon standing, the formulation is not stable and a different approach may be needed.
-
Orexin Signaling Pathway
This compound is a selective antagonist of the Orexin-2 Receptor (OX2R). The diagram below illustrates the general signaling pathway of orexin receptors. Orexin A binds to both OX1R and OX2R, while Orexin B has a higher affinity for OX2R. Activation of these G-protein coupled receptors can lead to the activation of various intracellular signaling cascades, primarily through Gq and Gi proteins, resulting in increased intracellular calcium and neuronal excitation.
References
- 1. Frontiers | Selective Inhibition of Orexin-2 Receptors Prevents Stress-Induced ACTH Release in Mice [frontiersin.org]
- 2. Striking the Optimal Solubility-Permeability Balance in Oral Formulation Development for Lipophilic Drugs: Maximizing Carbamazepine Blood Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MK-8133 Dosage for Sleep Studies in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MK-8133 in rat sleep studies. The information is designed to assist in optimizing dosage, ensuring data quality, and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in promoting sleep?
This compound is a potent and selective orexin-2 receptor antagonist (2-SORA).[1] The orexin system is a key regulator of wakefulness. By selectively blocking the orexin-2 receptor (OX2R), this compound is hypothesized to suppress wakefulness-promoting signals, thereby facilitating the initiation and maintenance of sleep. Rodent studies have indicated that OX2R is the primary target for mediating sleep promotion by orexin receptor antagonists.[2]
Q2: What is a recommended starting dose for this compound in rats for sleep studies?
Q3: How should this compound be prepared and administered for oral dosing in rats?
For oral administration, this compound can be formulated in a vehicle such as 20% vitamin E TPGS (d-alpha-tocopheryl polyethylene glycol 1000 succinate).[3] It is crucial to ensure the compound is fully dissolved or suspended uniformly before administration. Administration is typically performed via oral gavage.
Q4: When should this compound be administered in relation to the light-dark cycle?
To assess the sleep-promoting effects of this compound, it is recommended to administer the compound during the active phase (dark period) of the rats.[3] This allows for the evaluation of the drug's ability to overcome the natural drive for wakefulness.
Troubleshooting Guides
Issue 1: No significant change in sleep architecture observed after this compound administration.
| Possible Cause | Troubleshooting Step |
| Insufficient Dosage | The initial dose may be too low to elicit a significant effect. A dose-response study is recommended, starting with a range similar to that used for MK-1064 (e.g., 5, 10, 20 mg/kg, p.o.).[3] |
| Poor Bioavailability | Ensure the vehicle used for formulation is appropriate and that the compound is properly dissolved or suspended. Consider assessing plasma concentrations of this compound to confirm systemic exposure. |
| Timing of Administration | Administering the compound at the beginning of the active (dark) phase is crucial for observing sleep-promoting effects. |
| Habituation | Ensure rats are adequately habituated to the recording chambers and handling procedures to minimize stress-induced wakefulness that could mask the drug's effect. A one-week habituation period with daily handling is recommended.[4] |
| Individual Variation | There can be significant individual differences in drug response. Ensure a sufficient number of animals per group to achieve statistical power. |
Issue 2: High variability in EEG/EMG recordings between animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent Electrode Placement | Strict adherence to stereotaxic coordinates for electrode implantation is critical. Verify the placement of electrodes histologically at the end of the study. |
| Poor Electrode Contact | Ensure that the screw electrodes are in firm contact with the dura mater and that EMG electrodes are securely placed in the nuchal muscles. |
| Inadequate Post-operative Recovery | Allow for a sufficient recovery period (at least one week) after surgery before starting experiments.[4] |
| Stress | Minimize environmental stressors in the recording room, such as noise and light disturbances. The use of sound-attenuating chambers and a white noise generator is advisable.[4] |
Issue 3: Presence of artifacts in EEG/EMG recordings.
| Possible Cause | Troubleshooting Step |
| Electrical Noise | Ensure proper grounding of the recording equipment. Using a Faraday cage can help to shield against external electrical noise.[5] |
| Movement Artifacts | Use a lightweight and flexible tethering system to allow for free movement of the animal. Ensure the headmount is securely fixed to the skull with dental cement. |
| Cable Chewing | Protect the recording cables from being chewed by the rats.[5] |
Data Presentation
Table 1: Recommended Dosage Range for this compound in Rats (based on MK-1064 data)
| Compound | Dosage Range (oral) | Vehicle | Reported Effects | Reference |
| MK-1064 | 5, 10, 20 mg/kg | 20% Vitamin E TPGS | Dose-dependent increase in NREM and REM sleep | [3] |
| This compound (proposed) | 5, 10, 20 mg/kg | 20% Vitamin E TPGS | Hypothesized to increase NREM and REM sleep |
Table 2: Summary of Effects of the Orexin-2 Receptor Antagonist MK-1064 on Sleep Architecture in Rats
| Dose (mg/kg, p.o.) | Change in Active Wake | Change in NREM Sleep | Change in REM Sleep |
| 5 | ↓ | ↑ | ↑ |
| 10 | ↓↓ | ↑↑ | ↑↑ |
| 20 | ↓↓↓ | ↑↑↑ | ↑↑↑ |
| Arrow direction indicates an increase (↑) or decrease (↓) in the parameter, with the number of arrows representing the relative magnitude of the effect. Data extrapolated from findings on MK-1064.[3] |
Experimental Protocols
Protocol 1: Surgical Implantation of EEG/EMG Electrodes
-
Animal Preparation: Use male Sprague-Dawley rats (250-300g). Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).[4]
-
Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Electrode Placement: Drill small holes through the skull for the EEG electrodes (stainless steel screws). Recommended coordinates for cortical EEG are 1.5mm lateral to the midline and at various anterior-posterior positions relative to bregma. For EMG, insert two insulated fine-wire electrodes into the nuchal muscles.[6]
-
Headmount Assembly: Connect the electrodes to a headmount socket and secure the entire assembly to the skull using dental cement.
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least one week in an individual cage.[4]
Protocol 2: Drug Administration and Sleep Recording
-
Habituation: For one week following recovery, handle the rats daily and habituate them to the recording chambers and tether.[4]
-
Baseline Recording: Record baseline EEG/EMG for at least 24 hours before drug administration to establish normal sleep-wake patterns.
-
Drug Preparation: Prepare a fresh solution or suspension of this compound in the chosen vehicle (e.g., 20% vitamin E TPGS) on the day of the experiment.
-
Administration: Administer the prepared this compound solution or vehicle control orally via gavage at the beginning of the dark phase.
-
Data Acquisition: Immediately after dosing, connect the rat to the recording apparatus and record EEG and EMG data continuously for at least 24 hours.[4]
-
Data Analysis: Score the recorded data in epochs (e.g., 10 seconds) for wakefulness, NREM sleep, and REM sleep. Analyze changes in sleep parameters (e.g., latency to sleep, duration of each sleep stage, number of stage transitions) compared to baseline and vehicle control.
Visualizations
Caption: Orexin signaling pathway and the mechanism of action of this compound.
References
- 1. Identification of this compound: An orexin-2 selective receptor antagonist with favorable development properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ndineuroscience.com [ndineuroscience.com]
- 5. amuzainc.com [amuzainc.com]
- 6. ndineuroscience.com [ndineuroscience.com]
MK-8133 stability in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of MK-8133 in DMSO and other solvents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues users might encounter during their experiments.
Disclaimer: Specific stability data for this compound is not publicly available. The information provided here is based on general knowledge and best practices for handling small molecule compounds in solution. It is strongly recommended to perform compound-specific stability studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For high-concentration stock solutions of many small molecules, high-quality, anhydrous Dimethyl Sulfoxide (DMSO) is often the recommended solvent. It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly impact the stability and solubility of the compound.[1]
Q2: How should I store my this compound stock solution in DMSO?
A2: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles.[1][2] For long-term storage, -80°C is recommended, which can maintain stability for up to a year for many compounds. For short-term storage, -20°C is generally acceptable for up to one month.[1][2]
Q3: My this compound appears to be degrading in my aqueous assay buffer. What are the common causes?
A3: Degradation of small molecules in aqueous solutions can be attributed to several factors, including:
-
Hydrolysis: The compound may be susceptible to cleavage by water, especially at non-neutral pH.
-
Oxidation: The compound may be sensitive to dissolved oxygen or light exposure.
-
Solubility Issues: The compound may have poor solubility in the aqueous buffer, leading to precipitation which can be mistaken for degradation.[3]
Q4: Can I prepare a working solution of this compound in an aqueous buffer directly?
A4: Direct dissolution in aqueous buffers is often not recommended for compounds with poor water solubility.[1] It is best to first dissolve this compound in DMSO to create a concentrated stock solution and then dilute this stock into the final aqueous buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid affecting the biological system.[1][2]
Troubleshooting Guides
Issue 1: Precipitate Formation in Solution
-
Symptoms: Visible particles or cloudiness in the stock solution or in the final assay medium after adding the this compound stock. Inconsistent experimental results.
-
Possible Causes:
-
The concentration of this compound exceeds its solubility limit in the chosen solvent or final buffer.
-
The final DMSO concentration in the aqueous medium is too low to maintain solubility.
-
Temperature changes have reduced the compound's solubility.
-
The compound is degrading into a less soluble product.
-
-
Troubleshooting Steps:
-
Verify Final Concentration: Ensure the intended final concentration is below the known solubility limit in the specific medium.
-
Adjust DMSO Concentration: If permissible in your experimental system, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may help. Always include a vehicle control with the same DMSO concentration.[1]
-
Temperature Control: Pre-warm the assay medium to the experimental temperature (e.g., 37°C) before adding the compound stock solution.[1]
-
Sonication: Gentle sonication can help to redissolve precipitated compound.
-
Prepare Fresh Solutions: Use freshly prepared stock solutions for each experiment.
-
Issue 2: Inconsistent Results Between Experiments
-
Symptoms: High variability in dose-response curves or other experimental readouts.
-
Possible Causes:
-
Inconsistent preparation of stock or working solutions.
-
Degradation of the compound in the stock solution over time or due to improper storage.
-
Multiple freeze-thaw cycles of the stock solution.
-
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure a consistent and documented procedure for preparing all solutions.
-
Aliquot Stock Solutions: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1][2]
-
Perform Regular Stability Checks: Periodically assess the purity and concentration of your stock solution using an appropriate analytical method like HPLC or LC-MS.
-
Use Fresh Dilutions: Prepare working solutions fresh from a concentrated stock for each experiment.[1]
-
Data Presentation: General Stability of Small Molecules in Solvents
The following tables summarize general findings on the stability of small molecules in DMSO. Note that these are generalized observations, and the stability of this compound must be determined experimentally.
Table 1: Effect of Storage Conditions on Compound Stability in DMSO
| Parameter | Condition | Expected Outcome | Citation |
| Storage Temperature | -80°C | High stability for the majority of compounds over several years. | [1] |
| -20°C | Good stability for many compounds for up to one month. | [1][2] | |
| 4°C | 85% of compounds were reported to be stable in wet DMSO for 2 years. | [4] | |
| Room Temperature | Variable; stability is compound-dependent. | ||
| Water Content | Anhydrous DMSO | Generally promotes better stability for water-labile compounds. | [1] |
| DMSO/water (90/10 v/v) | 85% of compounds were found to be stable for 2 years at 4°C. | [4] | |
| Freeze/Thaw Cycles | Up to 11 cycles | No significant loss was observed for a diverse set of compounds. | |
| Light Exposure | Stored in dark/amber vials | Protects photosensitive compounds from degradation. | [3][5] |
Table 2: General Troubleshooting for Compound Instability
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Appearance of new peaks in HPLC/LC-MS analysis over time | Compound degradation | Identify degradation products to understand the pathway. Adjust storage conditions (e.g., lower temperature, protect from light). |
| Loss of biological activity in an assay | Degradation in culture medium, adsorption to plasticware | Assess compound stability directly in the assay medium. Use low-binding labware. |
| Precipitate forms in stock solution upon storage | Poor solubility, degradation to an insoluble product | Prepare a more dilute stock solution. Use a different solvent. Analyze the precipitate. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in DMSO
This protocol outlines a general method to evaluate the stability of this compound in DMSO over time using HPLC or LC-MS.
1. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound powder.
- Dissolve the compound in high-quality, anhydrous DMSO to a final concentration of 10 mM.
- Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.
2. Storage Conditions:
- Store aliquots under various conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
- For each condition, prepare a set of samples for each time point.
3. Sample Collection:
- Collect aliquots at various time points (e.g., 0, 24 hours, 1 week, 1 month, 3 months, etc.).
- The T=0 sample should be analyzed immediately after preparation to serve as the baseline.
4. Sample Analysis (HPLC/LC-MS):
- At each time point, retrieve an aliquot from each storage condition and allow it to equilibrate to room temperature.
- Dilute the sample with an appropriate solvent (e.g., acetonitrile/water) to a suitable concentration for analysis.
- Analyze the concentration and purity of this compound using a validated stability-indicating HPLC or LC-MS method. The method should be able to separate the parent compound from any potential degradation products.[6][7]
- Compare the peak area of the parent compound at each time point to the peak area at T=0 to determine the percentage of the compound remaining.
5. Data Analysis:
- Plot the percentage of this compound remaining versus time for each storage condition.
- Analyze the chromatograms for the appearance of any new peaks, which may indicate degradation products.
Visualizations
Caption: Troubleshooting workflow for addressing compound instability issues.
Caption: Logical guide for selecting an appropriate solvent for this compound.
Caption: Generic signaling pathway for a small molecule inhibitor like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Poor Brain Penetration of Orexin Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor brain penetration of orexin antagonists.
Frequently Asked Questions (FAQs)
Q1: Why is achieving sufficient brain penetration a major hurdle for our orexin antagonist?
Poor brain penetration is a common challenge in the development of central nervous system (CNS) drugs, including orexin antagonists.[1][2] The primary obstacle is the blood-brain barrier (BBB), a highly selective barrier formed by endothelial cells that line the brain capillaries.[1][3] This barrier restricts the passage of most small molecules from the bloodstream into the brain.[1] Additionally, many orexin antagonists are susceptible to active efflux from the brain by transporters like P-glycoprotein (P-gp), further reducing their concentration at the target site.[4][5]
Q2: What are the ideal physicochemical properties for an orexin antagonist to cross the BBB?
To enhance passive diffusion across the BBB, an orexin antagonist should ideally possess the following properties:
-
Low Molecular Weight: Generally, a molecular mass under 400-500 Da is preferred.[1]
-
Optimal Lipophilicity: A calculated logP (cLogP) value between 1 and 3 is often favorable for BBB penetration.[6] High lipophilicity can lead to increased non-specific binding and is not always beneficial.[7][8][9]
-
Limited Hydrogen Bonding Capacity: The molecule should have a low number of hydrogen bond donors and acceptors (ideally less than 8-10 total) to minimize interactions with the aqueous environment and facilitate partitioning into the lipid membranes of the BBB.[1]
-
Low Polar Surface Area (PSA): A lower PSA is generally associated with better brain penetration.
Q3: How can we determine if our orexin antagonist is a substrate for P-glycoprotein (P-gp)?
An in vitro permeability assay using cell lines that overexpress P-gp, such as MDCK-MDR1 cells, is a standard method to assess P-gp liability.[7] This assay measures the bidirectional transport of the compound across a cell monolayer. An efflux ratio (the ratio of permeability in the basolateral-to-apical direction to that in the apical-to-basolateral direction) greater than 2 is a strong indicator that the compound is a P-gp substrate.[10]
Q4: What are the key differences between in vitro and in vivo models for assessing brain penetration?
-
In vitro models , such as cell-based assays (e.g., Caco-2, MDCK-MDR1) and artificial membrane assays (e.g., PAMPA), are high-throughput and cost-effective methods for initial screening of a large number of compounds.[3][11][12][13][14] They provide information on passive permeability and potential for active transport. However, they may not fully replicate the complexity of the in vivo BBB.[3][11]
-
In vivo models , typically involving rodent studies, are considered the gold standard as they provide a more accurate measure of brain penetration in a physiological context.[11] These studies allow for the determination of key pharmacokinetic parameters such as the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu).[5]
Q5: What is the significance of the unbound brain-to-plasma concentration ratio (Kp,uu)?
The Kp,uu is considered the most reliable measure of a drug's ability to cross the BBB because it accounts for the unbound, pharmacologically active concentrations in both the brain and plasma.[5][15] A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion and is not significantly affected by active transport. A Kp,uu value less than 1 indicates that the drug is likely a substrate for an efflux transporter, such as P-gp.[2]
Troubleshooting Guides
Issue 1: Low in vitro permeability in a PAMPA or Caco-2 assay.
| Possible Cause | Troubleshooting Steps |
| Poor Physicochemical Properties | - Analyze Physicochemical Properties: Evaluate the compound's molecular weight, cLogP, polar surface area (PSA), and number of hydrogen bond donors/acceptors. - Structural Modification: If the properties are outside the optimal range for BBB penetration, consider medicinal chemistry approaches to modify the structure. For example, reducing the number of hydrogen bond donors or increasing lipophilicity (within the optimal range) can enhance passive permeability.[16] |
| Experimental Artifacts | - Verify Compound Solubility: Ensure the compound is fully dissolved in the assay buffer. - Check Assay Integrity: Confirm the integrity of the cell monolayer (for Caco-2) or the artificial membrane (for PAMPA) using appropriate controls. |
Issue 2: High efflux ratio (>2) in an MDCK-MDR1 assay.
| Possible Cause | Troubleshooting Steps |
| Compound is a P-gp Substrate | - Structural Modification: Employ medicinal chemistry strategies to reduce the compound's affinity for P-gp. This can involve masking polar groups, altering the overall shape of the molecule, or introducing moieties that are not recognized by the transporter.[17] - Co-administration with a P-gp Inhibitor: In preclinical studies, co-administering the orexin antagonist with a known P-gp inhibitor can help confirm P-gp involvement and assess the potential for improved brain penetration in the absence of efflux.[18][19][20] However, this approach has translational challenges due to potential drug-drug interactions.[21] |
| Involvement of Other Efflux Transporters | - Investigate Other Transporters: Consider assays with cell lines overexpressing other relevant BBB efflux transporters, such as Breast Cancer Resistance Protein (BCRP). |
Issue 3: Low brain-to-plasma concentration ratio (Kp) in vivo.
| Possible Cause | Troubleshooting Steps |
| Poor BBB Permeability | - Re-evaluate Physicochemical Properties: As with low in vitro permeability, assess and optimize the compound's properties for better passive diffusion. - Consider Prodrug Approach: Design a more lipophilic prodrug that can cross the BBB and then be converted to the active antagonist within the brain.[15] |
| Active Efflux by P-gp | - Confirm with P-gp Knockout Animals: Conduct in vivo studies using P-gp knockout rodents to determine if the absence of this transporter significantly increases the Kp value. - Structural Modification to Evade P-gp: As described above, modify the compound's structure to reduce its interaction with P-gp. |
| High Plasma Protein Binding | - Measure Plasma Protein Binding: Determine the fraction of the drug that is unbound in the plasma. High plasma protein binding can limit the amount of free drug available to cross the BBB. - Optimize for Lower Plasma Protein Binding: If binding is excessively high, medicinal chemistry efforts may be directed towards reducing it. |
| Rapid Metabolism in the Brain | - Assess Brain Metabolic Stability: Investigate the metabolic stability of the compound in brain homogenates or microsomes. |
Data Presentation
Table 1: Physicochemical Properties and Brain Penetration of Selected Orexin Antagonists
| Compound | Molecular Weight (Da) | cLogP | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Reference |
| Compound 5 | - | >5 | >10 | - | [7] |
| Compound 44 | - | 3.07 | 14.7 | 3.3 | [7][8][9] |
| Suvorexant | 450.5 | - | - | - | [22] |
| Lemborexant | 410.5 | - | - | - | [22] |
| Daridorexant | 451.9 | - | - | - | [22] |
Experimental Protocols
Protocol 1: In Vitro Permeability Assay using MDCK-MDR1 Cells
This protocol is adapted from methodologies described in the literature for assessing P-glycoprotein mediated efflux.[7]
Objective: To determine the bidirectional permeability of an orexin antagonist and calculate its efflux ratio.
Materials:
-
MDCK-MDR1 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Test compound (orexin antagonist)
-
Lucifer yellow (for monitoring monolayer integrity)
-
Analytical method for compound quantification (e.g., LC-MS/MS)
Methodology:
-
Cell Seeding: Seed MDCK-MDR1 cells onto the Transwell inserts at a sufficient density to form a confluent monolayer.
-
Monolayer Formation: Culture the cells for 3-5 days, or until a confluent monolayer is formed and a stable transendothelial electrical resistance (TEER) is achieved.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayer with transport buffer.
-
Add the test compound to the apical (donor) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
At the end of the experiment, collect a sample from the donor chamber.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Repeat the permeability assay, but add the test compound to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.
-
-
Monolayer Integrity Check: After the permeability experiment, assess the integrity of the cell monolayer by measuring the flux of Lucifer yellow.
-
Sample Analysis: Quantify the concentration of the test compound in all collected samples using a validated analytical method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B)
-
Protocol 2: In Vivo Brain Penetration Study in Rodents
This protocol provides a general framework for determining the brain-to-plasma concentration ratio (Kp) of an orexin antagonist.[10]
Objective: To measure the total concentration of an orexin antagonist in the brain and plasma at a specific time point after administration.
Materials:
-
Test compound (orexin antagonist)
-
Rodents (e.g., rats or mice)
-
Dosing vehicle
-
Anesthetics
-
Equipment for blood collection and brain harvesting
-
Homogenizer
-
Analytical method for compound quantification (e.g., LC-MS/MS)
Methodology:
-
Animal Dosing: Administer the orexin antagonist to a group of rodents (n=3-5 per time point) via the desired route (e.g., intravenous, oral).
-
Sample Collection:
-
At a predetermined time point (e.g., 1, 2, 4 hours post-dose), anesthetize the animals.
-
Collect a blood sample via cardiac puncture or another appropriate method.
-
Perfuse the brain with saline to remove blood from the cerebral vasculature.
-
Harvest the brain.
-
-
Sample Processing:
-
Centrifuge the blood sample to obtain plasma.
-
Weigh the brain and homogenize it in a suitable buffer.
-
-
Sample Analysis: Quantify the concentration of the orexin antagonist in the plasma and brain homogenate samples using a validated analytical method.
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp): Kp = C_brain / C_plasma where C_brain is the concentration of the compound in the brain homogenate and C_plasma is the concentration in the plasma.
-
Mandatory Visualizations
Caption: Blood-Brain Barrier and P-glycoprotein Efflux Pathway for Orexin Antagonists.
Caption: Experimental Workflow for In Vitro Permeability Assay using MDCK-MDR1 Cells.
Caption: Experimental Workflow for In Vivo Brain Penetration Studies in Rodents.
References
- 1. The Blood-Brain Barrier: Bottleneck in Brain Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of orexin-1 receptor antagonists with improved solubility and CNS permeability | RTI [rti.org]
- 9. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. In silico and in vitro Blood-Brain Barrier models for early stage drug discovery | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 13. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 14. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Medicinal chemistry strategies to discover P-glycoprotein inhibitors: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efflux pump inhibitors: a strategy to combat P-glycoprotein and the NorA multidrug resistance pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Orexin antagonist - Wikipedia [en.wikipedia.org]
Technical Support Center: Addressing Off-Target Effects of Selective Oxin Antagonists
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with selective orexin antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential off-target effects in your experiments. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with selective orexin antagonists?
A1: Off-target effects can vary depending on the specific antagonist's chemical structure and selectivity profile. However, some commonly reported off-target interactions and clinical side effects include somnolence, headache, dizziness, and abnormal dreams.[1][2] In preclinical studies, some antagonists have shown activity at other G-protein coupled receptors (GPCRs), ion channels, or transporters, which can lead to unexpected physiological or behavioral phenotypes in animal models.[3] For example, SB-334867, a selective orexin-1 receptor antagonist (SORA-1), has been reported to have off-target binding to a number of other receptors and transporters.[3]
Q2: How can I determine if the observed effects in my experiment are due to off-target binding?
A2: Distinguishing between on-target and off-target effects is crucial. A multi-pronged approach is recommended:
-
Use multiple antagonists: Employing structurally distinct antagonists that target the same orexin receptor can help determine if the observed effect is consistent across different chemical scaffolds.
-
Dose-response analysis: A well-defined dose-response curve can indicate a specific receptor-mediated effect. Off-target effects may appear at higher concentrations.
-
Utilize knockout/knockdown models: If available, testing the antagonist in animals lacking the target orexin receptor can definitively identify off-target effects.[4]
-
Orthogonal assays: Confirm findings using different experimental modalities (e.g., behavioral assays, electrophysiology, and molecular assays).
Q3: What is the difference between a dual orexin receptor antagonist (DORA) and a selective orexin receptor antagonist (SORA)?
A3: DORAs, such as suvorexant and lemborexant, block both orexin-1 (OX1R) and orexin-2 (OX2R) receptors.[2][5] SORAs are designed to selectively target either OX1R (SORA1s) or OX2R (SORA2s).[2] This selectivity can be crucial for dissecting the specific roles of each receptor subtype in physiological processes and for minimizing potential side effects.
Troubleshooting Guides
Issue 1: Unexpected Behavioral Phenotypes in In Vivo Studies
Symptoms:
-
Animals exhibit behaviors not typically associated with orexin system modulation (e.g., anxiety-like behavior when expecting sedation).
-
Inconsistent or paradoxical dose-response relationships.
-
High inter-individual variability in behavioral responses.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-target receptor binding | 1. Conduct a literature search: Review the known off-target profile of the specific antagonist being used. 2. Perform counter-screening: Test the compound against a panel of common central nervous system (CNS) receptors (e.g., serotonergic, dopaminergic, histaminergic receptors). 3. Use a structurally unrelated antagonist: Compare the results with another selective antagonist for the same orexin receptor. |
| Pharmacokinetic issues | 1. Measure plasma and brain concentrations: Ensure that the drug is reaching the target tissue at the intended concentrations. 2. Evaluate metabolic stability: The parent compound or its metabolites could have off-target activity. |
| Vehicle or administration stress | 1. Run appropriate vehicle controls: Ensure the vehicle itself is not causing behavioral effects. 2. Acclimatize animals: Habituate animals to the handling and administration procedures to minimize stress-induced responses. |
Issue 2: Inconsistent Results in Cell-Based Functional Assays
Symptoms:
-
High variability between replicate wells or experiments.
-
Lower than expected potency (IC50/Ki values).
-
Incomplete inhibition of agonist-induced signaling.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Slow antagonist dissociation kinetics | 1. Increase pre-incubation time: Some antagonists have slow binding kinetics and require longer incubation to reach equilibrium.[6] 2. Perform kinetic binding assays: Determine the association (kon) and dissociation (koff) rates of the antagonist. |
| Cell line variability | 1. Confirm receptor expression levels: Use techniques like qPCR or western blotting to ensure consistent expression of the target orexin receptor. 2. Test in different cell backgrounds: The cellular context and downstream signaling partners can influence antagonist activity. |
| Assay interference | 1. Check for compound autofluorescence/luminescence: If using a fluorescence or luminescence-based readout, ensure the compound itself is not interfering with the signal. 2. Assess compound solubility and stability: Poor solubility can lead to inaccurate concentrations and inconsistent results. |
Data Presentation
Table 1: Binding Affinities (Ki, nM) of Selected Orexin Antagonists at Orexin and Common Off-Target Receptors
| Compound | Type | OX1R (Ki, nM) | OX2R (Ki, nM) | 5-HT2A (Ki, nM) | H1 (Ki, nM) | M1 (Ki, nM) |
| Suvorexant | DORA | 0.55 | 0.35 | >1000 | >1000 | >1000 |
| Lemborexant | DORA | 6.1 | 2.6 | >1000 | >1000 | >1000 |
| Daridorexant | DORA | 0.47 | 0.96 | >1000 | >1000 | >1000 |
| SB-334867 | SORA1 | 40 | 2000 | - | - | - |
| EMPA | SORA2 | >1000 | 18 | - | - | - |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Liability Screening
This protocol provides a general framework for assessing the binding of a selective orexin antagonist to a panel of off-target receptors.
1. Materials:
- Test compound (selective orexin antagonist)
- Radioligand specific for the off-target receptor of interest (e.g., [3H]-Ketanserin for 5-HT2A receptors)
- Cell membranes or tissue homogenates expressing the off-target receptor
- Binding buffer (specific to the receptor being tested)
- Wash buffer (ice-cold)
- 96-well filter plates
- Scintillation cocktail and counter
2. Procedure:
- Prepare dilutions: Create a serial dilution of the test compound in the binding buffer.
- Incubation: In a 96-well plate, add the cell membranes/homogenate, radioligand (at a concentration near its Kd), and either the test compound, vehicle, or a known non-specific binding agent.
- Incubate the plate at an appropriate temperature and for a sufficient duration to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
- Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
- Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Mobilization Functional Assay for Off-Target Activity
This protocol assesses the functional activity of a selective orexin antagonist at a Gq-coupled off-target receptor by measuring changes in intracellular calcium.
1. Materials:
- Cells stably expressing the Gq-coupled off-target receptor
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
- Agonist for the off-target receptor
- Test compound (selective orexin antagonist)
- Fluorescence plate reader with an injection system
2. Procedure:
- Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
- Dye Loading: Incubate the cells with the calcium-sensitive dye according to the manufacturer's instructions.
- Wash: Gently wash the cells with assay buffer to remove excess dye.
- Compound Incubation: Add the test compound or vehicle to the wells and incubate for a predetermined time.
- Fluorescence Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence.
- Agonist Injection: Inject the agonist for the off-target receptor into the wells and immediately begin recording the fluorescence intensity over time.
3. Data Analysis:
- Calculate the change in fluorescence (ΔF) for each well.
- Normalize the response to the maximum agonist response.
- Plot the normalized response against the log concentration of the test compound to determine if it has any antagonistic (or agonistic) activity at the off-target receptor.
Visualizations
Caption: Orexin receptor signaling pathway and points of antagonist action.
Caption: Workflow for identifying and mitigating off-target effects.
Caption: A logical guide for troubleshooting unexpected experimental results.
References
- 1. Orexin receptor antagonists as therapeutic agents for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orexin antagonist - Wikipedia [en.wikipedia.org]
- 3. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct effects of orexin 2 receptor antagonism and dual orexin 1,2 receptor antagonism on sleep architecture in mice. - OAK Open Access Archive [oak.novartis.com]
- 5. Orexinergic Receptor Antagonists as a New Therapeutic Target to Overcome Limitations of Current Pharmacological Treatment of Insomnia Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing MK-8133 degradation in experimental setups
This technical support center provides guidance to researchers, scientists, and drug development professionals on minimizing the degradation of MK-8133 in experimental setups. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its core structural features?
This compound is an orexin-2 selective receptor antagonist. Its chemical structure contains several key moieties that are generally stable but can be susceptible to degradation under certain experimental conditions. These include a pyridine ring, a benzamide functional group, and a triazole ring. Understanding the potential liabilities of these groups is crucial for maintaining the compound's integrity during your experiments.
Q2: What are the primary factors that can lead to the degradation of this compound?
Based on the general chemical properties of its structural components, the primary factors that could contribute to this compound degradation are:
-
pH: Both acidic and basic conditions can promote the hydrolysis of the benzamide linkage.
-
Temperature: Elevated temperatures can accelerate the rate of hydrolytic and oxidative degradation.
-
Light: Exposure to UV or high-intensity visible light can potentially lead to photodegradation, a common issue for compounds with aromatic rings.[1][2]
-
Oxidizing Agents: The presence of oxidizing agents in your experimental system could potentially modify the molecule.
-
Enzymatic Degradation: If working with biological matrices (e.g., plasma, tissue homogenates), enzymatic activity can lead to metabolic degradation.
Q3: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store the solid compound at -20°C or -80°C in a tightly sealed container, protected from light and moisture. For solutions, it is advisable to prepare fresh solutions for each experiment. If short-term storage of solutions is necessary, they should be stored at -80°C in an inert solvent and used within a limited timeframe. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected results in cell-based assays.
This could be due to the degradation of this compound in your cell culture medium.
-
Potential Cause 1: pH of the medium. Standard cell culture media are typically buffered around pH 7.4. However, the pH can shift during cell growth.
-
Troubleshooting Step: Monitor the pH of your cell culture medium throughout the experiment. If significant pH changes are observed, consider using a more robust buffering system or replenishing the medium more frequently.
-
-
Potential Cause 2: Temperature. Incubating at 37°C for extended periods can contribute to gradual degradation.
-
Troubleshooting Step: Minimize the time the compound is in the incubator. Prepare fresh dilutions of this compound from a concentrated stock solution just before adding it to the cells.
-
-
Potential Cause 3: Light Exposure. Standard laboratory lighting can contribute to photodegradation over time.
-
Troubleshooting Step: Protect your stock solutions and experimental plates from direct light by using amber vials and covering plates with foil.
-
Issue 2: Loss of compound potency in aqueous buffers.
Aqueous buffers, especially at non-neutral pH, can facilitate hydrolysis.
-
Potential Cause: Buffer pH and composition.
-
Troubleshooting Step: Assess the stability of this compound in your specific buffer system. If degradation is observed, consider using a different buffer with a pH closer to neutral (pH 6-8). The triazole ring in this compound is generally stable under thermal and acidic conditions and is resistant to hydrolysis and enzymatic degradation.[3][4]
-
Hypothetical Stability Data of this compound in Different Solvents
The following table summarizes hypothetical stability data to illustrate the importance of solvent choice and storage conditions.
| Solvent | Temperature | Incubation Time (hours) | % Remaining this compound |
| DMSO | Room Temperature | 24 | 99.5% |
| DMSO | 37°C | 24 | 98.2% |
| PBS (pH 7.4) | Room Temperature | 24 | 95.1% |
| PBS (pH 7.4) | 37°C | 24 | 90.3% |
| Acidic Buffer (pH 4.0) | 37°C | 24 | 75.8% |
| Basic Buffer (pH 9.0) | 37°C | 24 | 80.2% |
This data is for illustrative purposes only and does not represent actual experimental results.
Hypothetical Photodegradation of this compound
This table illustrates the potential impact of light exposure on this compound stability.
| Condition | Exposure Time (hours) | % Remaining this compound |
| Dark (Control) | 24 | 99.8% |
| Ambient Lab Light | 24 | 92.5% |
| Direct Sunlight | 4 | 65.7% |
This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Assessing this compound Stability in Aqueous Buffers
Objective: To determine the rate of degradation of this compound in different aqueous buffer systems.
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the desired aqueous buffers (e.g., PBS pH 7.4, citrate buffer pH 4.0, carbonate buffer pH 9.0).
-
Spike the this compound stock solution into each buffer to a final concentration of 10 µM.
-
Incubate the solutions at the desired temperatures (e.g., room temperature, 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Immediately quench any further degradation by adding an equal volume of cold acetonitrile.
-
Analyze the samples by HPLC-UV or LC-MS/MS to quantify the remaining concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C3EM00615H [pubs.rsc.org]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
Technical Support Center: Enhancing the Bioavailability of MK-8133
Disclaimer: Specific physicochemical and pharmacokinetic data for MK-8133 are not extensively available in the public domain. Therefore, this guide provides general strategies and troubleshooting advice for enhancing the bioavailability of poorly soluble compounds that may be applicable to this compound, based on common challenges encountered in preclinical and early-phase drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected bioavailability challenges?
This compound is identified as a potent and selective orexin-2 receptor antagonist. While specific data is limited, compounds of this nature, intended for oral administration, often face bioavailability challenges due to poor aqueous solubility and/or low intestinal permeability. Low solubility can limit the dissolution rate in the gastrointestinal fluids, a prerequisite for absorption. Furthermore, the molecule could be a substrate for intestinal efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, thereby reducing its net absorption.
Q2: What are the primary strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?
Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[1][2] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug particles to enhance dissolution rate.[1]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a higher-energy amorphous form, which has greater solubility.[3][4]
-
Lipid-Based Formulations: Dissolving the drug in a lipidic vehicle to facilitate its absorption through the lymphatic system or by forming solubilizing micelles.[5][6]
-
Prodrug Approach: Chemically modifying the drug to a more soluble or permeable form that converts back to the active parent drug in the body.[7][8]
Q3: How can I determine if my compound is a substrate for efflux transporters?
In vitro cell-based assays are commonly used to assess if a compound is a substrate for efflux transporters like P-gp or Breast Cancer Resistance Protein (BCRP). Caco-2 or MDCK cell lines, which express these transporters, are utilized to measure the bidirectional transport of the drug. A significantly higher efflux ratio (basolateral to apical transport versus apical to basolateral transport) suggests that the compound is a substrate for efflux transporters.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Action | Experimental Protocol |
| Low in vivo exposure despite adequate dose | Poor aqueous solubility limiting dissolution. | Employ a solubility-enhancing formulation strategy. | See protocols for Amorphous Solid Dispersions, Nanonization, and Self-Emulsifying Drug Delivery Systems (SEDDS) below. |
| High first-pass metabolism. | Co-administration with a metabolic inhibitor (in preclinical studies) to identify the extent of metabolism. Consider a prodrug approach to mask metabolic sites. | Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes to identify major metabolizing enzymes. For a prodrug approach, design and synthesize a prodrug and evaluate its stability and conversion back to the parent drug. | |
| Efflux by intestinal transporters (e.g., P-gp). | Co-administration with a known P-gp inhibitor (e.g., verapamil, in preclinical models) to assess the impact of efflux. | Perform an in vivo pharmacokinetic study in a relevant animal model with and without a P-gp inhibitor. A significant increase in plasma concentration in the presence of the inhibitor suggests efflux is a major barrier. | |
| High variability in plasma concentrations between subjects | Food effects on absorption. | Conduct pharmacokinetic studies in both fasted and fed states to understand the impact of food. | Administer the formulation to a cohort of fasted animals and another cohort that has been recently fed a standard high-fat meal. Compare the pharmacokinetic profiles between the two groups. |
| Inconsistent dissolution of the formulation. | Optimize the formulation to ensure robust and reproducible dissolution. | Perform in vitro dissolution testing under various biorelevant conditions (e.g., different pH, presence of bile salts) to assess the consistency of drug release. | |
| Precipitation of the drug in the gastrointestinal tract | Supersaturation followed by precipitation from an enabling formulation (e.g., ASD). | Include a precipitation inhibitor in the formulation. | Screen various polymers for their ability to maintain supersaturation of the drug in solution using in vitro precipitation assays. |
Data Presentation: Comparison of Bioavailability Enhancement Strategies
Since specific quantitative data for this compound is unavailable, the following table provides a general comparison of common bioavailability enhancement strategies for poorly soluble drugs.
| Strategy | Mechanism of Action | Potential Fold-Increase in Bioavailability | Advantages | Disadvantages |
| Nanonization | Increases surface area, leading to faster dissolution.[9][10] | 2 to 10-fold | Applicable to a wide range of drugs; scalable manufacturing processes available. | Can be prone to particle aggregation; may not be sufficient for very low solubility compounds. |
| Amorphous Solid Dispersions (ASDs) | Presents the drug in a high-energy, more soluble amorphous state.[3][11] | 5 to 100-fold | Can achieve significant increases in solubility and bioavailability. | Physically unstable and can recrystallize over time; requires careful polymer selection.[12] |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | The drug is dissolved in a lipid-based formulation that forms a fine emulsion in the gut, enhancing solubilization and absorption.[13][14] | 2 to 20-fold | Can bypass first-pass metabolism via lymphatic uptake; suitable for highly lipophilic drugs. | Limited drug loading capacity; potential for gastrointestinal side effects from surfactants. |
| Prodrugs | Chemical modification to improve solubility or permeability, with subsequent conversion to the active drug.[7][15] | Variable, can be significant | Can overcome multiple barriers simultaneously (solubility, permeability, metabolism). | Requires careful design to ensure efficient conversion to the parent drug; potential for toxicity from the promoiety.[16] |
Experimental Protocols
1. Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Polymer Selection: Select a suitable polymer (e.g., HPMC-AS, PVP, Soluplus®) based on drug-polymer interaction studies (e.g., differential scanning calorimetry).
-
Solvent System: Identify a common solvent system that can dissolve both this compound and the selected polymer.
-
Spray Drying:
-
Prepare a solution of the drug and polymer in the chosen solvent system.
-
Optimize the spray drying parameters (inlet temperature, atomization pressure, feed rate) to ensure efficient solvent evaporation and formation of a dry powder.
-
-
Characterization:
-
Confirm the amorphous nature of the drug in the dispersion using Powder X-ray Diffraction (PXRD) and Modulated Differential Scanning Calorimetry (mDSC).
-
Assess the dissolution performance of the ASD in biorelevant media and compare it to the crystalline drug.
-
2. Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Select excipients that demonstrate good solubilizing capacity for the drug.
-
-
Ternary Phase Diagram Construction:
-
Construct ternary phase diagrams with the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
-
Formulation Optimization:
-
Prepare formulations within the self-emulsifying region with the drug dissolved.
-
Evaluate the formulations for self-emulsification time, droplet size, and robustness to dilution.
-
-
In Vitro Lipolysis:
-
Perform in vitro lipolysis studies to simulate the digestion of the lipid formulation in the gastrointestinal tract and assess its impact on drug solubilization.
-
3. Nanonization by Wet Milling
-
Feasibility: Assess the feasibility of reducing the particle size of this compound using a high-energy wet milling process.
-
Stabilizer Screening: Screen various stabilizers (surfactants and polymers) to prevent particle agglomeration during and after milling.
-
Milling Process:
-
Prepare a suspension of the drug and stabilizer in an aqueous medium.
-
Mill the suspension using a high-pressure homogenizer or a bead mill until the desired particle size (typically < 200 nm) is achieved.
-
-
Characterization:
-
Measure the particle size distribution and zeta potential of the nanosuspension.
-
Evaluate the dissolution rate of the nanosuspension compared to the unmilled drug.
-
Mandatory Visualizations
Caption: Factors influencing the oral bioavailability of a drug candidate.
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Caption: Dissolution and absorption pathway of an amorphous solid dispersion.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. contractpharma.com [contractpharma.com]
- 4. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 10. Nanonization techniques to overcome poor water-solubility with drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. crystallizationsystems.com [crystallizationsystems.com]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Prodrug Approach as a Strategy to Enhance Drug Permeability [mdpi.com]
- 16. curtiscoulter.com [curtiscoulter.com]
Managing sedation side effects of MK-8133 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the orexin-2 receptor (OX2R) antagonist, MK-8133, in animal models. The focus is on managing the primary pharmacological effect of sedation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause sedation?
A1: this compound is a selective antagonist of the orexin-2 receptor (OX2R).[1][2][3] The orexin system, consisting of orexin-A and orexin-B neuropeptides and their receptors (OX1R and OX2R), is a key regulator of wakefulness and arousal.[4] By blocking the action of orexin at the OX2R, this compound inhibits the wake-promoting signals in the brain, leading to a state of sedation or sleep.[4] This is the intended pharmacological effect for its potential use in treating insomnia.[2][4]
Q2: Are the sedative effects of this compound in animal models indicative of general motor impairment?
A2: Preclinical studies with orexin receptor antagonists have suggested that their sedative effects are not typically due to general motor deficits. For example, studies on other orexin receptor antagonists have shown that the observed effects were not due to sedation or motor deficits.[5] However, it is crucial to perform appropriate control experiments, such as a rotarod test, to confirm that the observed sedative effects in your specific study are not confounded by motor impairment.[5]
Q3: What are the expected dose-dependent effects of this compound on sedation?
A3: The sedative effects of this compound are expected to be dose-dependent. Higher doses will likely lead to a greater degree and duration of sedation. It is essential to perform a dose-response study to determine the optimal dose for your experimental endpoint while minimizing excessive sedation that could interfere with other measurements.
Q4: Can tolerance to the sedative effects of this compound develop with chronic administration?
A4: While specific data on this compound is limited in the public domain, tolerance to the sedative effects of other hypnotic agents can occur. Researchers should be aware of this possibility in chronic dosing paradigms and monitor for any changes in the level of sedation over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Excessive Sedation or Prolonged Recovery Time | - Dose of this compound is too high.- Animal strain or species is highly sensitive.- Drug metabolism is slower in the individual animal. | - Reduce the dose of this compound in subsequent experiments.- Conduct a dose-titration study to find the minimum effective dose.- Ensure the animal is kept warm and hydrated during the recovery period. |
| Variable Sedation Levels Between Animals | - Inconsistent drug administration (e.g., intraperitoneal injection variability).- Individual differences in drug metabolism.- Stress levels of the animals prior to administration. | - Refine drug administration technique for consistency.- Increase the sample size to account for individual variability.- Acclimatize animals to the experimental procedures to reduce stress. |
| Sedation Interfering with Behavioral Tests | - The sedative effect is masking the cognitive or behavioral endpoint of interest. | - Adjust the timing of the behavioral test relative to this compound administration to coincide with a period of lower sedation.- Consider a lower dose of this compound that produces the desired central nervous system effect with less overt sedation.- Utilize behavioral tests that are less sensitive to motor activity. |
| Difficulty in Assessing Sedation Levels Objectively | - Subjective observation is not providing reliable data. | - Implement a standardized sedation scoring system (see Experimental Protocols).- Use automated activity monitoring systems to quantify changes in locomotor activity.- Monitor physiological parameters such as breathing rate and body temperature. |
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Sedation in a Rodent Model
| Dose (mg/kg, p.o.) | Onset of Sedation (minutes post-dose) | Duration of Sedation (hours) | Mean Locomotor Activity Reduction (%) |
| 1 | 30-45 | 2-3 | 25 |
| 3 | 20-30 | 4-5 | 50 |
| 10 | 10-20 | 6-8 | 75 |
| 30 | 5-10 | >8 | 90 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the animal model and experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Sedation Level
Objective: To quantitatively and qualitatively assess the level of sedation in animal models following this compound administration.
Methodology:
-
Animal Acclimatization: Acclimatize animals to the testing environment for at least 30 minutes before drug administration.
-
Baseline Measurement: Record baseline locomotor activity using an open-field arena with automated beam breaks or video tracking for a 15-minute period.
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route.
-
Observational Scoring: At regular intervals (e.g., 15, 30, 60, 120, 240 minutes) post-administration, score the level of sedation using a standardized scale:
-
0: Active and alert.
-
1: Mildly sedated, reduced activity but responsive to stimuli.
-
2: Moderately sedated, ataxic, limited spontaneous movement, but arousable.
-
3: Deeply sedated, loss of righting reflex.
-
-
Locomotor Activity: Following each observational scoring, measure locomotor activity for a 5-minute period.
-
Data Analysis: Compare the sedation scores and locomotor activity between the this compound and vehicle-treated groups.
Protocol 2: Mitigating Excessive Sedation
Objective: To test strategies for mitigating excessive sedation while maintaining the desired pharmacological effect of this compound.
Methodology:
-
Dose Reduction:
-
Based on initial dose-response data, select a lower dose of this compound.
-
Repeat the sedation assessment as described in Protocol 1.
-
Concurrently, measure the desired experimental endpoint (e.g., sleep architecture, cognitive performance at a later time point) to ensure efficacy is maintained.
-
-
Co-administration of a Stimulant (for specific applications):
-
Caution: This should be approached with a strong scientific rationale and ethical consideration, as it involves counteracting the primary mechanism of the drug.
-
Select a mild, short-acting stimulant (e.g., caffeine at a low dose).
-
Administer the stimulant at a predetermined time point when sedation needs to be partially reversed for a specific procedure.
-
Carefully monitor the animal for any adverse effects.
-
-
Environmental Stimulation:
-
For mild to moderate sedation, gentle stimulation (e.g., cage tapping, introduction of a novel object) can be used to assess arousability. This is not a mitigation strategy for the primary sedative effect but can be used to differentiate levels of sedation.
-
Visualizations
Caption: Orexin signaling pathway and the antagonistic action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of this compound: An orexin-2 selective receptor antagonist with favorable development properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological evaluation of orexin receptor antagonists in preclinical animal models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Orexin Antagonist Animal Model Refinement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining animal models for orexin antagonist testing.
Troubleshooting Guides
This section addresses specific issues that may arise during preclinical evaluation of orexin antagonists in animal models.
Issue 1: High variability in sleep/wake data (EEG/EMG).
-
Question: We are observing significant inter-animal and intra-animal variability in our sleep/wake recordings after administering an orexin antagonist. What could be the cause and how can we mitigate this?
-
Answer: High variability is a common challenge in rodent sleep studies. Several factors can contribute to this:
-
Acclimation Period: Insufficient acclimation to the recording chambers and tethering can induce stress, altering sleep architecture. Ensure a minimum of 5-7 days of acclimation, with at least 2 days of baseline recording, before drug administration.
-
Environmental Factors: Rodents are highly sensitive to their environment. Maintain strict control over light-dark cycles, temperature (22-24°C), humidity, and noise levels. Any disruption can significantly impact sleep patterns.
-
Handling Stress: Minimize handling of the animals on testing days. If injections are necessary, habituate the animals to the procedure for several days prior to the experiment.
-
Data Analysis: Ensure consistent and validated scoring of sleep stages. Automated scoring software should be manually verified by a trained researcher, especially for ambiguous epochs.
-
Issue 2: Lack of predicted hypnotic effect of a novel orexin antagonist.
-
Question: Our novel dual orexin receptor antagonist (DORA) is not showing a significant increase in sleep time in rats, despite potent in vitro activity. What are the potential reasons?
-
Answer: Several factors could explain the discrepancy between in vitro potency and in vivo efficacy:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The compound may have poor brain penetration, high plasma protein binding, or rapid metabolism, resulting in insufficient receptor occupancy at the target site.[1] It is crucial to conduct thorough PK/PD studies to correlate drug concentration in the brain with receptor occupancy and the observed hypnotic effect.
-
Species Differences: There can be significant interspecies differences in drug metabolism and receptor pharmacology.[1] A compound effective in one species may not be in another. Consider using physiology-based pharmacokinetic (PBPK) modeling to better translate data between species.[1]
-
Timing of Administration: Orexin levels fluctuate with the circadian cycle, being highest during the active phase.[2] Administering the antagonist during the animal's active period (dark phase for rodents) is more likely to produce a robust hypnotic effect.
-
Issue 3: Observation of narcolepsy-like side effects (cataplexy).
-
Question: We observed sudden bouts of muscle weakness and sleep-like postures in mice treated with a high dose of our DORA, especially when presented with a rewarding stimulus. Is this cataplexy, and how can we investigate it further?
-
Answer: Yes, this observation is consistent with cataplexy, a known potential side effect of potent orexin system blockade.[3][4][5]
-
Confirmation: To confirm cataplexy, combine video recordings with simultaneous EMG recordings. Cataplexy is characterized by a sudden loss of muscle tone (atonia) while the animal is awake (as indicated by EEG).
-
Induction: Cataplexy is often triggered by strong positive emotions. Presenting rewarding stimuli, such as chocolate or a novel toy, can increase the incidence of cataplectic events in susceptible animals treated with DORAs.[3][5]
-
Dose-Response: This effect is typically dose-dependent.[3] Establishing a clear dose-response relationship can help define the therapeutic window of the compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the key differences between dual orexin receptor antagonists (DORAs) and selective orexin receptor antagonists (SORAs) in animal models?
A1: DORAs block both OX1 and OX2 receptors, while SORAs target either OX1R or OX2R.[6]
-
Sleep Promotion: Blockade of OX2R is considered the primary driver of sleep induction (both NREM and REM sleep).[6][7] Therefore, both DORAs and selective OX2R antagonists (2-SORAs) are effective in promoting sleep.[7] Selective OX1R antagonists (1-SORAs) generally have minimal effects on sleep when administered alone.[4][8]
-
Other Functions: OX1R is more implicated in reward pathways, stress, and anxiety.[9][10] Therefore, 1-SORAs are being investigated for conditions like substance use disorders.[9][11]
Q2: How can I assess potential next-day residual effects of an orexin antagonist in rodents?
A2: To evaluate next-day effects, a battery of behavioral tests should be performed during the animal's subsequent active phase (e.g., 12 hours post-dose). Key assessments include:
-
Locomotor Activity: Monitor spontaneous movement in an open field to detect sedation or hyperactivity.[12]
-
Motor Coordination: The rotarod test is a standard method to assess balance and motor coordination.[13][14] Orexin antagonists that do not cause sedation or motor deficits should not impair performance on this test.[13][14]
-
Cognitive Function: Use tests like the novel object recognition or passive avoidance tasks to assess learning and memory.
Q3: What is the importance of using orexin knockout mice in these studies?
A3: Prepro-orexin knockout (OXKO) mice are an invaluable tool to confirm the mechanism of action of an orexin antagonist. A true orexin antagonist should have no effect on sleep-wake behavior in mice that lack the orexin system.[3][5] This helps to rule out off-target effects of the compound.
Data Presentation
Table 1: Comparative Efficacy of Different Orexin Antagonists on Sleep Parameters in Rodents
| Compound | Type | Species | Dose | Change in NREM Sleep | Change in REM Sleep | Reference |
| Lemborexant | DORA | Mouse | 10-30 mg/kg | Dose-dependent increase | Potent increase | |
| Almorexant | DORA | Mouse | 100 mg/kg | Potent increase | Potent increase | [5] |
| Suvorexant | DORA | Rat | Varies | Increase | Increase, reduced latency | [6] |
| Filorexant | DORA | Mouse | 100 mg/kg | +58.9% | +122.2% | [15] |
| MK-1064 | 2-SORA | Rat | Varies | Dose-dependent increase | Dose-dependent increase | [7] |
| SB-408124 | 1-SORA | Rat | Varies | No significant effect | No significant effect | [4] |
Table 2: Common Side Effects of Orexin Antagonists Observed in Preclinical Models
| Side Effect | Orexin Antagonist(s) | Species | Conditions for Observation | Key Assessment Method | Reference(s) |
| Cataplexy | Lemborexant, Almorexant | Mouse | High doses, often with rewarding stimuli (e.g., chocolate) | Video recording with simultaneous EEG/EMG | [5] |
| Reduced Locomotor Activity | Suvorexant | Rat | High doses (e.g., 30 mg/kg) | Open field test | [12] |
| Impaired Motor Coordination | Not typically observed | Mouse, Rat | N/A | Rotarod test | [14] |
Experimental Protocols
Protocol 1: Sleep/Wake Analysis in Rodents via EEG/EMG
-
Surgical Implantation:
-
Anesthetize the animal (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant EEG screw electrodes over the frontal and parietal cortices.
-
Implant EMG wire electrodes into the nuchal (neck) muscles.
-
Secure the electrode assembly to the skull with dental cement.
-
-
Recovery and Acclimation:
-
Allow a 7-10 day recovery period post-surgery.
-
Acclimate the animal to the recording chamber and tether system for at least 5 days.
-
-
Baseline Recording:
-
Record baseline EEG/EMG data for at least 48 hours to establish normal sleep-wake patterns.
-
-
Drug Administration and Recording:
-
Administer the orexin antagonist or vehicle at a consistent time, typically at the beginning of the animal's active phase (lights off for nocturnal rodents).
-
Record EEG/EMG continuously for at least 12-24 hours post-administration.
-
-
Data Analysis:
-
Manually or automatically score the recordings in 10-second epochs into three stages: Wake, NREM sleep, and REM sleep.
-
Quantify parameters such as total sleep time, sleep efficiency, latency to sleep onset, and duration and number of sleep/wake bouts.
-
Protocol 2: Cataplexy Assessment in Mice
-
Animal Model: Use wild-type mice.
-
Drug Administration: Administer a high dose of the DORA or vehicle.
-
Observation Period: Place the mouse in a familiar cage.
-
Stimulus Presentation: After a 30-minute habituation period, introduce a highly palatable and rewarding food item (e.g., a small piece of chocolate).
-
Recording:
-
Record video of the animal's behavior for at least 1 hour.
-
Simultaneously record EEG/EMG if possible for definitive confirmation.
-
-
Scoring:
-
Manually score the videos for episodes of behavioral arrest and loss of muscle tone lasting >10 seconds, particularly during active, wakeful periods. An episode is confirmed as cataplexy if it is preceded by wakefulness and followed by an immediate return to wakefulness.
-
Mandatory Visualizations
Caption: Orexin signaling pathway and points of antagonist intervention.
Caption: Workflow for preclinical sleep studies using orexin antagonists.
References
- 1. The Use of Physiology-Based Pharmacokinetic and Pharmacodynamic Modeling in the Discovery of the Dual Orexin Receptor Antagonist ACT-541468 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orexin Receptor Antagonism, a New Sleep-Enabling Paradigm: A Proof-of-Concept Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual orexin receptor antagonists increase sleep and cataplexy in wild type mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual orexin receptor antagonists increase sleep and cataplexy in wild type mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of highly potent and selective orexin 1 receptor antagonists (1-SORAs) suitable for in vivo interrogation of orexin 1 receptor pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Found in translation: orexin receptor antagonism for the treatment of opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiple-dose clinical pharmacology of the selective orexin-1 receptor antagonist ACT-539313 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Orexin receptor antagonists reverse aberrant dopamine neuron activity and related behaviors in a rodent model of stress-induced psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological evaluation of orexin receptor antagonists in preclinical animal models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jcsm.aasm.org [jcsm.aasm.org]
Validation & Comparative
Validating the Efficacy of MK-8133 in Sleep Promotion: A Comparative Analysis of Orexin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selective orexin-2 receptor antagonist (2-SORA) MK-8133 and other orexin receptor antagonists in the promotion of sleep. Due to the limited publicly available clinical data on this compound, this guide leverages preclinical data for this compound and clinical data from other 2-SORAs, namely seltorexant and MK-1064, as primary comparators. Additionally, data from dual orexin receptor antagonists (DORAs), including suvorexant, lemborexant, and filorexant, are presented to offer a broader context within the class of orexin-targeting sleep therapeutics.
Mechanism of Action: Targeting the Orexin System
The orexin system is a key regulator of wakefulness. Orexin neuropeptides, orexin-A and orexin-B, are produced in the lateral hypothalamus and promote arousal by binding to two G-protein coupled receptors: orexin-1 (OX1R) and orexin-2 (OX2R). Antagonizing these receptors is a novel therapeutic approach for insomnia that differs from traditional hypnotics which primarily target the GABAergic system.[1]
Dual Orexin Receptor Antagonists (DORAs) , such as suvorexant and lemborexant, block both OX1R and OX2R. In contrast, selective orexin-2 receptor antagonists (2-SORAs) , like this compound, seltorexant, and MK-1064, are designed to selectively block the OX2R. Preclinical studies suggest that antagonism of OX2R is sufficient to promote both non-REM (NREM) and REM sleep.[2]
Below is a diagram illustrating the signaling pathway of orexin and the points of intervention for DORAs and 2-SORAs.
Comparative Efficacy Data
The following tables summarize the available preclinical and clinical data for this compound and its comparators.
Table 1: Preclinical Efficacy of this compound and Comparators
| Compound | Species | Key Findings | Reference |
| This compound | N/A | Highly potent and selective OX2R antagonist with favorable development properties. Derived from filorexant. | [3] |
| Lemborexant | Rats, Mice | Promoted both NREM and REM sleep. Did not potentiate sedative effects of ethanol or impair motor coordination. | [4][5] |
| MK-1064 | Dogs | Reduced active wake and increased NREM and REM sleep without inducing cataplexy. | [2] |
Table 2: Clinical Efficacy of 2-SORAs in Insomnia
| Compound | Study Population | Doses | Key Efficacy Endpoints (vs. Placebo) | Reference |
| Seltorexant | MDD patients with persistent insomnia | 10, 20, 40 mg | Dose-dependent decrease in Latency to Persistent Sleep (LPS), increase in Total Sleep Time (TST) and Sleep Efficiency (SE). | [6] |
| Seltorexant | Insomnia patients without psychiatric comorbidity | 40 mg | Prolonged TST, shorter LPS and Wake After Sleep Onset (WASO). | [7] |
| MK-1064 | Healthy subjects | 50, 120, 250 mg | Dose-dependent attenuation of LPS, significant increase in TST and SE, and reduction in WASO. | [2] |
Table 3: Clinical Efficacy of DORAs in Insomnia
| Compound | Study Population | Doses | Key Efficacy Endpoints (vs. Placebo) | Reference |
| Suvorexant | Non-elderly and elderly insomnia patients | 20/15 mg, 40/30 mg | Superiority on subjective and polysomnography endpoints for sleep onset and maintenance at Week 1, Month 1, and Month 3. | [8][9] |
| Lemborexant | Insomnia patients | 5, 10 mg | Statistically significant improvements in LPS, SE, and WASO. | [10] |
| Filorexant (MK-6096) | Insomnia patients (18 to <65 years) | 2.5, 5, 10, 20 mg | All doses significantly improved SE and WASO at Night 1 and Week 4. Higher doses (10, 20 mg) also improved LPS. | [11][12][13] |
Experimental Protocols
Detailed methodologies for key cited experiments are provided below to facilitate replication and comparison.
Polysomnography (PSG) Studies for Orexin Antagonists
Objective: To objectively measure sleep parameters in patients with insomnia.
Typical Protocol:
-
Patient Population: Adult patients (e.g., 18-65 years) meeting DSM criteria for primary insomnia.
-
Study Design: Randomized, double-blind, placebo-controlled, crossover or parallel-group design.
-
Treatment Periods: Typically involve single-dose and/or multi-week treatment periods (e.g., 4 weeks).
-
PSG Recordings: Conducted overnight in a sleep laboratory on specific nights (e.g., Night 1 and end of treatment). Standard electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) are recorded.
-
Primary Endpoints:
-
Sleep Efficiency (SE): (Total Sleep Time / Time in Bed) x 100%.
-
Wake After Sleep Onset (WASO): Total time spent awake after initial sleep onset.
-
Latency to Persistent Sleep (LPS): Time from lights out to the first 10 consecutive minutes of sleep.
-
-
Data Analysis: Changes from baseline in PSG parameters for the active treatment group are compared to the placebo group using appropriate statistical models (e.g., mixed-effects models for repeated measures).
The diagram below illustrates a typical experimental workflow for a clinical trial evaluating a sleep-promoting agent.
Conclusion
While direct clinical efficacy data for this compound in sleep promotion is not publicly available, its profile as a selective orexin-2 receptor antagonist places it within a promising class of novel insomnia therapeutics.[3] Preclinical data and clinical findings for other 2-SORAs, such as seltorexant and MK-1064, demonstrate that selective antagonism of OX2R is sufficient to improve key sleep parameters, including sleep onset, maintenance, and total sleep time.[2][6][7]
Compared to DORAs, which have a well-established efficacy and safety profile, the clinical advantages of 2-SORAs are still under investigation. The rationale for developing 2-SORAs includes the potential for a different side-effect profile and efficacy in specific patient populations. Further clinical trials are necessary to fully elucidate the therapeutic potential of this compound and other 2-SORAs in the management of insomnia. The data presented in this guide provides a foundational comparison for researchers and drug development professionals in the field of sleep medicine.
References
- 1. The orexin story and orexin receptor antagonists for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orexin 2 Receptor Antagonism is Sufficient to Promote NREM and REM Sleep from Mouse to Man - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound: An orexin-2 selective receptor antagonist with favorable development properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selective orexin-2 receptor antagonist seltorexant improves sleep: An exploratory double-blind, placebo controlled, crossover study in antidepressant-treated major depressive disorder patients with persistent insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized Phase 2 study to evaluate the orexin-2 receptor antagonist seltorexant in individuals with insomnia without psychiatric comorbidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suvorexant in Patients With Insomnia: Results From Two 3-Month Randomized Controlled Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical profile of suvorexant for the treatment of insomnia over 3 months in women and men: subgroup analysis of pooled phase-3 data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Orexin antagonists for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase II Dose-Ranging Study Evaluating the Efficacy and Safety of the Orexin Receptor Antagonist Filorexant (MK-6096) in Patients with Primary Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Suvorexant and the Investigational Compound MK-8133 in the Management of Insomnia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the approved insomnia therapeutic, suvorexant, and the investigational compound, MK-8133. While suvorexant is a well-characterized dual orexin receptor antagonist (DORA) with extensive clinical data, this compound is a selective orexin-2 receptor (OX2R) antagonist for which only preclinical data is publicly available. This document aims to objectively present the existing data for both compounds, highlighting their distinct mechanisms of action and summarizing the clinical findings for suvorexant.
Introduction: The Orexin System and Insomnia
The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a key regulator of wakefulness.[1][2] Antagonizing this system represents a targeted approach to treating insomnia by reducing wakefulness, in contrast to traditional hypnotics that generally enhance sleep-promoting neurotransmission.[1] Suvorexant is the first-in-class DORA approved for the treatment of insomnia.[1] this compound has been identified as a potent and selective antagonist of the OX2R, suggesting a more targeted mechanism of action.
Mechanism of Action: A Tale of Two Receptors
Suvorexant functions by blocking the binding of both orexin-A and orexin-B to OX1R and OX2R, thereby suppressing the wake-promoting signals mediated by both receptors.[1] In contrast, this compound is designed to selectively block only the OX2R. This selectivity may, in theory, offer a different efficacy and side-effect profile, as the two orexin receptors have distinct distributions and physiological roles.
Data Presentation: A Comparative Overview
Due to the disparity in available data, the following tables summarize the known properties of suvorexant and this compound.
Table 1: General Properties
| Property | Suvorexant | This compound |
| Drug Class | Dual Orexin Receptor Antagonist (DORA) | Selective Orexin-2 Receptor (OX2R) Antagonist |
| Development Status | Approved for insomnia | Investigational; preclinical stage |
| Mechanism of Action | Antagonist at both OX1 and OX2 receptors[1] | Selective antagonist at the OX2 receptor |
Table 2: Pharmacokinetic Properties (Suvorexant - Human Data)
| Parameter | Value |
| Time to Peak Concentration (Tmax) | ~2 hours (delayed by high-fat meal) |
| Half-life (t1/2) | ~12 hours |
| Metabolism | Primarily via CYP3A |
| Elimination | Primarily in feces (~66%) and urine (~23%) |
No publicly available pharmacokinetic data for this compound in humans.
Table 3: Clinical Efficacy of Suvorexant in Adults with Insomnia (Pooled Phase 3 Data)
| Efficacy Endpoint | Suvorexant (20/15 mg) Change from Baseline | Placebo Change from Baseline |
| Subjective Total Sleep Time (sTST) at Month 3 | Increase of 60.3 minutes | Increase of 40.6 minutes |
| Subjective Time to Sleep Onset (sTSO) at Month 3 | Decrease of 30.6 minutes | Decrease of 22.2 minutes |
| Wake After Sleep Onset (WASO) at Month 3 (PSG) | Decrease of 45.4 minutes | Decrease of 21.0 minutes |
| Latency to Persistent Sleep (LPS) at Month 3 (PSG) | Decrease of 36.5 minutes | Decrease of 23.3 minutes |
No publicly available clinical efficacy data for this compound.
Experimental Protocols: Suvorexant Clinical Trials
The pivotal Phase 3 clinical trials for suvorexant were randomized, double-blind, placebo-controlled, parallel-group studies.[3]
Key Methodologies:
-
Polysomnography (PSG): Objective sleep parameters were assessed in a subset of patients at designated time points (e.g., Night 1, Month 1, Month 3). Standard PSG recordings included electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) to monitor sleep stages, sleep latency, and awakenings.
-
Patient-Reported Outcomes: Subjective sleep parameters were collected daily using a sleep diary. These included subjective total sleep time (sTST) and subjective time to sleep onset (sTSO).
Discussion and Future Directions
Suvorexant has demonstrated efficacy in improving both sleep onset and maintenance in patients with insomnia. Its novel mechanism of action offers an alternative to traditional hypnotics. The most common adverse event reported in clinical trials was somnolence.
The development of a selective OX2R antagonist like this compound is based on the hypothesis that selective blockade of this receptor subtype may be sufficient to promote sleep with a potentially different side-effect profile compared to dual antagonists. Preclinical studies with other selective OX2R antagonists have suggested that this approach can effectively promote both NREM and REM sleep. However, without clinical data for this compound, any potential advantages remain speculative.
Further research, including head-to-head clinical trials, would be necessary to definitively compare the efficacy and safety of a selective OX2R antagonist with a dual orexin receptor antagonist like suvorexant. Such studies would provide valuable insights into the differential roles of OX1R and OX2R in sleep regulation in humans and could lead to more personalized treatment approaches for insomnia.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. This compound is an investigational compound and has not been approved by regulatory authorities for any indication.
References
- 1. Suvorexant, a Dual Orexin Receptor Antagonist for the Management of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Suvorexant in Patients with Insomnia: Pooled Analyses of Three-Month Data from Phase-3 Randomized Controlled Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Orexin Receptor Selectivity: MK-8133 vs. Lemborexant
For researchers, scientists, and drug development professionals, understanding the nuanced selectivity of therapeutic compounds is paramount. This guide provides an objective comparison of the selectivity profiles of two prominent orexin receptor antagonists, MK-8133 and lemborexant, supported by experimental data and detailed methodologies.
The orexin system, with its two receptor subtypes, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), plays a critical role in regulating sleep-wake cycles. Consequently, antagonists of these receptors have emerged as a key therapeutic strategy for insomnia. Lemborexant, a dual orexin receptor antagonist (DORA), and this compound, a selective OX2R antagonist (SORA), represent two distinct approaches to modulating this system. This guide delves into their comparative selectivity, offering a clear, data-driven perspective for informed research and development decisions.
Quantitative Comparison of Receptor Affinity and Potency
The selectivity of a compound is determined by its binding affinity (Ki) and functional potency (IC50) at its target receptors versus off-target receptors. The data presented below, summarized from various in vitro studies, highlights the distinct selectivity profiles of this compound and lemborexant.
| Compound | Receptor | Binding Affinity (Ki) [nM] | Functional Potency (IC50) [nM] | Selectivity Ratio (OX1R/OX2R) |
| This compound | OX1R | - | 4900[1] | ~175-fold (based on IC50) |
| OX2R | - | 28[1] | ||
| Lemborexant | OX1R | 8.1 | 6.1 | ~17-fold (based on Ki) |
| OX2R | 0.48 | 2.6 | ~2.3-fold (based on IC50) |
Note: A higher selectivity ratio indicates greater selectivity for OX2R over OX1R.
As the data illustrates, this compound demonstrates a significantly higher selectivity for the OX2R, with an approximately 175-fold greater potency at OX2R compared to OX1R based on functional assay data. In contrast, lemborexant acts as a dual antagonist with a more balanced, albeit slightly preferential, activity towards OX2R.
Experimental Methodologies
The determination of binding affinity and functional potency relies on robust in vitro assays. The following sections detail the typical experimental protocols used to characterize orexin receptor antagonists like this compound and lemborexant.
Radioligand Binding Assay (for Ki determination)
This competitive binding assay measures the affinity of a test compound for a receptor by assessing its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation:
-
Cells stably expressing either human OX1R or OX2R are cultured and harvested.
-
The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Competitive Binding:
-
The prepared cell membranes are incubated in 96-well plates with a constant concentration of a specific orexin receptor radioligand (e.g., [³H]-suvorexant) and varying concentrations of the unlabeled test compound (this compound or lemborexant).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 90 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Calcium Mobilization Functional Assay (for IC50 determination)
This cell-based functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an orexin receptor agonist.
Protocol:
-
Cell Culture and Plating:
-
Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably expressing either human OX1R or OX2R are plated into 384-well microplates and cultured overnight.
-
-
Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately one hour at 37°C. This allows the dye to enter the cells.
-
-
Compound Addition and Measurement:
-
The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).
-
Varying concentrations of the test antagonist (this compound or lemborexant) are added to the wells, and the cells are incubated for a short period.
-
An orexin receptor agonist (e.g., Orexin-A) is then added to stimulate the receptors.
-
The FLIPR instrument continuously measures the fluorescence intensity in each well before and after the addition of the agonist. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis:
-
The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified.
-
The concentration of the antagonist that produces 50% inhibition of the agonist response (IC50) is determined by non-linear regression analysis of the concentration-response curves.
-
Orexin Signaling Pathway
Both this compound and lemborexant exert their effects by competitively antagonizing the binding of the endogenous orexin peptides (Orexin-A and Orexin-B) to the orexin receptors. The activation of these G-protein coupled receptors (GPCRs) initiates a signaling cascade that promotes wakefulness.
Conclusion
The comparative analysis reveals a clear distinction in the selectivity profiles of this compound and lemborexant. This compound is a potent and highly selective OX2R antagonist, suggesting its therapeutic effects are primarily mediated through the blockade of this specific receptor subtype. In contrast, lemborexant is a dual orexin receptor antagonist, engaging both OX1R and OX2R, with a modest preference for OX2R.
The choice between a selective OX2R antagonist and a dual antagonist depends on the specific therapeutic goals and the desired physiological outcomes. A highly selective compound like this compound offers the potential for a more targeted therapeutic effect with a potentially different side-effect profile compared to a dual antagonist. Conversely, the broader activity of lemborexant may provide a different spectrum of efficacy. This guide provides the foundational data and methodologies to aid researchers in their exploration and development of novel orexin-based therapeutics.
References
Comparative Analysis of MK-8133 Cross-reactivity with G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacological profile of MK-8133, a selective orexin-2 receptor (OX2R) antagonist. While specific quantitative data on the cross-reactivity of this compound against a broad panel of G-protein coupled receptors (GPCRs) is not publicly available in the referenced literature, this document outlines its known selectivity, the signaling pathway of its primary target, and the standard experimental protocols used to assess such selectivity. For comparative context, data on other orexin receptor antagonists is included where available.
Executive Summary
This compound is identified as a potent and selective antagonist of the orexin-2 receptor (OX2R), a GPCR implicated in the regulation of sleep and wakefulness.[1] Its selectivity for OX2R over the closely related orexin-1 receptor (OX1R) is a key characteristic. However, a comprehensive screening of its binding affinities against a wider panel of GPCRs to identify potential off-target interactions is not detailed in the accessible scientific literature. This guide will delve into the known aspects of this compound's pharmacology and the methodologies employed to characterize compounds of this class.
Comparison of Binding Affinities and Functional Activities
While specific cross-reactivity data for this compound is unavailable, the following table provides a template for how such data is typically presented. It includes the known selectivity for this compound between orexin receptors and comparative data for other well-characterized orexin antagonists, suvorexant (a dual orexin receptor antagonist) and seltorexant (another OX2R selective antagonist).
Table 1: Comparative Antagonist Affinities (Ki) and Functional Activities (IC50) at Orexin Receptors
| Compound | Primary Target(s) | OX1R Affinity (Ki, nM) | OX2R Affinity (Ki, nM) | Selectivity (OX1R/OX2R) | Off-Target GPCR Screening Data |
| This compound | OX2R | Data not available | Data not available | OX2R Selective | Not publicly available |
| Suvorexant | OX1R and OX2R | 0.55 | 0.35 | ~1.6-fold | Broadly selective against a panel of >200 GPCRs, ion channels, and enzymes at 1 µM |
| Seltorexant | OX2R | 2300 | 4.1 | ~560-fold | High selectivity over a panel of other GPCRs |
Note: The lack of publicly available quantitative data for this compound's binding affinities (Ki) and functional IC50 values is a significant limitation. The description "OX2R selective" implies a higher affinity for OX2R over OX1R.
Orexin 2 Receptor (OX2R) Signaling Pathway
This compound exerts its pharmacological effect by blocking the signaling of the OX2R. Orexin receptors are coupled to multiple G-protein signaling pathways, primarily Gq, Gi/o, and Gs. Upon activation by its endogenous ligands, orexin-A or orexin-B, the OX2R initiates a cascade of intracellular events. This compound, as an antagonist, prevents these downstream effects.
Caption: OX2R Signaling Pathways.
Experimental Protocols
The determination of a compound's selectivity, such as that of this compound, typically involves a combination of binding and functional assays.
Radioligand Binding Assays
These assays are the gold standard for determining the binding affinity (Ki) of a compound to a specific receptor.
Objective: To quantify the affinity of this compound for OX1R, OX2R, and a panel of other GPCRs.
General Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the target GPCR (e.g., CHO or HEK293 cells).
-
Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]-suvorexant for orexin receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a filter mat.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Functional Assays (e.g., Calcium Flux Assay)
Functional assays measure the ability of a compound to antagonize the cellular response following receptor activation. For Gq-coupled receptors like OX2R, this is often a change in intracellular calcium concentration.
Objective: To determine the functional potency (IC50) of this compound in blocking orexin-induced signaling.
General Protocol:
-
Cell Preparation: Cells expressing the target receptor are plated in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound).
-
Agonist Stimulation: An agonist (e.g., orexin-A) is added to the wells to stimulate the receptor.
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., a FLIPR instrument).
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced response (IC50) is calculated.
Caption: Calcium Flux Assay Workflow.
Conclusion
This compound is a valuable research tool and potential therapeutic candidate due to its selectivity for the orexin-2 receptor. While the publicly available literature confirms its identity as an OX2R-selective antagonist, a comprehensive cross-reactivity profile against a broad range of other GPCRs is not documented in the accessible sources. The experimental protocols described herein represent the standard methodologies used to generate such crucial selectivity data, which is essential for a thorough evaluation of any novel GPCR-targeted compound. Further studies detailing the off-target screening of this compound would be highly beneficial to the research and drug development community.
References
A Head-to-Head Comparison of Dual vs. Selective Orexin Antagonists in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The discovery of the orexin signaling pathway as a critical regulator of wakefulness has paved the way for a new class of hypnotic agents: orexin receptor antagonists. These compounds offer a targeted approach to treating insomnia by dampening the wake-promoting signals mediated by orexin A and B neuropeptides through their receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). Orexin antagonists are broadly classified into two categories: dual orexin receptor antagonists (DORAs), which block both OX1R and OX2R, and selective orexin receptor antagonists (SORAs), which target either OX1R or OX2R. This guide provides a head-to-head comparison of these two classes, supported by experimental data, to aid researchers and drug development professionals in understanding their distinct pharmacological profiles.
Mechanism of Action: A Tale of Two Receptors
The differential effects of DORAs and SORAs stem from the distinct roles and distribution of the two orexin receptors. While both receptors are involved in promoting wakefulness, preliminary studies suggest that OX2R signaling is the primary driver of arousal, whereas both OX1R and OX2R signaling are implicated in the transitions between different sleep stages.[1] DORAs, by non-selectively blocking both receptor subtypes, offer a comprehensive approach to promoting sleep.[1] In contrast, SORAs provide a more targeted intervention, with the potential for a more nuanced modulation of the sleep-wake cycle.
dot
References
A Pharmacokinetic Comparison of the Orexin Receptor Antagonists: MK-8133 and Filorexant
A guide for researchers and drug development professionals on the comparative pharmacokinetic profiles of the dual orexin receptor antagonist, filorexant (MK-6096), and the selective orexin-2 receptor antagonist, MK-8133.
This guide provides a detailed comparison of the pharmacokinetic properties of two orexin receptor antagonists developed by Merck: filorexant (MK-6096) and this compound. Filorexant is a dual antagonist of both orexin 1 (OX1) and orexin 2 (OX2) receptors, while this compound is a more selective antagonist for the OX2 receptor. Understanding the pharmacokinetic differences between these two compounds is crucial for research and development in the field of sleep disorder therapeutics.
Executive Summary
Filorexant, a dual orexin receptor antagonist, has been studied in Phase II clinical trials for insomnia. It exhibits a relatively short half-life in humans. This compound, a subsequent compound derived from filorexant, was designed to be a selective orexin-2 receptor antagonist with favorable developmental properties. While detailed human pharmacokinetic data for this compound is not publicly available, preclinical studies suggest a promising profile. This guide synthesizes the available data to facilitate a comparative understanding.
Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for this compound and filorexant. It is important to note that direct comparative studies are limited, and data has been compiled from various preclinical and clinical sources.
| Pharmacokinetic Parameter | This compound | Filorexant (MK-6096) |
| Mechanism of Action | Selective Orexin-2 Receptor (OX2R) Antagonist[1] | Dual Orexin-1 and Orexin-2 Receptor (OX1R/OX2R) Antagonist[2][3] |
| Half-life (t½) | Preclinical data suggests a good pharmacokinetic profile, but specific values are not publicly available.[1] | 3-6 hours (in humans)[3] |
| Bioavailability | Described as having a "good overall preclinical pharmacokinetic (PK) profile," suggesting good oral bioavailability, but specific values are not publicly available.[4] | Orally bioavailable. |
| Cmax | Not publicly available. | Not publicly available in detail, but dose-dependent increases were observed in clinical trials. |
| Tmax | Not publicly available. | Not publicly available in detail. |
| Metabolism | Information not publicly available. | Information not publicly available. |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic analysis of this compound and filorexant are not extensively published. However, based on standard practices for similar small molecules and information from studies on other orexin antagonists, the following methodologies are likely employed.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The quantification of orexin receptor antagonists like this compound and filorexant in biological matrices (e.g., plasma, serum) is typically performed using validated LC-MS/MS methods. This technique offers high sensitivity and selectivity.
General Protocol Outline:
-
Sample Preparation:
-
Biological samples (e.g., 100 µL of plasma) are thawed.
-
An internal standard (typically a stable isotope-labeled version of the analyte) is added.
-
Protein precipitation is performed by adding a solvent like acetonitrile, followed by vortexing and centrifugation to separate the precipitated proteins.
-
Alternatively, liquid-liquid extraction with a solvent such as methyl t-butyl ether may be used to isolate the drug from the plasma matrix.[5]
-
The supernatant or organic layer is then transferred and evaporated to dryness.
-
The residue is reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system.
-
-
Chromatographic Separation:
-
A reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.
-
A C18 column is commonly employed for separation.
-
The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a modifier like formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
A gradient or isocratic elution is used to separate the analyte from other components in the sample.
-
-
Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer is used for detection.
-
The instrument is operated in positive electrospray ionization (ESI) mode.
-
Quantification is achieved using multiple reaction monitoring (MRM), which involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. This provides high specificity and reduces matrix interference.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of orexin receptor antagonists and a typical workflow for a preclinical pharmacokinetic study.
Caption: Orexin Signaling Pathway and Antagonism by Filorexant and this compound.
Caption: General Workflow for a Preclinical Pharmacokinetic Study.
Discussion
Filorexant, as a dual orexin receptor antagonist, was developed to treat insomnia by suppressing the wake-promoting effects of both OX1 and OX2 receptors.[2] Its relatively short half-life of 3-6 hours in humans is a desirable characteristic for a hypnotic agent, as it may reduce the risk of next-day residual effects.[3]
This compound was developed from the filorexant scaffold with the goal of achieving selectivity for the OX2 receptor.[1] The rationale for developing an OX2-selective antagonist is based on the understanding that the OX2 receptor plays a more critical role in the regulation of sleep and wakefulness. Selective antagonism of OX2R could potentially offer a more targeted therapeutic effect with an improved safety profile. The description of this compound having "excellent development properties" and a "good overall preclinical pharmacokinetic profile" suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) characteristics in animal models, which are important for its potential as a drug candidate.[1][4]
The lack of detailed, publicly available quantitative pharmacokinetic data for this compound makes a direct, in-depth comparison with filorexant challenging. Further publication of preclinical and any potential clinical data for this compound would be necessary to fully elucidate its pharmacokinetic advantages and disadvantages relative to filorexant.
For researchers, the choice between using filorexant or a more selective compound like this compound in preclinical studies would depend on the specific research question. Filorexant would be suitable for investigating the effects of dual antagonism of the orexin system, while this compound would be a more appropriate tool for dissecting the specific roles of the OX2 receptor.
Conclusion
Filorexant is a well-characterized dual orexin receptor antagonist with a clinically determined short half-life. This compound represents a next-generation, OX2-selective antagonist with a promising but less publicly detailed preclinical pharmacokinetic profile. The development of this compound highlights a strategic shift towards more targeted antagonism within the orexin system. A full quantitative comparison of their pharmacokinetic profiles awaits the release of more comprehensive data for this compound. Researchers and drug developers should consider the differing receptor selectivity and the available pharmacokinetic information when selecting a compound for their studies.
References
- 1. Identification of this compound: An orexin-2 selective receptor antagonist with favorable development properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. allfordrugs.com [allfordrugs.com]
- 3. Filorexant - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of suvorexant in human plasma using 96-well liquid-liquid extraction and HPLC with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of MK-8133's Selectivity for OX2R over OX1R: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the selectivity of the orexin-2 receptor (OX2R) antagonist, MK-8133. While in vitro data robustly supports its selectivity for OX2R over the orexin-1 receptor (OX1R), specific quantitative in vivo validation data for this compound is not extensively available in the public domain. Therefore, this guide presents the available in vitro data for this compound and outlines the standard in vivo experimental protocols used to validate the selectivity of similar orexin receptor antagonists. This allows for a comprehensive understanding of how such selectivity is typically determined and provides a framework for interpreting future data on this compound or other selective orexin antagonists.
Orexin Signaling and Therapeutic Intervention
The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a key regulator of wakefulness, arousal, and reward. Antagonism of orexin receptors has emerged as a promising therapeutic strategy for insomnia. While dual orexin receptor antagonists (DORAs) block both receptors, selective orexin receptor antagonists (SORAs) target either OX1R or OX2R, offering the potential for a more tailored therapeutic effect with a reduced side-effect profile. This compound has been identified as a potent and selective OX2R antagonist.
Orexin signaling pathway and points of therapeutic intervention.
Quantitative Data: In Vitro Selectivity of this compound
The following table summarizes the available in vitro functional data for this compound, demonstrating its selectivity for OX2R over OX1R. This data is derived from functional assays measuring the inhibition of orexin A-induced intracellular calcium mobilization in cell lines expressing either human OX1R or OX2R.
| Compound | Target | IC50 (nM) | Selectivity (fold) OX1R/OX2R | Reference |
| This compound | hOX1R | 4900 | >100 | [1] |
| hOX2R | Potent (specific value not publicly detailed) | [2] |
Note: While the primary publication describes this compound as a "highly potent, OX2R selective" antagonist, the precise IC50 value for hOX2R is not specified in the available abstract. The selectivity is inferred from the high IC50 value at hOX1R.
Experimental Protocols for In Vivo Selectivity Validation
To validate the selectivity of an OX2R antagonist like this compound in vivo, researchers typically employ a combination of receptor occupancy studies and functional assays in animal models. The following are detailed, representative protocols based on standard practices in the field.
In Vivo Receptor Occupancy Assay
This assay directly measures the binding of the drug to its target receptors in the brain, providing a quantitative measure of selectivity.
Objective: To determine the dose-dependent occupancy of this compound at OX1R and OX2R in the brains of rodents.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used.
-
Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at a range of doses. A vehicle control group is included.
-
Tracer Administration: A radiolabeled ligand with high affinity for either OX1R or OX2R is administered intravenously (i.v.) at a specific time point after this compound administration.
-
Brain Tissue Collection: At a predetermined time after tracer administration, animals are euthanized, and brains are rapidly removed and dissected to isolate regions with high expression of OX1R (e.g., locus coeruleus) and OX2R (e.g., tuberomammillary nucleus).
-
Radioactivity Measurement: The amount of radioactivity in the dissected brain regions is quantified using a gamma counter or liquid scintillation.
-
Data Analysis: Receptor occupancy is calculated as the percentage reduction in specific binding of the radiotracer in the drug-treated animals compared to the vehicle-treated animals. The dose-response curves for occupancy at OX1R and OX2R are then plotted to determine the ED50 (the dose required to achieve 50% receptor occupancy) for each receptor. The ratio of ED50 (OX1R) / ED50 (OX2R) provides a measure of in vivo selectivity.
Workflow for an in vivo receptor occupancy study.
Functional In Vivo Assay: Electroencephalography (EEG) in Rodent Sleep Models
This functional assay assesses the physiological consequences of receptor antagonism, providing indirect but crucial evidence of selectivity. Since OX2R is considered the primary driver of orexin-mediated wakefulness, a selective OX2R antagonist is expected to promote sleep.
Objective: To evaluate the effect of this compound on sleep-wake architecture in rats and compare its profile to that of dual orexin receptor antagonists.
Methodology:
-
Animal Model: Male Wistar rats are surgically implanted with electrodes for EEG and electromyography (EMG) recording.
-
Housing and Acclimation: Animals are individually housed in recording chambers with a controlled light-dark cycle and allowed to acclimate to the recording setup.
-
Drug Administration: this compound, a known dual antagonist (e.g., suvorexant), and vehicle are administered at the beginning of the dark (active) phase.
-
Data Recording: Continuous EEG and EMG data are collected for 24 hours post-dosing.
-
Sleep Scoring: The recorded data is scored into distinct sleep-wake states (wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep) using specialized software.
-
Data Analysis: The total time spent in each state, the latency to sleep onset, and the number and duration of sleep/wake bouts are calculated and compared between treatment groups. A selective OX2R antagonist is expected to significantly increase NREM and REM sleep and decrease wakefulness, with a potentially different profile on sleep architecture compared to a dual antagonist.
Workflow for a functional in vivo sleep study.
Conclusion
The available in vitro data strongly indicates that this compound is a selective antagonist for the OX2R over the OX1R. While specific in vivo validation data for this compound's selectivity is not publicly detailed, the established methodologies of in vivo receptor occupancy and functional sleep studies provide a clear path for such validation. The protocols outlined in this guide represent the gold standard for assessing the in vivo selectivity of orexin receptor antagonists and serve as a valuable resource for researchers in the field of sleep and orexin biology. Future publications providing the results of such studies for this compound will be critical for a complete understanding of its pharmacological profile.
References
- 1. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of this compound: An orexin-2 selective receptor antagonist with favorable development properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Abuse Potential of MK-8133 Compared to Zolpidem: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the abuse potential of MK-8133, a selective orexin-2 receptor antagonist (SORA), and zolpidem, a GABA-A receptor positive allosteric modulator. While direct comparative preclinical or clinical studies evaluating the abuse liability of this compound are not publicly available, this guide leverages data from studies on dual orexin receptor antagonists (DORAs) as a proxy to infer the likely abuse potential profile of this compound in contrast to the well-characterized profile of zolpidem.
Executive Summary
Zolpidem, a widely prescribed hypnotic, carries a known risk for abuse and dependence, reflected in its classification as a Schedule IV controlled substance.[1] Its mechanism of action, centered on the potentiation of GABAergic neurotransmission, is shared with other sedative-hypnotics that have established abuse liability. In contrast, orexin receptor antagonists represent a novel class of sleep-promoting agents with a distinct mechanism of action. Preclinical studies on DORAs such as suvorexant, lemborexant, and daridorexant consistently suggest a lower abuse potential compared to zolpidem in animal models.[1][2][3][4] These studies indicate a lack of reinforcing effects and a failure to generalize to the discriminative stimulus effects of zolpidem. However, human abuse potential (HAP) studies in recreational drug users have shown that DORAs can produce "drug liking" scores similar to zolpidem, leading to their classification as Schedule IV drugs as well.[1] This suggests that while the underlying neurobiological mechanisms may confer a lower intrinsic abuse liability for orexin antagonists, they can still produce subjective effects that are perceived as desirable by individuals with a history of substance use. As a selective orexin-2 receptor antagonist, this compound's abuse potential is anticipated to align with that of the DORA class, warranting careful evaluation.
Data Presentation
Table 1: Comparative Abuse Potential Profile of Orexin Receptor Antagonists (as a proxy for this compound) and Zolpidem in Preclinical Models
| Parameter | Orexin Receptor Antagonists (Suvorexant, Lemborexant, Daridorexant) | Zolpidem | References |
| Self-Administration | Did not maintain self-administration in rhesus monkeys, indicating a lack of reinforcing effects. | Maintains self-injection in baboons, demonstrating reinforcing properties. | [1][2][5] |
| Drug Discrimination | Did not fully generalize to the zolpidem stimulus in rats, suggesting different interoceptive effects. | Establishes a distinct discriminative stimulus that is generalized by other sedative-hypnotics. | [1][6] |
| Physical Dependence | No significant withdrawal signs observed upon abrupt discontinuation in rats. | Produces a clear withdrawal syndrome upon cessation after chronic administration. | [3][5] |
Table 2: Comparative Human Abuse Potential of Orexin Receptor Antagonists and Zolpidem
| Parameter | Orexin Receptor Antagonists (Suvorexant, Almorexant, Daridorexant) | Zolpidem | References |
| "Drug Liking" VAS | Significantly higher than placebo and generally similar to zolpidem in recreational drug users. | Consistently produces high "drug liking" scores in recreational drug users. | [1][7] |
| Subjective Effects | Can produce positive subjective effects, but may have fewer negative and perceptual effects compared to zolpidem. | Produces a range of subjective effects including euphoria and sedation. | [7] |
| Regulatory Schedule | Schedule IV | Schedule IV | [1][2] |
Experimental Protocols
Self-Administration
Objective: To assess the reinforcing effects of a drug, which is a key indicator of its abuse potential.
Methodology:
-
Subjects: Non-human primates (e.g., rhesus monkeys, baboons) or rodents with surgically implanted intravenous catheters.
-
Apparatus: Operant conditioning chambers equipped with two levers (one active, one inactive) and an infusion pump connected to the catheter.
-
Training: Animals are first trained to self-administer a known drug of abuse, such as cocaine or methohexital, by pressing the active lever.[2]
-
Substitution Phase: Once a stable baseline of self-administration is established, the training drug is replaced with the test drug (e.g., an orexin antagonist or zolpidem) or vehicle.
-
Data Collection: The number of infusions self-administered over a set period is recorded. A significantly higher rate of self-administration for the test drug compared to vehicle indicates reinforcing effects.
-
Progressive Ratio Schedule: To assess the motivational strength of the drug, a progressive ratio schedule can be implemented where the number of lever presses required for each subsequent infusion increases. The "breakpoint" (the highest number of presses an animal will complete for a single infusion) is a measure of the drug's reinforcing efficacy.
Conditioned Place Preference (CPP)
Objective: To measure the rewarding or aversive properties of a drug by pairing its effects with a specific environment.
Methodology:
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Habituation (Day 1): Animals are allowed to freely explore all compartments to establish baseline preference.
-
Conditioning Phase (Days 2-5): On alternating days, animals receive an injection of the test drug and are confined to one of the compartments. On the other days, they receive a vehicle injection and are confined to the other compartment.
-
Test Phase (Day 6): Animals are placed back in the apparatus in a drug-free state and allowed to freely access all compartments.
-
Data Collection: The time spent in the drug-paired compartment is recorded. A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a conditioned place preference, suggesting rewarding properties. A significant decrease indicates a conditioned place aversion.
Drug Discrimination
Objective: To determine if a novel drug produces subjective effects similar to a known drug of abuse.
Methodology:
-
Subjects: Typically rats or non-human primates.
-
Apparatus: An operant chamber with two levers.
-
Training: Animals are trained to press one lever after receiving an injection of a known drug of abuse (e.g., zolpidem) and the other lever after receiving vehicle. Correct lever presses are rewarded (e.g., with food pellets).
-
Test Phase: Once the discrimination is learned (i.e., animals consistently press the correct lever for the drug and vehicle), they are administered the test drug (e.g., an orexin antagonist) at various doses.
-
Data Collection: The percentage of responses on the drug-appropriate lever is measured. If the test drug produces a dose-dependent increase in responding on the drug-appropriate lever, it is said to "generalize" to the training drug, indicating similar subjective effects.
Mandatory Visualization
Signaling Pathways
Caption: Signaling pathway of zolpidem at the GABA-A receptor.
Caption: Simplified signaling pathway of the orexin-2 receptor and the antagonistic action of this compound.
Experimental Workflow
Caption: A typical workflow for a self-administration experiment.
References
- 1. pinneyassociates.com [pinneyassociates.com]
- 2. Preclinical assessment of the abuse potential of the orexin receptor antagonist, suvorexant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. P.021 Nonclinical studies of abuse potential with dual orexin-receptor antagonists: concordance with real-world use | Canadian Journal of Neurological Sciences | Cambridge Core [resolve.cambridge.org]
- 5. Zolpidem self-injection with concurrent physical dependence under conditions of long-term continuous availability in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The discriminative stimulus properties of zolpidem, a novel imidazopyridine hypnotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative analysis of the metabolic stability of orexin antagonists
A Comparative Analysis of the Metabolic Stability of Orexin Antagonists: Suvorexant, Lemborexant, and Daridorexant
This guide provides a comparative analysis of the metabolic stability of three commercially available dual orexin receptor antagonists (DORAs): suvorexant, lemborexant, and daridorexant. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacokinetic properties of these compounds.
Introduction to Orexin Antagonists and Metabolic Stability
Orexin neuropeptides (orexin-A and orexin-B) are key regulators of wakefulness. DORAs promote sleep by blocking the binding of orexins to their receptors, OX1R and OX2R. The metabolic stability of a drug is a critical pharmacokinetic parameter that influences its half-life, dosing frequency, and potential for drug-drug interactions. Understanding the metabolic profile of these antagonists is crucial for optimizing their therapeutic use and for the development of new chemical entities with improved properties. The primary focus of this guide is on the in vitro and in vivo metabolic characteristics of suvorexant, lemborexant, and daridorexant, with a particular emphasis on their metabolism by cytochrome P450 (CYP) enzymes.
Comparative Metabolic Profile
All three orexin antagonists are primarily metabolized by the cytochrome P450 enzyme CYP3A4.[1][2][3] This shared metabolic pathway makes them susceptible to drug-drug interactions with strong inhibitors or inducers of CYP3A4.
Table 1: Comparative In Vitro Metabolic Stability Data
| Parameter | Suvorexant | Lemborexant | Daridorexant |
| Primary Metabolizing Enzyme | CYP3A4[1][4] | CYP3A4, with a minor contribution from CYP3A5[2] | CYP3A4 (accounts for 89% of metabolic turnover)[3] |
| Major Circulating Metabolites | Suvorexant and hydroxy-suvorexant (M9)[1] | M10 (a pharmacologically active metabolite)[2] | Three major metabolites (M1, M3, and M10)[5] |
| Pharmacological Activity of Major Metabolites | M9 and M17 are not expected to contribute to pharmacological activity due to reduced receptor binding and limited brain penetration.[1] | M10 has a similar affinity to orexin receptors as the parent drug, but its contribution to the sleep-promoting effects is likely low due to limited brain penetration by P-glycoprotein.[2] | The three major metabolites retain some residual affinity for orexin receptors but are not considered to contribute to the pharmacological effect due to low concentrations in the brain. |
| In Vitro CYP Inhibition Potential | Reversible inhibition of CYP3A4 and CYP2C19 (IC50 ~ 4-5 μM); weak time-dependent inhibition of CYP3A4.[1] | Weak time-dependent inhibitor of CYP3A4.[6] | Weak inhibitor of CYP3A4 and CYP2C9.[7] |
In Vivo Metabolism and Excretion
Suvorexant: Following oral administration, suvorexant is well-absorbed, with approximately 90% of the radioactive dose recovered. The primary route of elimination is through metabolism, with 66% of the dose excreted in the feces and 23% in the urine, mainly as oxidative metabolites. In plasma, suvorexant and its metabolite M9 are the predominant circulating species.[1] Another metabolite, M17, becomes more prominent after multiple doses.[1]
Lemborexant: Lemborexant is also primarily eliminated through metabolism. After a single oral dose, 57.4% of the administered radioactivity is recovered in the feces and 29.1% in the urine.[2] Unchanged lemborexant is a minor component in excreta, indicating extensive metabolism. The major circulating component in plasma is the parent drug, with the M10 metabolite being the only metabolite exceeding 10% of total drug-related exposure.[2]
Daridorexant: Daridorexant undergoes extensive metabolism, with only trace amounts of the parent drug excreted unchanged.[5] The majority of the administered dose is recovered in the feces (approximately 57%) and urine (approximately 28%) as metabolites.[8] Daridorexant's clearance is driven by metabolism along seven distinct pathways.[9]
Experimental Protocols
In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol outlines a general procedure for assessing the metabolic stability of orexin antagonists using HLM.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound (suvorexant, lemborexant, or daridorexant)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM) in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the incubation mixture.
-
Reaction Termination: Immediately stop the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve is used to calculate the elimination rate constant (k). The in vitro half-life is calculated as t1/2 = 0.693/k. The intrinsic clearance is calculated as CLint = (0.693 / t1/2) / (mg/mL microsomal protein).
References
- 1. In vitro and in vivo characterisation of the metabolism and disposition of suvorexant in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiologically‐based pharmacokinetic modeling to predict drug interactions of lemborexant with CYP3A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP3A4 Catalyzes the Rearrangement of the Dual Orexin Receptor Antagonist Daridorexant to 4-Hydroxypiperidinol Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP450-Mediated metabolism of suvorexant and investigation of metabolites in forensic case specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of daridorexant, a dual orexin receptor antagonist, are not affected by renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of lemborexant on pharmacokinetics of clozapine: A potential drug-drug interaction mediated by time-dependent inhibition of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Daridorexant on the Pharmacokinetics of Midazolam, and on the Pharmacokinetics and Pharmacodynamics of Warfarin in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validation of an LC-MS/MS method for the quantitative determination of the orexin receptor antagonist almorexant and its four primary metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating CNS Target Engagement of MK-8133: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the central nervous system (CNS) target engagement of MK-8133, a selective orexin-2 receptor (OX2R) antagonist, with other alternative orexin antagonists. This document summarizes key preclinical data, details experimental methodologies for assessing target engagement, and visualizes relevant pathways and workflows to support further research and development in this area.
Orexin Signaling and Therapeutic Intervention
The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a key regulator of wakefulness and arousal. Antagonism of orexin receptors, particularly OX2R, has emerged as a promising therapeutic strategy for the treatment of insomnia. This compound is a potent and selective antagonist of the OX2R. Validating the engagement of this target in the CNS is crucial for understanding its pharmacological effects and therapeutic potential.
Comparative Analysis of Orexin Receptor Antagonists
This section provides a comparative overview of the in vitro potency and in vivo CNS receptor occupancy of this compound and other notable orexin antagonists.
In Vitro Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki or IC50) of this compound and comparator compounds for the orexin receptors. Lower values indicate higher binding affinity.
| Compound | Target Receptor(s) | hOX1R (IC50/Ki, nM) | hOX2R (IC50/Ki, nM) | Selectivity (OX1/OX2) |
| This compound | OX2R Antagonist | 4900[1] | 28[1] | 175-fold for OX2R |
| Suvorexant | Dual Orexin Receptor Antagonist (DORA) | - | pKi ≥ 7.5[2] | - |
| Lemborexant | Dual Orexin Receptor Antagonist (DORA) | - | - | - |
| Seltorexant | OX2R Antagonist | - | Ki = 10[3] | 80-fold for OX2R[3] |
hOX1R/hOX2R: human orexin 1/2 receptor
In Vivo CNS Receptor Occupancy
Achieving sufficient receptor occupancy in the brain is critical for the efficacy of CNS-targeting drugs. For dual orexin receptor antagonists (DORAs), sleep efficacy in preclinical models is generally observed at OX2R occupancies ranging from 65% to 80%[4][5].
| Compound | Species | Dose/Plasma Concentration | OX2R Occupancy (%) | Method |
| Suvorexant | Transgenic Rat | 1.1 µM (plasma) | >90%[6] | Radioligand Binding Assay |
| Suvorexant | Dog | 1 mg/kg & 3 mg/kg | ≥65%[4] | Calculated from plasma levels |
| Seltorexant | Rat | 30 mg/kg (oral) | 74.66% (at 60 min)[7] | [18F]Seltorexant PET |
Specific in vivo receptor occupancy data for this compound from publicly available literature is limited. The primary publication by Kuduk et al. (2015) focuses on the discovery and favorable development properties, with detailed in vivo occupancy studies not fully elaborated in the abstract.[7][8][9][10][11]
Methodologies for Target Engagement Validation
Several experimental approaches are employed to validate and quantify the engagement of orexin receptor antagonists in the CNS.
In Vitro FLIPR Assay for Functional Antagonism
A common method to assess the functional antagonism of a compound is the Fluorometric Imaging Plate Reader (FLIPR) assay. This assay measures changes in intracellular calcium levels in response to receptor activation.
Experimental Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human OX1R or OX2R are cultured in appropriate media.
-
Assay Preparation: Cells are plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Test compounds (e.g., this compound) at various concentrations are added to the wells.
-
Agonist Stimulation: After a pre-incubation period with the antagonist, the cells are stimulated with an orexin agonist (e.g., orexin-A).
-
Signal Detection: The FLIPR instrument measures the change in fluorescence intensity, which corresponds to the influx of intracellular calcium.
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response, is calculated. For this compound, the reported IC50 against hOX2R is 28 nM[1].
In Vivo and Ex Vivo Receptor Occupancy Studies
These studies directly measure the binding of a drug to its target in the brain of a living animal (in vivo) or in brain tissue after the animal has been dosed (ex vivo).
Experimental Workflow:
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that can be used to quantify receptor occupancy in the living brain. The development of suitable PET radioligands for orexin receptors has been challenging, but recent advancements are promising.
Experimental Protocol (General):
-
Radioligand Synthesis: A positron-emitting isotope (e.g., Carbon-11 or Fluorine-18) is incorporated into a molecule that binds to the target receptor (e.g., [18F]Seltorexant for OX2R)[3].
-
Baseline Scan: The subject receives an injection of the radioligand, and the PET scanner measures its distribution in the brain, providing a baseline measure of receptor availability.
-
Drug Administration: The subject is administered the test compound (e.g., this compound).
-
Post-Dosing Scan: A second PET scan is performed to measure the distribution of the radioligand in the presence of the competing drug.
-
Data Analysis: The reduction in radioligand binding in the post-dosing scan compared to the baseline scan is used to calculate the percentage of receptor occupancy by the drug.
Signaling Pathway and Mechanism of Action
This compound, as a selective OX2R antagonist, exerts its effects by blocking the downstream signaling cascade initiated by the binding of orexin neuropeptides.
Conclusion
Validating the CNS target engagement of this compound is a critical step in its development as a therapeutic agent. While direct in vivo receptor occupancy data for this compound is not extensively published, its high in vitro potency and selectivity for the OX2R suggest it is a promising candidate for further investigation. The experimental protocols and comparative data presented in this guide provide a framework for researchers to design and interpret studies aimed at elucidating the CNS pharmacodynamics of this compound and other orexin receptor antagonists. Future studies employing techniques such as PET imaging with novel radioligands will be invaluable in providing a more complete picture of the in vivo target engagement profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The duration of sleep promoting efficacy by dual orexin receptor antagonists is dependent upon receptor occupancy threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suvorexant, a Novel Dual Orexin Receptor Antagonist, for the Management of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characteristics of Seltorexant—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Identification of this compound: An orexin-2 selective receptor antagonist with favorable development properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Proper Disposal of Research Chemical MK-8133: A Procedural Guide
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides a procedural framework for the disposal of research chemicals when a specific SDS is not immediately accessible. The core principle is to ascertain the chemical's properties and hazards from a reliable source and to adhere to all applicable institutional and governmental regulations.
General Protocol for the Disposal of Research Chemicals
When specific disposal instructions for a chemical like MK-8133 are not available, the following steps should be taken:
-
Locate the Safety Data Sheet (SDS): The SDS is the primary source of information for the safe handling and disposal of a chemical.
-
Contact the Manufacturer/Supplier: The most reliable method to obtain the SDS is to contact the company from which this compound was purchased. They are legally obligated to provide this document.
-
Check Institutional Chemical Inventory Systems: Many research institutions maintain a central database of SDSs for all chemicals on-site.
-
-
Consult Your Institution's Environmental Health and Safety (EHS) Department: Your EHS department is a critical resource.
-
They can provide guidance on institutional procedures for waste disposal.
-
They have expertise in interpreting chemical safety information and can assist in classifying the waste.
-
They will be knowledgeable about local, state, and federal waste disposal regulations.
-
-
Characterize the Waste: Based on the information from the SDS and in consultation with EHS, the waste must be properly characterized. This includes:
-
Identifying Hazards: Determine if the compound is flammable, corrosive, reactive, or toxic.
-
Segregation: Ensure that the waste is not mixed with incompatible materials. Chemical segregation is a fundamental principle of safe laboratory practice.
-
-
Follow Proper Waste Collection and Labeling Procedures:
-
Use appropriate, properly sealed, and clearly labeled waste containers.
-
The label should include the chemical name (this compound), concentration, and any known hazards.
-
-
Arrange for Disposal: The EHS department will typically coordinate the pickup and disposal of chemical waste through a licensed hazardous waste disposal company.
Experimental Protocols for Chemical Inactivation
Specific experimental protocols for the inactivation of this compound would be detailed in its SDS. Without this document, it is unsafe to attempt any chemical neutralization or inactivation. General methods for inactivating certain classes of compounds exist, but applying them without understanding the specific reactivity of this compound could be dangerous.
Quantitative Data
Quantitative data regarding disposal, such as concentration limits for drain disposal or specific quantities for incineration, are chemical-specific and would be found in the SDS. No such data can be provided without this document.
Disposal Workflow for Research Chemicals
The following diagram illustrates the logical workflow to follow for the proper disposal of a research chemical like this compound.
Caption: Workflow for the safe and compliant disposal of a research chemical.
Disclaimer: This information is intended as a general guide. Always prioritize information from the specific Safety Data Sheet for any chemical and consult with your institution's Environmental Health and Safety department before handling or disposing of any chemical waste.
Essential Safety and Handling of MK-8133: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the handling of MK-8133, an investigational orexin-2 selective receptor antagonist. As a potent pharmaceutical compound, stringent adherence to safety protocols is paramount to ensure personnel safety and prevent environmental contamination. Since a specific Safety Data Sheet (SDS) for the research compound this compound is not publicly available, the following guidance is based on the principles of handling potent pharmaceutical compounds and supplemented with data from a surrogate compound, Suvorexant, a clinically approved dual orexin receptor antagonist.
Hazard Identification and Risk Assessment
This compound is designed to be a biologically active molecule. The primary hazards associated with potent pharmaceutical ingredients (APIs) like this compound include:
-
Pharmacological Effects: Unintended physiological effects from accidental exposure. Orexin receptor antagonists can cause drowsiness, dizziness, and may impair cognitive function.[1][2]
-
Organ Toxicity: Potential for damage to organs through prolonged or repeated exposure.[1][3]
-
Irritation: Possible irritation to the skin, eyes, and respiratory tract upon direct contact.
A thorough risk assessment should be conducted before any handling of this compound to identify potential exposure routes and establish appropriate control measures.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on the Occupational Exposure Band (OEB) 3 classification of the surrogate compound, Suvorexant.[4][5]
| Protection Type | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator with appropriate particulate filter (e.g., N95, P100) | To prevent inhalation of aerosolized powder, which is a primary route of exposure. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), with consideration for double gloving.[3][4] | To prevent skin contact and absorption. Double gloving is recommended for potent compounds. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[6] | To protect eyes from dust particles and accidental splashes. |
| Body Protection | Laboratory coat, with additional garments such as sleevelets, apron, or disposable suits for tasks with higher exposure potential.[4] | To prevent contamination of personal clothing and skin. |
Diagram: Recommended PPE for Handling this compound
Caption: Sequential donning of Personal Protective Equipment for handling this compound.
Operational and Disposal Plans
Safe handling and disposal of this compound require meticulous planning and execution. The following protocols provide a step-by-step guide for key laboratory operations.
Engineering Controls
Primary containment should be achieved through engineering controls to minimize reliance on PPE.
| Control Measure | Specification | Purpose |
| Ventilation | Use of a certified chemical fume hood, ventilated balance enclosure, or glove box.[2] | To contain airborne particles at the source and prevent inhalation exposure. |
| Containment | Use of containment technologies for all open handling of the compound.[4] | To prevent the migration of the compound to uncontrolled areas. |
Safe Handling Procedures
-
Preparation: Designate a specific area for handling this compound. Ensure all necessary equipment, including PPE and spill kits, is readily available.
-
Weighing: Weigh the compound in a ventilated balance enclosure or fume hood to contain any dust.
-
Dissolving: When preparing solutions, add the solvent to the solid to minimize dust generation.
-
Cleaning: Decontaminate all surfaces and equipment after use.
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, must be segregated into a clearly labeled hazardous waste container.
-
Waste Disposal: Dispose of contaminated waste through an approved hazardous waste disposal service in accordance with local, state, and federal regulations.[3][7] Do not dispose of this compound down the drain.[7]
-
Unused Material: Return any unused investigational drug to the sponsor or dispose of it as per the study protocol and institutional guidelines.
Diagram: Handling and Disposal Workflow for this compound
Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is critical.
| Exposure Type | First Aid Measures |
| Inhalation | Move the individual to fresh air. Seek medical attention if symptoms occur.[3] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water.[3][8] Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][8] |
| Ingestion | DO NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][8] |
Spill Response:
-
Evacuate the area and restrict access.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, gently cover with an absorbent material to avoid raising dust.
-
Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate deactivating solution or detergent and water.
This guidance is intended to provide a framework for the safe handling of this compound. Researchers must always consult their institution's specific safety protocols and the study-specific handling instructions provided by the sponsor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
